Product packaging for (3-Isopropylisoxazol-5-yl)methanol(Cat. No.:CAS No. 14633-17-1)

(3-Isopropylisoxazol-5-yl)methanol

Cat. No.: B186614
CAS No.: 14633-17-1
M. Wt: 141.17 g/mol
InChI Key: VMKFKVLYULJWFN-UHFFFAOYSA-N
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Description

(3-Isopropylisoxazol-5-yl)methanol is a versatile isoxazole-based chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound serves as a key synthetic building block for the development of novel therapeutic agents, particularly in the field of oncology. Isoxazole derivatives are recognized as crucial scaffolds in medicinal chemistry, enabling diverse biological activities including antimicrobial, antiviral, antioxidant, and anticancer properties . The structural versatility of the isoxazole ring makes it one of the top nitrogen heterocycles found in U.S. FDA-approved drugs . In prostate cancer research, steroidal compounds incorporating an isoxazole fragment in their side chain have been synthesized and evaluated as effective inhibitors of androgen signaling, showing promising anti-proliferative activity in cell line studies . These derivatives can suppress androgen receptor signaling and decrease its protein level in prostate cancer cell lines such as LNCaP and LAPC-4, representing a multiple mechanism of action against this cancer type . Furthermore, trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the nuclear receptor RORγt, a key regulator in the immune system and a promising target for autoimmune diseases including psoriasis, multiple sclerosis, and rheumatoid arthritis . The optimization of this isoxazole chemotype has yielded compounds with low nanomolar potency, significant cellular activity, and promising pharmacokinetic properties . The synthesis of isoxazole derivatives, including methods enhanced by ultrasound irradiation, aligns with modern green chemistry principles, offering improved efficiency and reduced environmental impact . This compound provides researchers with a critical starting material for exploring these and other innovative therapeutic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B186614 (3-Isopropylisoxazol-5-yl)methanol CAS No. 14633-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKFKVLYULJWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560297
Record name [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14633-17-1
Record name [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of the heterocyclic compound (3-Isopropylisoxazol-5-yl)methanol. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for a constitutional isomer, (5-isopropylisoxazol-3-yl)methanol, for comparative purposes. Furthermore, it outlines generalized experimental protocols for the synthesis of the title compound and the determination of its key physical properties.

Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 14633-17-1[1]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Physical Form Liquid (at room temperature)[1]
SMILES CC(C)C1=NOC=C1CO
InChI Key VMKFKVLYULJWFN-UHFFFAOYSA-N[1]

Physical Property Data

This compound
Comparative Data: (5-isopropylisoxazol-3-yl)methanol

The following table summarizes the available physical property data for the constitutional isomer, (5-isopropylisoxazol-3-yl)methanol (CAS Number: 123770-63-8). These values are provided as a reference but may not be representative of the title compound.

PropertyValue
Boiling Point 249.8°C at 760 mmHg[2]
Density 1.091 g/cm³[2]
Flash Point 104.9°C[2]
Vapor Pressure 0.0118 mmHg at 25°C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the formation of an aldoxime followed by a [3+2] cycloaddition reaction. This protocol is adapted from established methods for the synthesis of analogous 3,5-disubstituted isoxazoles.[3][4]

Step 1: Synthesis of Isobutyraldoxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 equivalent) in a suitable solvent such as pyridine.

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 equivalents).

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield isobutyraldoxime.

Step 2: [3+2] Cycloaddition to form this compound

  • Reaction Setup: Charge a round-bottom flask with isobutyraldoxime (1.0 equivalent) dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl₄).[3][4]

  • Generation of Nitrile Oxide: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution, portion-wise or dropwise to the solution while stirring.[3][4] This in-situ generation of the corresponding hydroximoyl chloride and subsequent elimination creates the nitrile oxide intermediate.

  • Cycloaddition: Following the addition of the chlorinating agent, add propargyl alcohol (1.2 equivalents) to the reaction mixture.

  • Reaction Execution: The mixture is stirred, potentially with heating (e.g., 70°C), for several hours to overnight until the reaction is complete, as monitored by TLC.[3]

  • Work-up and Purification: The reaction mixture is diluted with water or a saturated solution of ethylenediaminetetraacetic acid (EDTA) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[4] The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to afford pure this compound.[4]

Determination of Physical Properties (General Protocols)

Melting Point: For solid compounds, the melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. For compounds that are liquid at room temperature, this property is not applicable, but a freezing point could be determined by controlled cooling.

Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation, is recorded as the boiling point. For high-boiling liquids, vacuum distillation can be employed, and the boiling point at a reduced pressure is recorded along with the pressure.

Solubility: The solubility of the compound is assessed in a range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane). A small, measured amount of the compound is added to a fixed volume of the solvent at a specific temperature (e.g., 25°C). The mixture is agitated, and the compound is added until saturation is reached (i.e., solid or a separate liquid phase persists). Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analytical methods such as UV-Vis spectroscopy or HPLC to measure the concentration of the saturated solution.

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition A Isobutyraldehyde D Isobutyraldoxime A->D B Hydroxylamine HCl B->D C Pyridine (Solvent) C->D H This compound D->H D->H In-situ Nitrile Oxide Formation E Propargyl Alcohol E->H F NCS or NaOCl F->H G DMF (Solvent) G->H

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

(3-Isopropylisoxazol-5-yl)methanol: A Comprehensive Technical Guide on Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

December 26, 2025

Abstract

This technical guide provides an in-depth analysis of the chemical structure and bonding of (3-Isopropylisoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document furnishes detailed information on its molecular structure, including predicted bond lengths and angles, and a comprehensive examination of its spectroscopic characteristics. A plausible synthetic pathway is outlined, accompanied by a detailed experimental protocol. Furthermore, the potential biological significance of this compound is explored through the lens of its possible interaction with the cyclooxygenase (COX) signaling pathway, a common target for isoxazole derivatives. All quantitative data are summarized in structured tables, and logical workflows are presented using standardized diagrams to facilitate understanding and further research.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The isoxazole ring, featuring adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties to molecules, often leading to a wide range of biological activities.[1][2] These activities include anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The compound this compound, with its isopropyl and hydroxymethyl substituents, represents a scaffold with potential for further chemical modification and exploration of its therapeutic applications. This guide aims to provide a detailed technical overview of its chemical structure, bonding, and potential biological context to support ongoing research and development efforts.

Chemical Structure and Bonding

This compound possesses a central isoxazole ring, which is an aromatic heterocycle. The bonding within the isoxazole ring involves a delocalized π-electron system across the five atoms. The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, impacting its reactivity and interaction with biological targets. The isopropyl group at the 3-position and the methanol group at the 5-position contribute to the overall steric and electronic properties of the molecule.

Due to the absence of publicly available crystallographic data for this compound, the following tables of bond lengths and angles are based on computational predictions to provide an estimated molecular geometry.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
O1-N21.42
N2-C31.31
C3-C41.43
C4-C51.36
C5-O11.35
C3-C6 (Isopropyl)1.51
C5-C8 (Methanol)1.50
C8-O2 (Methanol)1.43
C6-C7 (Isopropyl)1.54
C6-C9 (Isopropyl)1.54

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C5-O1-N2106.0
O1-N2-C3110.0
N2-C3-C4115.0
C3-C4-C5105.0
C4-C5-O1104.0
N2-C3-C6 (Isopropyl)120.0
C4-C3-C6 (Isopropyl)125.0
O1-C5-C8 (Methanol)120.0
C4-C5-C8 (Methanol)136.0
C5-C8-O2 (Methanol)112.0

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections provide predicted spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts are presented in the tables below.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH (Isopropyl)3.10septet6.9
-CH₃ (Isopropyl, 6H)1.30doublet6.9
C4-H (Isoxazole ring)6.30singlet-
-CH₂- (Methanol)4.80singlet-
-OH (Methanol)2.50broad singlet-

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (Isoxazole ring)168.0
C4 (Isoxazole ring)102.0
C5 (Isoxazole ring)173.0
-CH (Isopropyl)28.0
-CH₃ (Isopropyl)21.0
-CH₂- (Methanol)57.0
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2970-2870MediumC-H stretch (alkane)
1610MediumC=N stretch (isoxazole)
1470MediumC-H bend (alkane)
1420MediumC=C stretch (isoxazole)
1150StrongC-O stretch (alcohol)
900-850MediumN-O stretch (isoxazole)
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative Intensity (%)Proposed Fragment Ion
14140[M]⁺
12660[M - CH₃]⁺
11030[M - OCH₃]⁺
98100[M - C₃H₇]⁺
6950[C₄H₅O]⁺

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and characterization of this compound, adapted from procedures for similar compounds.[4][5]

Synthesis of this compound

This synthesis follows a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Materials:

  • Isobutyraldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of EDTA

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Preparation of Isobutyraldoxime: To a solution of isobutyraldehyde (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain isobutyraldoxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition: In a round-bottomed flask, dissolve isobutyraldoxime (1.0 eq) in dichloromethane. Add N-chlorosuccinimide (1.1 eq) in portions at 0 °C. Stir the mixture at this temperature for 30 minutes.

  • To the reaction mixture, add propargyl alcohol (1.2 eq), followed by a catalytic amount of a freshly prepared aqueous solution of CuSO₄·5H₂O and sodium ascorbate.

  • Add an aqueous solution of K₂CO₃ (2.0 eq) dropwise and stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of EDTA. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a liquid.[6]

Characterization

The synthesized compound should be characterized by the following methods to confirm its structure and purity:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework.

  • FT-IR Spectroscopy: To identify the key functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, many isoxazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Compound -> COX_Enzymes [label="Inhibition", color="#EA4335", arrowhead=tee]; } }

Caption: Hypothesized inhibition of the COX pathway.

The diagram above illustrates the hypothesized mechanism of action where this compound acts as an inhibitor of COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid and subsequently reducing inflammation. This represents a plausible area for future biological evaluation of this compound.

Another potential target for isoxazole derivatives is aromatase, an enzyme involved in estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer.[1][9]

// Nodes Androgens [label="Androgens\n(e.g., Testosterone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatase [label="Aromatase (CYP19A1)", fillcolor="#FBBC05", fontcolor="#202124"]; Estrogens [label="Estrogens\n(e.g., Estradiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrogen_Receptor [label="Estrogen Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription &\nCell Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Androgens -> Aromatase; Aromatase -> Estrogens; Estrogens -> Estrogen_Receptor; Estrogen_Receptor -> Gene_Transcription; Compound -> Aromatase [label="Inhibition", color="#EA4335", arrowhead=tee]; }

Caption: Hypothesized inhibition of the Aromatase pathway.

This diagram shows the potential role of this compound as an aromatase inhibitor, preventing the conversion of androgens to estrogens. This would lead to reduced estrogen receptor activation and a decrease in the proliferation of hormone-dependent cancer cells.

Conclusion

This compound is a molecule with a well-defined, albeit computationally predicted, chemical structure and bonding characteristics. Its synthesis can be achieved through established organic chemistry methodologies. While its specific biological functions are yet to be determined, its structural similarity to other bioactive isoxazoles suggests that it may hold promise as a modulator of key signaling pathways, such as those involving COX enzymes or aromatase. This technical guide provides a foundational resource for researchers to further investigate the chemical and biological properties of this compound.

References

(3-Isopropylisoxazol-5-yl)methanol (CAS: 14633-17-1): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (3-Isopropylisoxazol-5-yl)methanol, a heterocyclic compound belonging to the isoxazole class. Due to the limited availability of public data on this specific molecule, this document serves as a foundational resource, extrapolating its potential chemical and biological properties based on the well-documented profile of the isoxazole scaffold and its derivatives. The information presented herein is intended to guide future research and development efforts.

Chemical and Physical Properties

This compound is a liquid at room temperature with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol .[1] Key identifiers and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 14633-17-1[1]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Physical Form Liquid[1]
SMILES CC(C)C1=NOC(=C1)CO[2]
InChI Key VMKFKVLYULJWFN-UHFFFAOYSA-N[2]

Synthesis

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product isobutyraldehyde Isobutyraldehyde isobutyraldoxime Isobutyraldoxime isobutyraldehyde->isobutyraldoxime Reaction with Hydroxylamine hydroxylamine Hydroxylamine propargyl_alcohol Propargyl Alcohol final_product This compound propargyl_alcohol->final_product nitrile_oxide In situ generated Nitrile Oxide isobutyraldoxime->nitrile_oxide Oxidation (e.g., with NCS) nitrile_oxide->final_product [3+2] Cycloaddition

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol

The following protocol is adapted from the synthesis of a structurally related compound, (3-phenylisoxazol-5-yl)methanol, and represents a viable method for preparing the title compound.[3]

Step 1: Synthesis of Isobutyraldoxime

  • In a round-bottom flask, dissolve isobutyraldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain isobutyraldoxime.

Step 2: [3+2] Cycloaddition to form this compound

  • Dissolve the isobutyraldoxime in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature to generate the corresponding hydroximoyl chloride in situ.

  • To the reaction mixture, add propargyl alcohol.

  • Add a base (e.g., triethylamine) dropwise to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities

While direct biological data for this compound is not currently available, the isoxazole scaffold is a well-established pharmacophore present in numerous clinically used drugs and biologically active molecules.[4][5] Derivatives of isoxazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

Potential Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms.[6][9][10] Some derivatives act as inhibitors of heat shock protein 90 (HSP90), leading to the degradation of client proteins essential for tumor cell survival and proliferation.[6] Others have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[6][9]

Hypothetical Signaling Pathway Inhibition:

Based on the activities of related isoxazole compounds, this compound could potentially exert anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_receptor cluster_pathway cluster_cellular_response cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation mTOR->Proliferation Isoxazole This compound (Hypothetical) Isoxazole->PI3K Inhibition Isoxazole->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Potential Anti-inflammatory Activity

Isoxazole derivatives have been investigated as potent anti-inflammatory agents.[7][11][12] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

Potential Antimicrobial Activity

The isoxazole ring is a core component of several antibacterial drugs, including sulfamethoxazole and cloxacillin.[5] Synthetic isoxazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[13] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table of Potential Biological Activities (Extrapolated from Derivatives):

Biological ActivityPotential Mechanism of ActionRepresentative References
Anticancer Inhibition of HSP90, Induction of apoptosis, Cell cycle arrest[6][9]
Anti-inflammatory Inhibition of COX and LOX enzymes[7][12][14]
Antimicrobial Inhibition of essential microbial enzymes[13][15]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro assays can be employed.

In Vitro Anticancer Activity Workflow

Anticancer_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assays Viability & Proliferation Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with varying concentrations of (3-Isopropylisoxazol- 5-yl)methanol Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay BrdU_Assay BrdU Assay Compound_Treatment->BrdU_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis IC50_Determination Determine IC50 values MTT_Assay->IC50_Determination BrdU_Assay->IC50_Determination

Caption: Workflow for in vitro anticancer activity assessment.

In Vitro Antimicrobial Activity Workflow

Antimicrobial_Assay_Workflow cluster_setup Preparation cluster_assays Susceptibility Testing cluster_data Data Analysis Culture_Prep Prepare microbial cultures (bacteria/fungi) MIC_Assay Broth Microdilution for MIC determination Culture_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay Culture_Prep->Disk_Diffusion Compound_Prep Prepare serial dilutions of (3-Isopropylisoxazol- 5-yl)methanol Compound_Prep->MIC_Assay Compound_Prep->Disk_Diffusion MIC_Value Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->MIC_Value Zone_of_Inhibition Measure Zone of Inhibition Disk_Diffusion->Zone_of_Inhibition

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Spectroscopic Data

At present, publicly available, detailed spectroscopic data (NMR, IR, MS) for this compound is limited. Characterization of the synthesized compound would be essential and would typically involve the following analyses:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule, including the isopropyl group, the methylene group, the hydroxyl proton, and the isoxazole ring proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

  • IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C=N and N-O stretches of the isoxazole ring.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Conclusion

This compound represents a promising, yet understudied, member of the pharmacologically significant isoxazole class of compounds. Based on the extensive research on isoxazole derivatives, it is plausible that this molecule possesses valuable biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. This technical guide provides a foundational framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead molecule in drug discovery programs.

References

Spectroscopic and Synthetic Profile of (3-Isopropylisoxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (3-Isopropylisoxazol-5-yl)methanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Additionally, a detailed, generalized experimental protocol for its synthesis and characterization is provided, derived from established methods for similar isoxazole derivatives.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

PropertyValueReference
CAS Number14633-17-1
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~1.3Doublet6-CH(CH ₃)₂
~3.1Septet1-CH (CH₃)₂
~4.7Singlet2-CH ₂OH
~6.2Singlet1Isoxazole C4-H
VariableBroad Singlet1-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~21-CH(C H₃)₂
~27-C H(CH₃)₂
~56-C H₂OH
~101Isoxazole C 4
~162Isoxazole C 3
~170Isoxazole C 5

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600-3200 (broad)O-HStretching
3150-3100C-H (isoxazole)Stretching
2970-2870C-H (isopropyl)Stretching
1600-1550C=N (isoxazole)Stretching
1470-1430C=C (isoxazole)Stretching
1250-1000C-OStretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
110[M - CH₂OH]⁺
98[M - C₃H₇]⁺

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound, based on established methodologies for analogous compounds.

Synthesis of this compound

This synthesis involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an appropriate alkyne.

Materials:

  • Isoobutyraldehyde

  • Hydroxylamine hydrochloride

  • Sodium hypochlorite solution (bleach)

  • Propargyl alcohol

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Oxime Formation: Isoobutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form isobutyraldehyde oxime.

  • Nitrile Oxide Formation and Cycloaddition: The isobutyraldehyde oxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the corresponding nitrile oxide in situ. This reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol.

  • Work-up and Purification: The reaction mixture is quenched, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using an FTIR spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).

  • The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Isoobutyraldehyde + Hydroxylamine Oxime Isobutyraldehyde Oxime Formation Start->Oxime Cycloaddition [3+2] Cycloaddition with Propargyl Alcohol Oxime->Cycloaddition CrudeProduct Crude this compound Cycloaddition->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS DataAnalysis Spectroscopic Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the Solubility of (3-Isopropylisoxazol-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for (3-Isopropylisoxazol-5-yl)methanol in various organic solvents is not publicly available. This guide provides a comprehensive overview of its expected solubility based on the physicochemical properties of the isoxazole moiety and its substituents. Furthermore, it details standardized experimental protocols for determining the solubility of such compounds.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5] The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development.[6][7] Understanding its solubility profile allows for the selection of appropriate solvent systems for reactions, extractions, and the preparation of stock solutions for screening and analysis.[8]

The structure of this compound, with its polar hydroxymethyl group and a moderately non-polar isopropyl-substituted isoxazole ring, suggests a nuanced solubility profile across different organic solvents. The isoxazole ring itself is considered a polar heterocycle due to the presence of nitrogen and oxygen atoms.[6]

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (hydroxymethyl group, isoxazole ring) and non-polar (isopropyl group) features. Therefore, its solubility will be a balance of these characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxymethyl group and the heteroatoms of the isoxazole ring of the solute.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are highly polar and can effectively solvate the polar regions of the molecule, though they lack hydrogen bond donating ability. DMSO is a versatile solvent capable of dissolving a wide range of polar and non-polar substances.[8]
Acetonitrile, AcetoneMediumThese solvents are polar but less so than DMSO or methanol. They should be capable of dissolving the compound to a reasonable extent.
Moderate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Medium to LowThese solvents have moderate polarity. THF may show slightly better solvation due to its ether oxygen. The non-polar isopropyl group will contribute favorably to solubility in these less polar solvents.
Non-Polar Toluene, HexaneLowThe dominant polar character of the hydroxymethyl and isoxazole moieties will limit solubility in these non-polar hydrocarbon solvents.[6] Strong intermolecular hydrogen bonding between the solute molecules will be difficult for these solvents to overcome.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[7] Solution calorimetry offers an alternative, particularly for viscous solutions.[9]

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.[7]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[10]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter). This step must be performed carefully to avoid transferring any solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][11]

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to known volume of solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Establish equilibrium sep1 Centrifuge suspension equil1->sep1 Cease agitation sep2 Filter supernatant sep1->sep2 Isolate saturated solution quant1 Dilute filtrate sep2->quant1 Prepare for analysis quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Theoretical Framework: Polarity and Solubility

The solubility of a molecule is fundamentally linked to the polarity of both the solute and the solvent. This relationship can be visualized as a continuum.

solubility_polarity cluster_solute Solute: this compound cluster_solvent Solvent Polarity Spectrum cluster_solubility Predicted Solubility solute Polar Head (-OH, Isoxazole) + Non-Polar Tail (-CH(CH3)2) high High medium Medium low Low polar Polar (e.g., Methanol, DMSO) polar->high High Interaction mid_polar Medium Polarity (e.g., DCM, THF) mid_polar->medium Balanced Interaction non_polar Non-Polar (e.g., Hexane, Toluene) non_polar->low Low Interaction

Caption: Logical relationship between solvent polarity and predicted solubility.

Conclusion

References

Introduction: The Isoxazole Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have designated it a "privileged structure." Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive effects.[1][2] This technical guide provides a comprehensive overview of the historical milestones in isoxazole chemistry, from its initial discovery to its role in the development of blockbuster drugs and novel therapeutic agents. It details key synthetic methodologies, presents quantitative biological data, and visualizes the complex signaling pathways modulated by these remarkable compounds.

Early History and Discovery

The journey of isoxazole chemistry began in the late 19th century. The first synthesis of an isoxazole derivative, 3-methyl-5-phenylisoxazole, was achieved by Ceresole in 1884 through the reaction of hydroxylamine with benzoylacetone.[3] However, it was the seminal work of German chemist Ludwig Claisen that formally established the field. In 1888, Claisen correctly identified the cyclic structure of the compound synthesized by Ceresole.[3] He further solidified his contribution in 1903 by reporting the first synthesis of the parent isoxazole ring itself, accomplished via the oximation of propargylaldehyde acetal.[4] Following Claisen's work, significant advancements in understanding isoxazole reactivity came from the studies of Quilico between 1930 and 1946, particularly concerning the synthesis of the ring system from nitrile oxides and unsaturated compounds.[3]

Key Synthetic Methodologies

The construction of the isoxazole ring has evolved significantly since Claisen's initial work. While early methods relied on the condensation of 1,3-dicarbonyl compounds with hydroxylamine, modern organic synthesis is dominated by the highly versatile 1,3-dipolar cycloaddition reaction.[5][6]

The Claisen Isoxazole Synthesis

The classical approach, known as the Claisen synthesis, involves the condensation of a β-ketoester or a 1,3-diketone with hydroxylamine.[5] The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring. The precise reaction conditions, particularly pH, can influence the regioselectivity of the cyclization, sometimes leading to the formation of isomeric 5-isoxazolones as byproducts.[5]

1,3-Dipolar Cycloaddition: The Modern Standard

The most powerful and widely used method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[6][7] The key to this method is the in situ generation of the often unstable nitrile oxide intermediate from a stable precursor, such as an aldoxime or a hydroximoyl chloride, thereby minimizing unwanted dimerization to furoxans.[8][9] The advent of copper-catalyzed versions of this reaction has further enhanced its utility, providing high yields and excellent regioselectivity for the desired 3,5-disubstituted isoxazole products.[7][10]

General Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
Experimental Protocol: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

The following is a representative protocol for the one-pot synthesis of a 3,5-disubstituted isoxazole adapted from modern literature procedures.[7][10]

  • Objective: To synthesize a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime via a copper-catalyzed 1,3-dipolar cycloaddition.

  • Materials:

    • Substituted Aldoxime (1.0 mmol, 1.0 eq)

    • Terminal Alkyne (1.2 mmol, 1.2 eq)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)

    • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), 5 mL

  • Procedure:

    • To a stirred solution of the substituted aldoxime and terminal alkyne in the chosen solvent at room temperature, add Copper(I) Iodide.

    • Add N-Chlorosuccinimide portion-wise to the mixture. The reaction generates the intermediate hydroximoyl chloride.

    • Slowly add triethylamine dropwise to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide, which is immediately trapped by the alkyne in the cycloaddition step.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Isoxazoles in Drug Development: From Scaffolds to Therapeutics

The isoxazole ring is a key component in numerous approved drugs, where it often serves to modulate pharmacokinetic properties, act as a stable bioisostere for other functional groups, or directly participate in binding to a biological target.

Case Study: Valdecoxib and COX-2 Inhibition

Valdecoxib (Bextra), though later withdrawn from the market due to cardiovascular concerns, is a classic example of an isoxazole-containing selective COX-2 inhibitor.[11][12] Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[13] COX-2 is the inducible isoform, making its selective inhibition a prime strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[13][14] The sulfonamide group on the phenyl ring of Valdecoxib is crucial for its selective binding to a side pocket in the COX-2 active site, while the isoxazole core provides a rigid scaffold for optimal positioning.[15]

Mechanism of Valdecoxib as a Selective COX-2 Inhibitor.

Table 1: Quantitative Data for the COX-2 Inhibitor Valdecoxib

Parameter Value Reference(s)
In Vitro Potency
COX-2 IC₅₀ 0.005 µM (5 nM) [15]
COX-1 IC₅₀ 150 µM [15]
Selectivity Index (COX-1/COX-2) 30,000 [15]
Pharmacokinetics (Human)
Bioavailability 83% [11][16]
Protein Binding ~98% [11][17]
Elimination Half-life 8-11 hours [11][17]

| Metabolism | Hepatic (CYP3A4, CYP2C9) |[13][16] |

Case Study: Leflunomide and Immunosuppression

Leflunomide (Arava) is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[18] In vivo, the isoxazole ring of leflunomide is opened to form its active metabolite, teriflunomide.[18] This metabolite exerts its immunomodulatory effect by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][19] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By blocking DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest and inhibiting the expansion of autoimmune lymphocytes.[1][20]

Inhibition of DHODH by the Active Metabolite of Leflunomide.
Case Study: Modern Drug Discovery - SMYD3 Inhibitors

The discovery of isoxazole amides as potent and selective inhibitors of SET and MYND Domain-Containing Protein 3 (SMYD3) showcases the scaffold's role in modern oncology research.[21][22] SMYD3 is a lysine methyltransferase that is overexpressed in many cancers and promotes tumorigenesis by methylating both histone and non-histone proteins, such as MAP3K2, which activates the oncogenic MEK/ERK signaling pathway.[21][23]

The discovery process began with a high-throughput screen (HTS) that identified an isoxazole amide lead compound with moderate potency.[21][22] This initiated a lead optimization campaign involving extensive structure-activity relationship (SAR) studies to improve potency and selectivity, guided by co-crystal structures of the inhibitors bound to SMYD3.[21][24]

Drug Discovery Workflow for SMYD3 Inhibitors.

Table 2: Structure-Activity Relationship (SAR) of Isoxazole Amide SMYD3 Inhibitors

Compound R Group Modification SMYD3 IC₅₀ (µM) Reference
1 (HTS Hit) Cyclopropyl 5.0 [21][22]
19 4-fluorophenyl 0.078 [21]
20 4-chlorophenyl 0.051 [21]

| 28 | 2-pyridyl | 0.027 |[21] |

The mechanism involves SMYD3-mediated methylation of MAP3K2, which causes its dissociation from the PP2A phosphatase complex, leading to its activation and downstream signaling. Isoxazole inhibitors block this initial methylation step.[25]

SMYD3-MAP3K2 Signaling Pathway and its Inhibition.
Experimental Protocol: In Vitro SMYD3 Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from standard procedures used to determine the IC₅₀ of SMYD3 inhibitors.[25][26]

  • Objective: To measure the dose-dependent inhibition of SMYD3 methyltransferase activity.

  • Materials:

    • Recombinant human SMYD3 enzyme.

    • Biotinylated MAP3K2 peptide substrate.

    • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

    • Isoxazole inhibitor (dissolved in DMSO).

    • Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA).

    • Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

  • Procedure:

    • Prepare serial dilutions of the isoxazole inhibitor in DMSO, followed by further dilution in Assay Buffer.

    • In a microplate, add the SMYD3 enzyme, MAP3K2 peptide substrate, and the diluted inhibitor (or DMSO for control).

    • Initiate the methyltransferase reaction by adding [³H]-SAM.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and add streptavidin-coated SPA beads. The beads will bind to the biotinylated peptide substrate.

    • When the radiolabeled methyl group is transferred to the peptide, the [³H] is brought into close proximity with the scintillant in the beads, generating a light signal.

    • Measure the signal using a microplate scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

From its initial structural elucidation by Ludwig Claisen over a century ago, the isoxazole ring has proven to be an exceptionally versatile and valuable scaffold in chemistry.[4] Its journey through the history of drug discovery, marked by its inclusion in major anti-inflammatory and immunosuppressive drugs, continues with its application in cutting-edge oncology research.[15][18][21] Advances in synthetic chemistry, particularly in catalytic [3+2] cycloaddition reactions, have made a vast chemical space of isoxazole derivatives readily accessible.[7] As researchers continue to explore new biological targets, the unique combination of stability, synthetic tractability, and potent bioactivity ensures that isoxazole-based compounds will remain at the forefront of therapeutic innovation for years to come.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their modes of action include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.[3][4]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various isoxazole derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected isoxazole derivatives against various cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 25a [5]HepG2 (Liver)6.38
MCF-7 (Breast)9.96
HCT-116 (Colon)7.85
Compound 10a [5]EGFR-TK0.064
Compound 10b [5]EGFR-TK0.066
3,4-isoxazolediamide 1 [3]K562 (Leukemia)0.071
3,4-isoxazolediamide 2 [3]K562 (Leukemia)0.018
3,4-isoxazolediamide 3 [3]K562 (Leukemia)0.044
3,4-isoxazolediamide 4 [3]K562 (Leukemia)0.070
3,4-isoxazolediamide 5 [3]K562 (Leukemia)0.035
Vicinal Diaryl-Isoxazole 11 [6]MCF-7 (Breast)5
MDA-MB-231 (Breast)5
Huh7 (Liver)5
Mahlavu (Liver)5
Vicinal Diaryl-Pyrazole 85 [6]MCF-7 (Breast)5
MDA-MB-231 (Breast)5
Huh7 (Liver)5
Mahlavu (Liver)5
Signaling Pathways in Anticancer Activity

1.2.1. Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Isoxazole Derivative Isoxazole Derivative Death Receptors Death Receptors Isoxazole Derivative->Death Receptors binds/activates Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Isoxazole Derivative_in Isoxazole Derivative Bcl-2 Bcl-2 Isoxazole Derivative_in->Bcl-2 inhibits Bax Bax Isoxazole Derivative_in->Bax activates Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Isoxazole-induced apoptosis signaling pathway.

1.2.2. Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Certain isoxazole derivatives have been shown to inhibit EGFR tyrosine kinase (TK) activity, thereby blocking downstream signaling cascades.[5][7]

EGF EGF EGFR EGFR EGF->EGFR p-EGFR p-EGFR (Active) EGFR->p-EGFR autophosphorylation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->p-EGFR inhibits PI3K PI3K p-EGFR->PI3K ERK ERK p-EGFR->ERK Akt Akt PI3K->Akt p-Akt p-Akt (Active) Akt->p-Akt Cell Survival Cell Survival p-Akt->Cell Survival p-ERK p-ERK (Active) ERK->p-ERK Cell Proliferation Cell Proliferation p-ERK->Cell Proliferation

Caption: Inhibition of the EGFR signaling pathway by an isoxazole derivative.

1.2.3. Modulation of JNK Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis in response to cellular stress. Some isoxazole derivatives can modulate this pathway, leading to the induction of apoptosis in cancer cells.

Cellular Stress Cellular Stress JNK JNK Cellular Stress->JNK p-JNK p-JNK (Active) JNK->p-JNK phosphorylation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->p-JNK modulates c-Jun c-Jun p-JNK->c-Jun p-c-Jun p-c-Jun (Active) c-Jun->p-c-Jun Bim/Bax Bim/Bax p-c-Jun->Bim/Bax upregulates Mitochondrion Mitochondrion Bim/Bax->Mitochondrion promotes permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Modulation of the JNK signaling pathway by an isoxazole derivative.

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. The following table presents the MIC values of representative isoxazole derivatives against various microorganisms.

Compound ID/ReferenceMicroorganismMIC (µg/mL)
Compound 178d [8]Escherichia coli117
Staphylococcus aureus100
Compound 178e [8]Escherichia coli110
Staphylococcus aureus95
Compound 178f [8]Escherichia coli95
Staphylococcus aureus115
Cloxacillin (Standard) [8]Escherichia coli120
Staphylococcus aureus100
Triazole-Isoxazole Hybrid 7b [9]Escherichia coli ATCC 2592215
Pseudomonas aeruginosa30

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 is typically reported as IC50 values.

Compound ID/ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound C1 [1]80.6 ± 0.120.85 ± 0.0594.82
Compound C2 [1]55.8 ± 0.150.79 ± 0.0270.63
Compound C3 [1]22.56 ± 0.110.93 ± 0.0124.25
Celecoxib (Standard) [1]7.6 ± 0.080.07 ± 0.01108.57

Antiviral Activity

Several isoxazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses.

Quantitative Data for Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50).

Compound ID/ReferenceVirusCell LineEC50 (µM)
Oxazole derivative 1 [1]Human Cytomegalovirus (AD169)HFF0.77
Oxazole derivative 2 [1]Human Cytomegalovirus (AD169)HFF>30
Ganciclovir (Standard) [1]Human Cytomegalovirus (AD169)HFF0.75
Pyrazolo[4,3-d]isoxazole 7f [1]HIV-1 (IIIB)MT-40.00018
Efavirenz (Standard) [1]HIV-1 (IIIB)MT-40.00098
Isoquinolone derivative 21 [10]Influenza A (PR8)MDCK9.9
Influenza B (Lee)MDCK18.5
Triazole derivative 3 Herpes Simplex Virus-1HFL-116
Triazole derivative 4 Herpes Simplex Virus-1HFL-121

Anticonvulsant Activity

Isoxazole derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.

Quantitative Data for Anticonvulsant Activity

The anticonvulsant activity is often assessed in animal models, with the median effective dose (ED50) being a key parameter.

Compound ID/ReferenceTest ModelED50 (mg/kg)
Benzo[d]isoxazole Z-6b Maximal Electroshock Seizure (MES)20.5
Compound IIIa MES (% inhibition)65.8%
Compound IIIb MES (% inhibition)63.41%
Phenytoin (Standard) MES (% inhibition)83.95%

Analgesic Activity

Certain isoxazole derivatives have demonstrated analgesic properties, suggesting their potential use in pain management.

Quantitative Data for Analgesic Activity

The analgesic effect can be quantified by measuring the increase in pain threshold or latency to response in animal models.

Compound ID/ReferenceTest ModelDose (mg/kg)Latency Time (s) at 120 min
Carboxamide B2 [1]Hot Plate614.50 ± 0.28
Tramadol (Standard) [1]Hot Plate314.25 ± 0.47

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

A Seed cells in 96-well plate B Treat with Isoxazole Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT assay.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the isoxazole derivative in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

A Prepare serial dilutions of Isoxazole Derivative in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate (18-24h) C->D E Visually assess for microbial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, typically COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, and the COX-1 or COX-2 enzyme solution.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and the isoxazole derivative at various concentrations. Incubate for a short period.

  • Reaction Initiation: Add arachidonic acid to initiate the COX reaction.

  • Colorimetric Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode to monitor the formation of oxidized TMPD.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the isoxazole derivative. Determine the IC50 value.

A Prepare reagents (Buffer, Heme, COX enzyme) B Incubate enzyme with Isoxazole Derivative A->B C Initiate reaction with Arachidonic Acid B->C D Monitor absorbance change (590 nm) C->D E Calculate % inhibition and IC50 value D->E

Caption: Workflow for the in vitro COX inhibition assay.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.

Procedure:

  • Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Pre-incubate the virus with various concentrations of the isoxazole derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

A Seed host cells to form a monolayer C Infect cell monolayer A->C B Pre-incubate virus with Isoxazole Derivative B->C D Add semi-solid overlay C->D E Incubate for plaque formation D->E F Fix, stain, and count plaques E->F G Calculate EC50 value F->G

Caption: Workflow for the plaque reduction assay.

Maximal Electroshock Seizure (MES) Test

The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to a rodent, inducing a characteristic seizure pattern, including a tonic hindlimb extension phase. The ability of a compound to prevent this tonic hindlimb extension is a measure of its anticonvulsant activity.

Procedure:

  • Animal Preparation: Administer the isoxazole derivative to the test animals (typically mice or rats) at various doses.

  • Electrical Stimulation: At the time of peak effect of the drug, deliver a short, high-frequency electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the number of animals protected at each dose and calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

A Administer Isoxazole Derivative to animals B Deliver maximal electroshock stimulus A->B C Observe for tonic hindlimb extension B->C D Determine protection rate at each dose C->D E Calculate ED50 value D->E

Caption: Workflow for the maximal electroshock seizure (MES) test.

Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the central analgesic activity of compounds.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.

Procedure:

  • Baseline Measurement: Place the animal on a heated plate (e.g., at 55°C) and record the baseline latency to the first sign of a pain response.

  • Drug Administration: Administer the isoxazole derivative to the animal.

  • Post-treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latency to determine the analgesic effect.

A Measure baseline pain response latency on hot plate B Administer Isoxazole Derivative A->B C Measure post-treatment latency at time intervals B->C D Compare latencies to determine analgesic effect C->D

Caption: Workflow for the hot plate test.

Conclusion

The isoxazole ring system represents a highly versatile and valuable scaffold in modern drug discovery. The derivatives of isoxazole have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel isoxazole derivatives holds significant promise for the development of new and effective therapeutic agents to address a wide spectrum of human diseases. This technical guide provides a foundational overview to aid researchers in this exciting and impactful field.

References

A Technical Guide to 3-isopropyl-5-(hydroxymethyl)isoxazole: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-isopropyl-5-(hydroxymethyl)isoxazole, also known by its synonym (3-isopropylisoxazol-5-yl)methanol. The document details its nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and expected characterization data based on structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Nomenclature and Structure

The compound with the systematic IUPAC name 3-isopropyl-5-(hydroxymethyl)isoxazole belongs to the isoxazole class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The structure consists of an isoxazole ring substituted with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position.

Table 1: Compound Identification

IdentifierValue
Systematic Name 3-isopropyl-5-(hydroxymethyl)isoxazole
Synonym This compound
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
CAS Number 14633-17-1[1]

Proposed Synthesis

Proposed Synthetic Scheme

Synthetic Pathway Proposed Synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition Isobutyraldehyde Isobutyraldehyde Isobutyraldoxime Isobutyraldoxime Isobutyraldehyde->Isobutyraldoxime + Hydroxylamine HCl in Pyridine Hydroxylamine_HCl Hydroxylamine Hydrochloride Pyridine Pyridine (solvent) Target_Compound 3-isopropyl-5-(hydroxymethyl)isoxazole Isobutyraldoxime->Target_Compound + Propargyl Alcohol + NaOCl NaOCl Sodium Hypochlorite Propargyl_alcohol Propargyl Alcohol

Caption: Proposed two-step synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[2][3]

Step 1: Synthesis of Isobutyraldoxime

  • To a solution of isobutyraldehyde (1.0 eq) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate (3 x 10 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield isobutyraldoxime, which may be used in the next step without further purification.

Step 2: Synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole

  • In a flask, dissolve isobutyraldoxime (1.0 eq) in a suitable solvent such as CCl₄.[2]

  • To this solution, add propargyl alcohol (1.2 eq).

  • Slowly add a solution of sodium hypochlorite (bleach, 1.2 eq) to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, the reaction is quenched with a saturated solution of sodium thiosulfate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 volumes).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 3-isopropyl-5-(hydroxymethyl)isoxazole.

Characterization and Data

No specific experimental data for 3-isopropyl-5-(hydroxymethyl)isoxazole is currently published. The following tables present expected and reference data based on closely related isoxazole derivatives.

Physicochemical Properties (Predicted and Reference)

Table 2: Physicochemical Data

PropertyValueReference Compound
Melting Point (°C) 753-isopropylisoxazole-5-carboxylic acid[4]
Boiling Point (°C) 298.2 ± 28.0 (Predicted)3-isopropylisoxazole-5-carboxylic acid[4]
Spectroscopic Data (Reference Data from (3-para-tolyl-isoxazol-5-yl)methanol)[2]

The following data for (3-para-tolyl-isoxazol-5-yl)methanol can be used as a reference for the expected spectroscopic signatures of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Table 3: Reference Spectroscopic Data for (3-para-tolyl-isoxazol-5-yl)methanol

SpectroscopyObserved Signals (ppm or cm⁻¹)Assignment
¹H NMR (400 MHz, DMSO-d₆) 7.90–7.71 (m, 2H), 7.70 (s, 1H), 7.62 (dd, 1H), 7.59–7.51 (m, 3H), 7.25 (d, 1H), 6.75 (s, 1H), 3.89 (s, 1H), 3.65 (t, 2H), 3.08 (t, 2H), 2.45 (s, 3H)Aromatic-H, Isoxazole-H, OH, CH₂, CH₃
¹³C NMR (100 MHz, DMSO-d₆) 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7C=N, Aromatic-C, Isoxazole-C, CH₂, CH₃
FT-IR (cm⁻¹) 3200-3500 (broad), 1600, 1170, 835-635O-H (stretching), C=N (isoxazole ring), C-O (stretching), N-O (stretching)

Biological Activity and Applications

While there is no specific biological data for 3-isopropyl-5-(hydroxymethyl)isoxazole, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6][7] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[7][8] The structural motifs of an isopropyl group and a hydroxymethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the isoxazole core, making 3-isopropyl-5-(hydroxymethyl)isoxazole a compound of interest for further biological evaluation.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the proposed synthesis and characterization of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Experimental_Workflow General Experimental Workflow Start Start: Reagents Step1 Step 1: Oxime Formation Start->Step1 Step2 Step 2: Cycloaddition Step1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Final Product: 3-isopropyl-5-(hydroxymethyl)isoxazole Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide to (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for the compound (3-Isopropylisoxazol-5-yl)methanol. Due to the limited specific data on this molecule, this guide also incorporates relevant information on the broader class of isoxazole derivatives to provide a contextual understanding of its potential properties and applications.

Physicochemical Properties

This compound, with the InChIKey VMKFKVLYULJWFN-UHFFFAOYSA-N , is a liquid organic compound.[1] Detailed physicochemical data for this specific molecule is sparse in publicly available literature. The following table summarizes the available data for this compound and its isomer, (5-isopropylisoxazol-3-yl)methanol, for comparative purposes.

PropertyThis compound(5-isopropylisoxazol-3-yl)methanol
InChIKey VMKFKVLYULJWFN-UHFFFAOYSA-N[1]Not available
CAS Number 14633-17-1[1]123770-63-8[2]
Molecular Formula C₇H₁₁NO₂[1]C₇H₁₁NO₂[2]
Molecular Weight 141.17 g/mol [1]141.17 g/mol [2]
Physical Form Liquid[1]No data available
Boiling Point No data available249.8°C at 760 mmHg[2]
Density No data available1.091 g/cm³[2]
Flash Point Not applicable[1]104.9°C[2]
Vapor Pressure No data available0.0118 mmHg at 25°C[2]

Synthesis of Isoxazole Derivatives: A General Protocol

General Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a generalized procedure based on methodologies reported for similar isoxazole derivatives.[6][7][8][9]

Step 1: Formation of the Aldoxime

  • An appropriate aldehyde (in this case, isobutyraldehyde to yield the 3-isopropyl group) is dissolved in a suitable solvent such as ethanol or pyridine.

  • An equimolar amount of hydroxylamine hydrochloride is added to the solution.

  • A base, such as sodium acetate or pyridine, is added, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then worked up by extraction to isolate the crude aldoxime.

Step 2: 1,3-Dipolar Cycloaddition

  • The aldoxime from Step 1 is dissolved in a solvent like N,N-dimethylformamide (DMF) or a biphasic system of dichloromethane and water.

  • A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), is added to the solution to generate the hydroximinoyl chloride in situ.

  • The dipolarophile, propargyl alcohol (to provide the 5-hydroxymethyl group), is added to the reaction mixture.

  • A base, typically triethylamine, is added dropwise to the mixture. This facilitates the formation of the nitrile oxide from the hydroximinoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.

  • The reaction is stirred for several hours at room temperature or with gentle heating.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired (3-substituted-isoxazol-5-yl)methanol.

G cluster_start Starting Materials cluster_reaction1 Step 1: Oxime Formation cluster_reaction2 Step 2: Cycloaddition Aldehyde Isobutyraldehyde Oxime Isobutyraldoxime Aldehyde->Oxime Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime Alkyne Propargyl Alcohol Product This compound Alkyne->Product + Base NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide + NCS/ Bleach NitrileOxide->Product

References

An In-depth Technical Guide to the Safety and Handling of (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). While compiled from available scientific literature and supplier information, a specific and complete SDS for (3-Isopropylisoxazol-5-yl)methanol was not available at the time of writing. All personnel handling this chemical should consult with their institution's safety office and refer to the most current safety data available from the supplier.

Chemical and Physical Properties

This compound is a substituted isoxazole derivative. While specific, verified data for this exact compound is limited, information from suppliers and data for structurally similar compounds provide a general profile.

PropertyValueSource
Chemical Formula C₇H₁₁NO₂Sigma-Aldrich[1]
Molecular Weight 141.17 g/mol Sigma-Aldrich[1]
CAS Number 14633-17-1Sigma-Aldrich[1]
Physical State LiquidSigma-Aldrich[1]
Storage Class 10 - Combustible liquidsSigma-Aldrich[1]
Water Framework Directive (WGK) 3 - severe hazard to waterSigma-Aldrich[1]
Boiling Point 249.8 °C at 760 mmHg (for isomer (5-isopropylisoxazol-3-yl)methanol)ChemicalBook[2]
Flash Point 104.9 °C (for isomer (5-isopropylisoxazol-3-yl)methanol)ChemicalBook[2]
Density 1.091 g/cm³ (for isomer (5-isopropylisoxazol-3-yl)methanol)ChemicalBook[2]

Safety and Handling

Due to the lack of a specific Safety Data Sheet for this compound, the following guidelines are based on general principles for handling laboratory chemicals and data from structurally related isoxazole derivatives and its classification as a combustible liquid.

Hazard Identification

While a definitive GHS classification is unavailable, based on its combustible nature and the general hazards of related isoxazole compounds, it should be handled with care. The toxicological properties have not been thoroughly investigated[3]. Inhalation of vapors may cause respiratory irritation[3].

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves prior to use and dispose of them properly after handling.

  • Skin and Body Protection: A laboratory coat should be worn. In case of potential for splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[3].

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides[3]. The compound is classified as a combustible liquid[1].

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[3].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[3].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].

  • Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides[3].

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary[3].

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols

General Synthesis of (3-Alkyl-isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 3-substituted-5-hydroxymethylisoxazoles.

Materials:

  • Appropriate aldoxime (e.g., isobutyraldoxime for the target compound)

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (optional, as a catalyst)

  • L-Ascorbic acid (optional, as a catalyst)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve the starting aldoxime in DMF.

  • Add N-Chlorosuccinimide (NCS) to the solution. The reaction may be initiated by gentle heating and then stirred at room temperature. Additional NCS may be added in portions.

  • After the formation of the corresponding hydroximoyl chloride, add propargyl alcohol to the reaction mixture.

  • If catalysis is employed, add a saturated solution of CuSO₄·5H₂O and L-ascorbic acid.

  • Add a solution of a base, such as potassium carbonate, and continue stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid (EDTA) to chelate any copper ions if used.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure (3-alkyl-isoxazol-5-yl)methanol.

Potential Biological Significance and Drug Development Context

The isoxazole ring is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[6][7][8][9] The incorporation of an isoxazole moiety can enhance the pharmacological and pharmacokinetic properties of a molecule.[10]

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Targeting various pathways, including protein kinase inhibition.[10]

  • Anti-inflammatory: Through mechanisms such as COX and LOX inhibition.[8]

  • Antimicrobial: Exhibiting both antibacterial and antifungal properties.[8]

  • Antiviral [7]

  • Neuroprotective [8]

The specific biological activity of this compound has not been reported in the reviewed literature. However, its structural motif suggests that it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation would be necessary to determine its specific pharmacological profile.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Aldoxime Aldoxime Hydroximoyl_Chloride In situ generation of Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride + NCS in DMF NCS N-Chlorosuccinimide NCS->Hydroximoyl_Chloride Propargyl_Alcohol Propargyl Alcohol Cycloaddition 1,3-Dipolar Cycloaddition Propargyl_Alcohol->Cycloaddition Hydroximoyl_Chloride->Cycloaddition + Propargyl Alcohol Extraction Extraction Cycloaddition->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Product This compound Purification->Product Pure Product Hypothetical_Signaling_Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Response Cell Proliferation & Survival TF->Response promotes Compound This compound Derivative Compound->Kinase1 inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Isopropylisoxazol-5-yl)methanol from Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, two-step protocol for the synthesis of (3-Isopropylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of isobutyraldoxime from isobutyraldehyde, followed by a regioselective [3+2] cycloaddition reaction with propargyl alcohol. This cycloaddition proceeds via the in situ generation of an isopropyl-substituted nitrile oxide. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a comprehensive guide to the preparation, purification, and characterization of the target molecule.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The this compound moiety, in particular, serves as a key intermediate for the elaboration of more complex molecular architectures. The most direct and efficient method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] This protocol details a reliable and scalable synthesis of this compound starting from readily available commercial reagents.

The synthetic strategy involves two main stages:

  • Oximation: The formation of isobutyraldoxime from isobutyraldehyde and hydroxylamine hydrochloride.

  • [3+2] Cycloaddition: The in situ generation of isopropylnitrile oxide from isobutyraldoxime using sodium hypochlorite, followed by its reaction with propargyl alcohol to yield the target isoxazole.

This document provides detailed experimental procedures, reagent tables, expected results, and visual diagrams to facilitate the successful synthesis and characterization of this compound.

Synthetic Pathway

The overall two-step synthesis is depicted below. The key transformation is the regioselective 1,3-dipolar cycloaddition reaction, which forms the isoxazole ring.

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

3.1. Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted. Standard laboratory equipment for organic synthesis is required, including round-bottom flasks, condensers, magnetic stirrers, a heating mantle, a rotary evaporator, and equipment for column chromatography.

Table 1: List of Key Reagents

ReagentFormulaMW ( g/mol )SupplierPurity
IsobutyraldehydeC₄H₈O72.11Sigma-Aldrich≥99%
Hydroxylamine HydrochlorideNH₂OH·HCl69.49Sigma-Aldrich≥99%
PyridineC₅H₅N79.10Sigma-Aldrich≥99.8%
Ethanol (200 Proof)C₂H₅OH46.07Sigma-Aldrich≥99.5%
Propargyl AlcoholC₃H₄O56.06Sigma-Aldrich99%
Sodium HypochloriteNaOCl74.44Sigma-Aldrich10-15% (aq)
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-Aldrich≥99.8%
Ethyl AcetateC₄H₈O₂88.11Sigma-Aldrich≥99.5%
HexanesC₆H₁₄86.18Sigma-Aldrich≥98.5%
Anhydrous Sodium SulfateNa₂SO₄142.04Sigma-Aldrich≥99%

3.2. Protocol 1: Synthesis of Isobutyraldoxime

This protocol describes the formation of the aldoxime precursor from isobutyraldehyde.

G start Start: Reagents step1 Combine isobutyraldehyde, hydroxylamine HCl, pyridine, and ethanol in a flask. start->step1 step2 Reflux the mixture for 2-3 hours. step1->step2 step3 Monitor reaction completion by TLC. step2->step3 step4 Cool to room temperature and remove solvents under reduced pressure. step3->step4 step5 Perform aqueous workup with ethyl acetate and water. step4->step5 step6 Dry organic layer over Na₂SO₄, filter, and concentrate. step5->step6 end Product: Isobutyraldoxime step6->end

Figure 2: Workflow for the synthesis of isobutyraldoxime.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isobutyraldehyde (10.0 g, 138.7 mmol), hydroxylamine hydrochloride (11.6 g, 166.4 mmol), and ethanol (100 mL).

  • Slowly add pyridine (13.2 g, 13.5 mL, 166.4 mmol) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Allow the mixture to cool to room temperature and remove the ethanol and pyridine under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (100 mL) and water (100 mL). Transfer to a separatory funnel and shake.

  • Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isobutyraldoxime as a colorless oil or low-melting solid. The product is often used in the next step without further purification.

3.3. Protocol 2: Synthesis of this compound

This protocol details the one-pot, in situ generation of the nitrile oxide and subsequent cycloaddition.

Procedure:

  • In a 500 mL round-bottom flask, dissolve isobutyraldoxime (10.0 g, 98.9 mmol) and propargyl alcohol (6.65 g, 6.9 mL, 118.7 mmol) in dichloromethane (DCM, 200 mL).

  • Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • Add aqueous sodium hypochlorite solution (10-15%, ~150 mL) dropwise to the reaction mixture over a period of 1-1.5 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a liquid.

Results and Discussion

The two-step synthesis provides this compound in good overall yield. The purity and identity of the intermediate and final product should be confirmed by spectroscopic methods.

Table 2: Summary of Expected Results

CompoundAppearanceYield (Typical)MW ( g/mol )CAS Number
IsobutyraldoximeColorless oil90-98%101.15151-00-8
This compoundColorless to pale yellow liquid60-75%141.1714633-17-1

Characterization Data for this compound:

While a published spectrum is not available, the expected NMR data based on the structure is provided below. Researchers should obtain their own analytical data for verification.[2]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.35 (s, 1H, isoxazole C4-H)

    • δ 4.80 (s, 2H, -CH₂ OH)

    • δ 3.10 (sept, J = 7.0 Hz, 1H, -CH (CH₃)₂)

    • δ 2.50 (br s, 1H, -OH)

    • δ 1.30 (d, J = 7.0 Hz, 6H, -CH(C H₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 172.0 (isoxazole C5)

    • δ 167.0 (isoxazole C3)

    • δ 101.0 (isoxazole C4)

    • δ 58.0 (-CH₂OH)

    • δ 27.0 (-C H(CH₃)₂)

    • δ 21.0 (-CH(C H₃)₂)

  • FT-IR (neat, cm⁻¹):

    • 3400-3200 (br, O-H stretch)

    • 2970, 2875 (C-H stretch, alkyl)

    • 1600, 1470 (C=N, C=C stretch, isoxazole ring)

    • 1020 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 141 (M⁺), 126, 110, 98

Conclusion

The protocols described in this application note provide a robust and reproducible method for the synthesis of this compound. The use of a [3+2] cycloaddition reaction with in situ nitrile oxide generation offers an efficient route to this valuable heterocyclic intermediate from simple starting materials. The detailed procedures and characterization guidelines should enable researchers in organic and medicinal chemistry to successfully prepare this compound for further synthetic applications.

References

Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful and versatile reaction for the synthesis of isoxazolines, which are important precursors for various biologically active compounds and functional materials.[1][2][3] This document provides detailed experimental protocols for the in situ generation of nitrile oxides from common precursors and their subsequent cycloaddition reactions.

Introduction

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form five-membered heterocyclic rings.[4][5] Due to their instability, nitrile oxides are typically generated in situ from stable precursors in the presence of the dipolarophile to prevent their dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[6] Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitroalkanes.[4][7][8] This reaction is of significant interest in medicinal chemistry as the resulting isoxazoline and isoxazole frameworks are present in a wide variety of drugs.[2]

Reaction Mechanism and Workflow

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a concerted, pericyclic reaction that proceeds through a five-membered aromatic transition state. The regioselectivity of the reaction is governed by both steric and electronic factors of the substituents on the nitrile oxide and the alkene.

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product R_CNO R-C≡N⁺-O⁻ Nitrile Oxide ts [Transition State] R_CNO->ts + R1_alkene R¹-CH=CH-R² Alkene R1_alkene->ts isoxazoline Isoxazoline ts->isoxazoline [3+2] Cycloaddition

Caption: General mechanism of 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.

Experimental_Workflow cluster_precursor Nitrile Oxide Precursor Preparation cluster_reaction In Situ Generation and Cycloaddition cluster_workup Work-up and Purification cluster_analysis Analysis start Start with Aldoxime, Nitroalkane, or Hydroximoyl Chloride generation In situ generation of Nitrile Oxide (e.g., using an oxidant or base) start->generation cycloaddition 1,3-Dipolar Cycloaddition with Alkene generation->cycloaddition workup Reaction Quenching and Extraction cycloaddition->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for 1,3-dipolar cycloaddition of nitrile oxides.

Experimental Protocols

Protocol 1: Nitrile Oxide Generation from Aldoximes using NaCl/Oxone

This method provides a green and efficient approach for the in situ generation of nitrile oxides from aldoximes.[9][10]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene (1.2 equiv)

  • Sodium Chloride (NaCl) (1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)

  • Acetone/Water mixture (or other suitable solvent)

Procedure:

  • To a solution of the aldoxime (1.0 equiv) and the alkene (1.2 equiv) in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl (1.1 equiv) and Oxone® (1.1 equiv).[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nitrile Oxide Generation from Oximes using tert-Butyl Hypoiodite (t-BuOI)

This protocol utilizes tert-butyl hypoiodite, generated in situ from t-BuOCl and NaI, for the cycloaddition of oximes to alkenes under mild conditions.[11]

Materials:

  • Oxime (1.0 equiv)

  • Alkene (1.5 equiv)

  • tert-Butyl hypochlorite (t-BuOCl)

  • Sodium iodide (NaI)

  • 2,6-Lutidine (as a base)

  • Dioxane (as a solvent)

Procedure:

  • Prepare tert-butyl hypoiodite (t-BuOI) in situ by reacting t-BuOCl with NaI.

  • In a reaction vessel, dissolve the oxime (1.0 equiv) and the alkene (1.5 equiv) in dioxane.

  • Add 2,6-lutidine to the mixture.

  • Add the freshly prepared t-BuOI solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Protocol 3: Nitrile Oxide Generation from Hydroximoyl Chlorides

This is a classical method for generating nitrile oxides, particularly for aromatic variants, through base-induced dehydrohalogenation.[12]

Materials:

  • Hydroximoyl chloride (1.0 equiv)

  • Alkene (1.1 equiv)

  • Triethylamine (Et₃N) or another suitable base (1.2 equiv)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

Procedure:

  • Dissolve the hydroximoyl chloride (1.0 equiv) and the alkene (1.1 equiv) in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the 1,3-dipolar cycloaddition of various nitrile oxides with different alkenes using the protocols described above.

Table 1: Yields for NaCl/Oxone Method

Aldoxime (Nitrile Oxide Precursor)AlkeneProductYield (%)Reference
Benzaldehyde oximeStyrene3,5-Diphenyl-4,5-dihydroisoxazole81[9]
4-Chlorobenzaldehyde oximeStyrene3-(4-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole75[9]
Cinnamaldehyde oximeStyrene3-Styryl-5-phenyl-4,5-dihydroisoxazole63[9]
Heptanal oxime1-Octene3-Hexyl-5-hexyl-4,5-dihydroisoxazole78[9]

Table 2: Yields for t-BuOI Method

OximeAlkeneProductYield (%)Reference
BenzaldoximeStyrene3,5-Diphenyl-4,5-dihydroisoxazole88[11]
4-MethoxybenzaldoximeStyrene3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole92[11]
Phenylacetaldoxime1-Hexene3-Benzyl-5-butyl-4,5-dihydroisoxazole75[11]

Table 3: Yields for Hydroximoyl Chloride Method

Hydroximoyl ChlorideAlkeneProductYield (%)Reference
Benzohydroximoyl chlorideAllyl alcohol(3-Phenyl-4,5-dihydroisoxazol-5-yl)methanol~70-80[5]
4-Nitrobenzohydroximoyl chlorideNorborneneExo-adductHigh[13]
Ethyl 2-chloro-2-(hydroxyimino)acetateStyreneEthyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylateGood[14]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data presented here are for illustrative purposes. For asymmetric reactions, the enantiomeric excess (ee) and diastereomeric ratio (dr) are critical parameters that should be determined.[15][16]

Troubleshooting

A common side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan.[6] To minimize this, it is crucial to generate the nitrile oxide slowly in situ in the presence of the dipolarophile.[6] If low yields are observed, consider the following:

  • Slow addition of the base or oxidant: This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.

  • Choice of solvent and temperature: These parameters can significantly influence the reaction rate and selectivity.

  • Purity of reagents: Ensure all reagents, especially the nitrile oxide precursor and the alkene, are pure.

References

Application Notes: (3-Isopropylisoxazol-5-yl)methanol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Isopropylisoxazol-5-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3][4][5][6] The presence of a primary alcohol functional group at the 5-position of the 3-isopropylisoxazole core provides a versatile handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in further chemical transformations, based on established methodologies for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from isobutyraldoxime, and propargyl alcohol. This method is adapted from established procedures for the synthesis of analogous 3-aryl- and 3-alkyl-isoxazol-5-yl methanols.[1][7]

Experimental Protocol: Synthesis of this compound

1. Preparation of Isobutyraldoxime (1):

  • To a solution of isobutyraldehyde (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isobutyraldoxime, which can be used in the next step without further purification.

2. [3+2] Cycloaddition to form this compound (2):

  • Dissolve isobutyraldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as carbon tetrachloride (CCl4) or N,N-dimethylformamide (DMF).[1]

  • To this solution, add an oxidizing agent to generate the nitrile oxide in situ. A common method is the dropwise addition of a 5% aqueous solution of sodium hypochlorite (NaOCl) (2.5 equivalents).[1]

  • Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 70°C) for 24-48 hours.[1] Monitor the reaction by TLC.

  • After completion, separate the organic phase. If using a water-miscible solvent like DMF, perform an aqueous work-up with ethyl acetate or dichloromethane extraction.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Predicted Spectroscopic Data

Based on analogous compounds, the following spectroscopic characteristics are expected for this compound:

  • ¹H NMR: Resonances for the isopropyl methine and methyl protons, a singlet for the isoxazole ring proton, a doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Signals corresponding to the isopropyl carbons, the isoxazole ring carbons, and the methylene carbon of the hydroxymethyl group.

  • FT-IR: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration, and characteristic peaks for C-H and C=N stretching.[1]

Applications in Synthesis

This compound serves as a versatile precursor for a variety of derivatives, primarily through reactions involving the hydroxyl group.

Conversion to 5-(Chloromethyl)-3-isopropylisoxazole

The hydroxyl group can be readily converted to a chloromethyl group, a more reactive handle for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-isopropylisoxazole (3)
  • To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(Chloromethyl)-3-isopropylisoxazole.

Ether Synthesis

The corresponding alkoxide of this compound can be reacted with various alkyl halides to form ethers, expanding the molecular diversity.

Experimental Protocol: General Procedure for Ether Synthesis (4)
  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.1 equivalents) at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the desired alkyl halide (1.1 equivalents) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Ester Synthesis

Esterification of the primary alcohol can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate conditions.

Experimental Protocol: General Procedure for Ester Synthesis (5)
  • Using Acyl Chlorides: To a solution of this compound (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in dichloromethane at 0°C, add the desired acyl chloride (1.1 equivalents) dropwise. Stir at room temperature until completion. Perform an aqueous work-up and purify by chromatography.

  • Using Carboxylic Acids (Fischer Esterification): A mixture of this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent is heated to reflux with removal of water. After completion, the mixture is worked up and the product is purified.

Quantitative Data Summary

CompoundStarting MaterialsReagentsSolventTemperatureYield (%)Reference
(3-para-tolyl-isoxazol-5-yl)methanol4-methylbenzaldoxime, propargyl alcoholNaOClCCl₄70°C97[1]

Visualizations

Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Target Molecule cluster_derivatives Derivatives Isobutyraldehyde Isobutyraldehyde Isobutyraldoxime Isobutyraldoxime (1) Isobutyraldehyde->Isobutyraldoxime Hydroxylamine HCl, Pyridine PropargylAlcohol Propargyl Alcohol Target This compound (2) PropargylAlcohol->Target [3+2] Cycloaddition (e.g., NaOCl) Isobutyraldoxime->Target [3+2] Cycloaddition (e.g., NaOCl) Chloromethyl 5-(Chloromethyl)-3-isopropylisoxazole (3) Target->Chloromethyl SOCl₂ Ether Ethers (4) Target->Ether 1. NaH 2. R-X Ester Esters (5) Target->Ester RCOCl or RCOOH, H⁺

Caption: Synthetic pathway from starting materials to this compound and its subsequent derivatization.

Logical Relationship of Applications

logical_relationship BuildingBlock This compound HydroxylGroup Primary Hydroxyl Group (-CH₂OH) BuildingBlock->HydroxylGroup possesses Versatility Chemical Versatility HydroxylGroup->Versatility provides Derivatization Facile Derivatization Versatility->Derivatization enables SAR Structure-Activity Relationship (SAR) Studies Derivatization->SAR facilitates DrugDiscovery Drug Discovery & Development SAR->DrugDiscovery informs NewTherapeutics Novel Therapeutic Agents DrugDiscovery->NewTherapeutics leads to

Caption: The role of this compound as a building block in drug discovery.

References

Application Notes and Protocols for (3-Isopropylisoxazol-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Isopropylisoxazol-5-yl)methanol is a heterocyclic building block belonging to the isoxazole class of compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring serves as a versatile scaffold, and its derivatives have been reported to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and derivatization, and methods for biological evaluation.

Potential Medicinal Chemistry Applications

While specific biological data for this compound is not extensively available in the public domain, based on the known activities of structurally related isoxazole derivatives, this compound can serve as a valuable starting material for the synthesis of novel therapeutic agents in several key areas:

  • Anti-inflammatory Agents: Many isoxazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The isopropyl group on the isoxazole ring of this compound can be explored for its contribution to binding at the active site of these enzymes. The methanol moiety at the 5-position offers a convenient handle for further chemical modification to optimize potency and selectivity.

  • Antiviral Agents: Isoxazole derivatives have been identified as potential inhibitors of viral replication. For instance, certain isoxazole-based small molecules have shown activity against the Zika virus.[4] this compound can be used as a scaffold to design novel antiviral compounds.

  • Anticancer Agents: The isoxazole core is present in numerous compounds with demonstrated anticancer activity.[1][5] These compounds often work by targeting various signaling pathways involved in cancer cell proliferation and survival. The structural features of this compound can be modified to develop new anticancer drug candidates.

  • TRPV1 Antagonists: Isoxazole-3-carboxamide derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain and inflammation.[6] The core structure of this compound could be elaborated to explore this therapeutic target.

Data Presentation

The following table summarizes the anti-inflammatory activity of some representative isoxazole derivatives from the literature to provide a reference for the potential efficacy of compounds derived from this compound.

Compound IDStructureAssayTime (h)% Edema InhibitionReference
5b 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazoleCarrageenan-induced rat paw edema275.68
376.71
5c 3-(4-fluorophenyl)-5-(4-methoxyphenyl)isoxazoleCarrageenan-induced rat paw edema274.48
375.56
5d 5-(4-methoxyphenyl)-3-(4-nitrophenyl)isoxazoleCarrageenan-induced rat paw edema271.86
372.32

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, (3-para-tolyl-isoxazol-5-yl)methanol.[1] It involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ from an oxime and an alkyne.

Materials:

  • Isovaleraldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Sodium hypochlorite solution (bleach)

  • Propargyl alcohol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Isovaleraldoxime:

    • In a round-bottom flask, dissolve isovaleraldehyde (1.0 eq) in pyridine.

    • Add hydroxylamine hydrochloride (1.1 eq) portion-wise while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude isovaleradoxime, which can be used in the next step without further purification.

  • [3+2] Cycloaddition to form this compound:

    • Dissolve the crude isovaleradoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add sodium hypochlorite solution (e.g., commercial bleach, ~1.5 eq) dropwise to the stirring solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: Derivatization of this compound for SAR Studies

The hydroxyl group of this compound provides a convenient point for chemical modification to explore Structure-Activity Relationships (SAR). An example of a simple derivatization is the synthesis of an ester.

Materials:

  • This compound

  • An appropriate acyl chloride or carboxylic acid

  • A coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • A base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Esterification with an Acyl Chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine (1.5 eq).

  • Cool the solution in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Protocol 3: In Vitro COX Inhibition Assay

To evaluate the anti-inflammatory potential of newly synthesized derivatives, a cyclooxygenase (COX) inhibition assay can be performed. This protocol provides a general outline.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • A detection reagent for prostaglandin E₂ (PGE₂) (e.g., from a commercial ELISA kit)

  • Assay buffer (e.g., Tris-HCl)

  • A known COX inhibitor as a positive control (e.g., indomethacin, celecoxib)

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a microplate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization and SAR cluster_bioassay Biological Evaluation Start Isovaleraldehyde + Hydroxylamine HCl Oxime Isovaleraldoxime Start->Oxime Pyridine Cycloaddition [3+2] Cycloaddition with Propargyl Alcohol Oxime->Cycloaddition NaOCl Product This compound Cycloaddition->Product Starting_Material This compound Derivatization Chemical Modification (e.g., Esterification) Starting_Material->Derivatization Library Library of Derivatives Derivatization->Library Screening In vitro Biological Assays (e.g., COX inhibition) Library->Screening Data IC50 / Activity Data Screening->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis

Caption: Workflow for synthesis, derivatization, and evaluation.

Signaling_Pathway_Hypothesis Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Derivative This compound Derivative Isoxazole_Derivative->COX_Enzyme Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group of (3-Isopropylisoxazol-5-yl)methanol. The derivatization of this functional group into esters and ethers allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, stability, and steric profile. Such modifications are crucial in medicinal chemistry and drug development for optimizing pharmacokinetic and pharmacodynamic properties. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Introduction to Derivatization Strategies

The primary alcohol of this compound serves as a versatile handle for introducing a variety of functional groups. The two principal transformations covered in these notes are esterification and etherification, which are fundamental reactions in organic synthesis.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. These reactions are often catalyzed by acids or bases.

Etherification involves the formation of an ether linkage (C-O-C). Common methods include the Williamson ether synthesis, which proceeds via an alkoxide intermediate reacting with an alkyl halide.

Experimental Protocols

Esterification of this compound

Ester derivatives of this compound can be synthesized through several methods, including Fischer esterification with carboxylic acids or acylation with acyl chlorides.

This protocol describes the synthesis of (3-Isopropylisoxazol-5-yl)methyl benzoate as a representative example. The reaction involves the acid-catalyzed condensation of this compound with benzoic acid.

Materials:

  • This compound

  • Benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.[1]

This method is suitable for reactions with less reactive carboxylic acids or when milder conditions are required. The use of an acyl chloride, such as acetyl chloride, leads to the formation of the corresponding acetate ester.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the pure acetate ester.

Etherification of this compound

The Williamson ether synthesis is a reliable method for preparing ethers from alcohols and alkyl halides.

This protocol outlines the synthesis of a benzyl ether derivative of this compound.

Materials:

  • This compound

  • A strong base (e.g., sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired ether.

Data Presentation

The following tables summarize expected outcomes for the derivatization of this compound based on typical yields for these reaction types.

Table 1: Summary of Esterification Reactions

DerivativeReagentCatalyst/BaseSolventTypical Yield (%)
(3-Isopropylisoxazol-5-yl)methyl benzoateBenzoic acidH₂SO₄Toluene70-90
(3-Isopropylisoxazol-5-yl)methyl acetateAcetyl chlorideTriethylamineDCM85-95

Table 2: Summary of Etherification Reactions

DerivativeReagentBaseSolventTypical Yield (%)
5-(Benzyloxymethyl)-3-isopropylisoxazoleBenzyl bromideNaHTHF60-80
3-Isopropyl-5-(methoxymethyl)isoxazoleMethyl iodideNaHTHF70-85

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in the protocols.

esterification_pathway start This compound product (3-Isopropylisoxazol-5-yl)methyl Ester start->product Esterification reagent1 Carboxylic Acid (R-COOH) + Acid Catalyst reagent2 Acyl Chloride (R-COCl) + Base

Caption: General reaction scheme for the esterification of this compound.

etherification_pathway start This compound product (3-Isopropylisoxazol-5-yl)methyl Ether start->product Williamson Ether Synthesis step1 1. Strong Base (e.g., NaH) step2 2. Alkyl Halide (R-X) experimental_workflow start Starting Material: This compound reaction Derivatization Reaction (Esterification or Etherification) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Silica Gel Chromatography) concentration->purification product Pure Derivative purification->product

References

Application Notes and Protocols for the Scale-up Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. As drug development programs advance, the need for robust and scalable synthetic routes to substituted isoxazoles becomes critical. This document provides detailed application notes and protocols for the scale-up synthesis of this important heterocyclic core, focusing on methodologies amenable to multi-gram and kilogram production. Key challenges in scaling up isoxazole synthesis are addressed, and two detailed, scalable protocols are presented: the classic [3+2] cycloaddition of nitrile oxides with alkynes and an efficient electrophilic cyclization of alkynone O-methyl oximes. Quantitative data is summarized for easy comparison, and experimental workflows are visually represented to aid in practical implementation.

Introduction: The Importance of Isoxazoles and the Need for Scalable Synthesis

Substituted isoxazoles are a cornerstone of modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The commercial success of drugs like the COX-2 inhibitor Valdecoxib underscores the therapeutic potential of this heterocyclic ring system.

While numerous methods exist for the laboratory-scale synthesis of isoxazoles, many are not readily transferable to larger-scale production. Challenges often encountered during scale-up include:

  • Thermal Management: Exothermic reactions can lead to thermal runaways in large reactors if not properly controlled.

  • Mixing Efficiency: Inadequate mixing can result in localized concentration gradients, leading to side product formation and reduced yields.

  • Reagent Stoichiometry and Addition Rates: These parameters often require significant optimization when moving from bench to plant scale.

  • Work-up and Purification: Isolation of the final product in high purity can be challenging on a large scale, often requiring the development of crystallization-based purification methods.

  • Safety: The use of hazardous reagents, such as strong bases or oxidizers, requires careful consideration of safety protocols at scale.

These application notes provide practical guidance and detailed protocols to navigate these challenges, enabling the efficient and safe production of substituted isoxazoles on a larger scale.

Featured Scale-up Methodologies

Two primary, well-established, and scalable methods for the synthesis of substituted isoxazoles are detailed below:

  • Protocol 1: [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne. This is one of the most versatile and widely used methods for constructing the isoxazole ring. The in situ generation of the nitrile oxide from an aldoxime precursor is a key feature of this reaction.

  • Protocol 2: Electrophilic Cyclization of an Alkynone O-methyl Oxime. This method offers an alternative route to highly substituted isoxazoles and has been successfully scaled to multi-gram quantities.[1]

Experimental Protocols

Protocol 1: Multi-gram Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol is adapted from established procedures for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Reaction Scheme:

Materials and Equipment:

  • Multi-neck round-bottom flask or jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • Appropriate cooling and heating system (e.g., cryostat or heating mantle).

  • Standard laboratory glassware.

  • Reagents: Aromatic aldehyde, hydroxylamine hydrochloride, sodium hydroxide, N-chlorosuccinimide (NCS), terminal alkyne, and appropriate solvents.

Detailed Experimental Procedure (Example: Synthesis of 3-Phenyl-5-phenylisoxazole):

  • Oxime Formation:

    • To a stirred solution of benzaldehyde (e.g., 106 g, 1.0 mol) in a suitable solvent such as a deep eutectic solvent (e.g., 1:2 choline chloride:urea) or a more traditional solvent like ethanol, add hydroxylamine hydrochloride (e.g., 69.5 g, 1.0 mol) and sodium hydroxide (e.g., 40 g, 1.0 mol).

    • Stir the resulting mixture at 50 °C for one hour.

  • Nitrile Oxide Generation:

    • To the mixture from the previous step, add N-chlorosuccinimide (NCS) (e.g., 200 g, 1.5 mol) portion-wise, maintaining the temperature at 50 °C.

    • Continue stirring at 50 °C for three hours.

  • Cycloaddition:

    • Add phenylacetylene (e.g., 102 g, 1.0 mol) to the reaction mixture.

    • Continue stirring at 50 °C for four hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), quench the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Workflow Diagram:

G start Start oxime Oxime Formation (Aldehyde, Hydroxylamine, Base) start->oxime nitrile_oxide Nitrile Oxide Generation (NCS Addition) oxime->nitrile_oxide cycloaddition [3+2] Cycloaddition (Alkyne Addition) nitrile_oxide->cycloaddition workup Work-up (Quench, Extract, Wash) cycloaddition->workup purification Purification (Recrystallization/Chromatography) workup->purification end Final Product purification->end

Caption: Workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Protocol 2: Multi-gram Synthesis of 3,4,5-Trisubstituted Isoxazoles via Electrophilic Cyclization

This protocol is based on the efficient synthesis of Valdecoxib and other highly substituted isoxazoles.[2]

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and inlet for inert gas.

  • Addition funnel.

  • Standard laboratory glassware.

  • Reagents: 2-alkyn-1-one, methoxylamine hydrochloride, pyridine, anhydrous magnesium sulfate, iodine monochloride (ICl), and appropriate solvents.

Detailed Experimental Procedure (Example: Synthesis of a 4-Iodoisoxazole derivative):

  • O-methyl Oxime Formation:

    • In a suitable reactor, dissolve the 2-alkyn-1-one (e.g., 0.1 mol) in methanol.

    • Add methoxylamine hydrochloride (e.g., 1.2 eq), pyridine (e.g., 1.2 eq), and anhydrous magnesium sulfate.

    • Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC).

    • Filter the mixture and concentrate the filtrate. The crude O-methyl oxime can be purified by column chromatography or used directly in the next step.

  • Electrophilic Cyclization:

    • Dissolve the O-methyl oxime (e.g., 0.1 mol) in a suitable solvent like dichloromethane in the reactor and cool to 0 °C.

    • Slowly add a solution of iodine monochloride (ICl) (e.g., 1.1 eq) in the same solvent via an addition funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting 4-iodoisoxazole can be purified by recrystallization.

Workflow Diagram:

G start Start oxime O-methyl Oxime Formation (Alkynone, Methoxylamine HCl) start->oxime cyclization Electrophilic Cyclization (ICl Addition at 0 °C) oxime->cyclization workup Work-up (Thiosulfate Quench, Extraction) cyclization->workup purification Purification (Recrystallization) workup->purification end 4-Iodoisoxazole Product purification->end

Caption: Workflow for the electrophilic cyclization to form 4-iodoisoxazoles.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the described scale-up methodologies.

ParameterProtocol 1: [3+2] CycloadditionProtocol 2: Electrophilic Cyclization
Scale Multi-gram to KilogramMulti-gram
Typical Yield 70-95%80-98%[2]
Reaction Temperature 50 °C0 °C to Room Temperature
Reaction Time 8-12 hours (one-pot)2-4 hours
Key Reagents Aldehyde, Hydroxylamine, NCS, AlkyneAlkynone, Methoxylamine HCl, ICl
Solvents Ethanol, Deep Eutectic SolventsDichloromethane, Acetonitrile
Purification Recrystallization, ChromatographyRecrystallization

Industrial Application: Synthesis of Valdecoxib

The synthesis of the COX-2 inhibitor Valdecoxib provides a relevant industrial case study for the large-scale production of a substituted isoxazole. A key step in its industrial synthesis involves the sulfonation of a pre-formed isoxazole intermediate, followed by amination.

A patented method describes the following large-scale procedure:

  • Sulfonation: 4.0 kg of 5-methyl-3,4-diphenylisoxazole is dissolved in 19 kg of dichloromethane in a 50L glass reactor.[3] The solution is cooled, and 19 kg of chlorosulfonic acid is added dropwise, keeping the temperature below 10 °C.[3] The reaction is then warmed to 30-40 °C and held for 12-14 hours.[3]

  • Amination: The resulting sulfonyl chloride is dissolved in toluene, and aqueous ammonia is added to form the sulfonamide, yielding Valdecoxib.[3]

Logical Relationship Diagram:

G start 5-Methyl-3,4-diphenylisoxazole (Starting Material) sulfonation Sulfonation (Chlorosulfonic Acid, DCM) start->sulfonation amination Amination (Aqueous Ammonia, Toluene) sulfonation->amination end Valdecoxib (Final Product) amination->end

Caption: Key steps in the industrial synthesis of Valdecoxib.

Conclusion

The scale-up synthesis of substituted isoxazoles is a critical activity in the development of new pharmaceuticals. By selecting appropriate and robust synthetic methodologies, such as the [3+2] cycloaddition and electrophilic cyclization routes detailed herein, and by carefully considering the challenges associated with large-scale reactions, researchers and drug development professionals can efficiently and safely produce these valuable compounds in the quantities required for preclinical and clinical studies. The provided protocols and data serve as a practical guide for the successful implementation of isoxazole synthesis at scale.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and its derivatives are a significant class of five-membered heterocyclic compounds that form the structural core of numerous therapeutic agents.[1][2][3][4] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] Traditional synthetic methods for isoxazole derivatives often require long reaction times, harsh conditions, and the use of hazardous solvents.[5][6] In recent years, ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful, efficient, and environmentally benign alternative.[5][6][7]

The application of ultrasound in chemical synthesis is based on the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium exposed to high-frequency sound waves (>20 kHz).[6] This process generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, increase yields, and enable reactions to occur under milder conditions.[6] This green chemistry approach often leads to shorter reaction times, higher atom economy, operational simplicity, and minimized byproduct formation.[5][7]

These application notes provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, present comparative data, and illustrate key reaction pathways and workflows.

Principle of Sonochemical Synthesis

The chemical effects of ultrasound are not a direct interaction of sound waves with molecules. Instead, they arise from acoustic cavitation. The implosion of cavitation bubbles creates transient microenvironments with temperatures reaching up to 5000 K and pressures up to 1000 atm.[6] This intense energy input enhances mass transfer and accelerates chemical reactions.[6] Sonication can promote clean transformations, leading to high yields and faster reaction times compared to conventional methods.[8]

Applications in Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2][3] Isoxazole derivatives have been investigated and developed for a wide range of therapeutic applications:

  • Anticancer Agents: Many isoxazole-based compounds have been explored as potential anticancer drugs.[2]

  • Anti-inflammatory Agents: Isoxazole derivatives have shown promise as anti-inflammatory agents.[9]

  • Antimicrobial Agents: The isoxazole ring is present in several antibacterial and antifungal drugs.[2]

  • Neuroprotective Agents: Certain derivatives have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative disorders.[1][3]

  • Anticonvulsant Medications: Engineered isoxazole molecules that interact with voltage-gated sodium channels are being developed for epilepsy treatment.[9]

The efficiency and green nature of ultrasound-assisted synthesis make it an attractive method for producing libraries of isoxazole derivatives for drug discovery and development.[5]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol describes the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones via a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride under ultrasound irradiation.[5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate or methyl acetoacetate (1.0 mmol)[5]

  • Hydroxylamine hydrochloride (1.2 mmol)[6]

  • Catalyst (e.g., Pyridine (2 mol%) or Itaconic acid (10 mol%))[6]

  • Solvent (e.g., Water or Ethanol/Water mixture)[5]

  • 50 mL round-bottom flask

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst.[6]

  • Solvent Addition: Add the selected solvent (e.g., 10 mL of water).

  • Sonication: Place the flask in an ultrasonic bath or immerse the tip of a sonicator probe into the reaction mixture. Irradiate the mixture with ultrasound at a specified frequency (e.g., 20-60 kHz) and power (e.g., 300 W) at a controlled temperature (e.g., 50 °C).[5] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.[5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold water or ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[6]

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of 3,5-disubstituted isoxazoles through a one-pot, three-step process involving the in-situ generation of a nitrile oxide from an aldehyde, followed by a 1,3-dipolar cycloaddition with a terminal alkyne under ultrasound irradiation.[5]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Oxidizing agent (e.g., Chloramine-T, Oxone)[5]

  • Terminal alkyne (1.2 mmol)

  • Copper(I) catalyst (e.g., Copper sulfate pentahydrate and sodium ascorbate, or copper turnings)[5]

  • Solvent (e.g., t-BuOH/H₂O (1:1))[5]

  • 50 mL round-bottom flask

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and the copper catalyst in the t-BuOH/H₂O solvent system.

  • In-situ Nitrile Oxide Formation: Add the oxidizing agent portion-wise to the stirred solution. The formation of the nitrile oxide can be monitored by TLC.

  • Cycloaddition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Sonication: Subject the reaction mixture to ultrasound irradiation (e.g., 20 kHz probe or 40 kHz bath) at a controlled temperature (e.g., 60 °C) for approximately 60 minutes.[5]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 3,5-disubstituted isoxazole.

Data Presentation

The following tables summarize quantitative data from various studies, highlighting the advantages of ultrasound-assisted synthesis over conventional heating methods.

Table 1: Comparison of Ultrasound vs. Conventional Heating for the Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones [5]

EntryAldehydeCatalystMethodTemperature (°C)Time (min)Yield (%)
1BenzaldehydeItaconic acidUltrasound501595
2BenzaldehydeItaconic acidConventional10018090
3p-DimethylaminobenzaldehydePyridineUltrasound5025-6096
4p-DimethylaminobenzaldehydePyridineConventional70-9070-9066-79

Table 2: Synthesis of Various Isoxazole Derivatives under Ultrasound Irradiation

Isoxazole DerivativeReaction TypeCatalystSolventTime (min)Yield (%)Reference
N-saccharin isoxazole1,3-Dipolar CycloadditionKI/OxoneWater3065-85[5]
3,5-disubstituted isoxazole-sulfonatesFour-componentNoneWater30-4582-96[5]
Isoxazole-secondary sulfonamidesFive-componentCaCl₂/K₂CO₃Water20-2872-89[8]
Isoxazolines with sulfonamides1,3-Dipolar CycloadditionTCCAEtOH/Water-Good to Excellent[10]

Visualizations

Reaction Workflow and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for ultrasound-assisted synthesis and the key reaction mechanisms involved in the formation of isoxazole derivatives.

G cluster_workflow General Experimental Workflow A Reactant & Solvent Mixing B Ultrasound Irradiation (Sonication) A->B C Reaction Monitoring (TLC) B->C C->B Continue Irradiation D Work-up & Isolation C->D Reaction Complete E Purification D->E F Characterization E->F

Caption: General workflow for ultrasound-assisted synthesis.

G cluster_pathway 1,3-Dipolar Cycloaddition Pathway Aldehyde Aldehyde + Hydroxylamine Oxime Oxime Intermediate Aldehyde->Oxime Oxidation NitrileOxide Nitrile Oxide (in situ generation) Oxime->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole G cluster_multicomponent Multicomponent Reaction Pathway Reactants Aldehyde + β-Ketoester + Hydroxylamine Intermediates Oxime & Knoevenagel Condensation Intermediates Reactants->Intermediates Cyclization Intramolecular Cyclization Intermediates->Cyclization Isoxazolone Isoxazol-5(4H)-one Derivative Cyclization->Isoxazolone

References

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The 3,5-disubstituted isoxazole scaffold, in particular, is a key structural motif in numerous pharmaceutical agents. Traditional multi-step synthetic approaches to these compounds often suffer from drawbacks such as low overall yields, tedious purification procedures, and the use of hazardous reagents. One-pot syntheses have emerged as a powerful and efficient alternative, streamlining the construction of these valuable molecules by combining multiple reaction steps into a single operation. This approach minimizes waste, reduces reaction times, and often improves overall yields, aligning with the principles of green chemistry.

This document provides detailed application notes and protocols for several effective one-pot methods for the synthesis of 3,5-disubstituted isoxazoles, catering to the needs of researchers in organic synthesis and drug discovery.

Synthetic Strategies and Data

Several one-pot methodologies have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles. Key strategies involve the in situ generation of a nitrile oxide intermediate, which then undergoes a [3+2] dipolar cycloaddition with an alkyne. Variations in the starting materials and catalysts offer a range of options to suit different substrates and laboratory capabilities.

Summary of One-Pot Synthetic Methods
MethodStarting MaterialsKey Reagents/CatalystsSolventTemp. (°C)TimeYield (%)Ref.
A: Alkyl Nitrite-Mediated Aldoximes, Terminal AlkynesIsoamyl nitriteEthyl methyl ketone65-74-96[3]
B: Copper(I)-Catalyzed (from Acyl Chlorides) Acyl Chlorides, Terminal AlkynesCuI, Et3N, NH2OH·HCl, AcONaTHF608 hModerate to Good[4]
C: Copper(I)-Catalyzed (from Aldehydes) Aldehydes, Terminal AlkynesNH2OH·HCl, NaOH, Chloramine-T, CuSO4·5H2O, Cu turningst-BuOH/H2OAmbient to 80-Moderate to Good[5][6]
D: N-Hydroxyl-4-toluenesulfonamide α,β-Unsaturated Carbonyl CompoundsTsNHOH, K2CO3Methanol/Water--Moderate to Excellent[7]
E: Microwave-Assisted Sonogashira Coupling Acid Chlorides, Terminal Alkynes, Hydroximinoyl ChloridesPd/Cu catalyst, Et3N--30 minModerate to Good[8]

Experimental Protocols

Method A: Alkyl Nitrite-Mediated Synthesis from Aldoximes and Alkynes

This metal-free method utilizes alkyl nitrites as oxidizing agents to generate nitrile oxides in situ from aldoximes for subsequent cycloaddition.[3]

Protocol:

  • To a solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in ethyl methyl ketone (5 mL), add isoamyl nitrite (1.5 mmol).

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Method B: Copper(I)-Catalyzed Synthesis from Acyl Chlorides and Alkynes

This protocol describes a one-pot, three-component synthesis using a copper(I) catalyst.[4]

Protocol:

  • To a 50 mL round-bottomed flask, add CuI (0.05 mmol), the acyl chloride (1.2 mmol), triethylamine (3.0 mmol), and the terminal alkyne (1.0 mmol) in THF (2 mL).

  • Stir the resulting mixture at 60 °C for 3 hours.

  • To the same flask, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol).

  • Continue stirring the reaction mixture at 60 °C for an additional 5 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3,5-disubstituted isoxazole.

Method C: Copper(I)-Catalyzed Synthesis from Aldehydes and Alkynes

This convenient one-pot, three-step procedure starts from readily available aldehydes.[5][6]

Protocol:

  • Dissolve hydroxylamine hydrochloride (21 mmol) in a 1:1 mixture of t-BuOH:H2O (80 mL).

  • Add the aldehyde (20 mmol) followed by sodium hydroxide (21 mmol) and stir for 30 minutes at ambient temperature until oxime formation is complete (monitored by TLC).

  • Add chloramine-T trihydrate (21 mmol) in small portions over 5 minutes.

  • Add CuSO4·5H2O (0.6 mmol) and copper turnings (approx. 50 mg).

  • Add the terminal alkyne (20 mmol) and stir the reaction mixture vigorously. The reaction is often exothermic.

  • After the reaction is complete (monitored by TLC), the product can be isolated by filtration if it precipitates, or by aqueous workup.

  • Purify the crude product by recrystallization or by passing it through a short plug of silica gel.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Starting Materials (e.g., Aldoxime & Alkyne) B Add Reagents/Catalyst (e.g., Isoamyl Nitrite or CuI) A->B C Set Reaction Conditions (Solvent, Temperature) B->C D In Situ Generation of Nitrile Oxide C->D E [3+2] Dipolar Cycloaddition D->E F Formation of Isoxazole Ring E->F G Quench Reaction F->G H Extraction / Filtration G->H I Column Chromatography or Recrystallization H->I J Characterization I->J

Caption: Experimental workflow for one-pot synthesis of 3,5-disubstituted isoxazoles.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Nitrile Oxide Precursor (e.g., Aldoxime) I1 In Situ Generation of Nitrile Oxide R1->I1 R2 Dipolarophile (e.g., Terminal Alkyne) I2 [3+2] Cycloaddition R2->I2 I1->I2 P1 3,5-Disubstituted Isoxazole I2->P1

Caption: General reaction mechanism for the synthesis of 3,5-disubstituted isoxazoles.

References

Application in the Synthesis of COX-2 Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The content covers key synthetic methodologies, experimental protocols for prominent COX-2 inhibitors, and an overview of the relevant signaling pathways.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[4] The general structure of many selective COX-2 inhibitors features a diarylheterocycle core.[4][5]

COX-2 Signaling Pathway

The inflammatory response triggers the release of arachidonic acid from the cell membrane. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which is a primary mediator of inflammation and pain. Selective COX-2 inhibitors act by blocking the active site of the COX-2 enzyme, thereby preventing the production of these pro-inflammatory prostaglandins.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme Inhibition Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain

COX-2 signaling pathway and the mechanism of inhibition.

General Synthetic Workflow for Diarylheterocycle COX-2 Inhibitors

The synthesis of many diarylheterocyclic COX-2 inhibitors follows a convergent strategy. This typically involves the synthesis of two key aryl precursors, one of which often contains the characteristic sulfonamide or methylsulfonyl group responsible for COX-2 selectivity. These precursors are then coupled to form the central heterocyclic ring, such as a pyrazole, isoxazole, or furanone. Subsequent functional group manipulations, if necessary, lead to the final active pharmaceutical ingredient (API).

Synthetic_Workflow cluster_0 Aryl Precursor 1 Synthesis cluster_1 Aryl Precursor 2 Synthesis Starting Material A Starting Material A Intermediate A1 Intermediate A1 Starting Material A->Intermediate A1 Aryl Precursor 1 Aryl Precursor 1 Intermediate A1->Aryl Precursor 1 Cyclization/Coupling Cyclization/Coupling Aryl Precursor 1->Cyclization/Coupling Starting Material B Starting Material B Intermediate B1 Intermediate B1 Starting Material B->Intermediate B1 Aryl Precursor 2 Aryl Precursor 2 Intermediate B1->Aryl Precursor 2 Aryl Precursor 2->Cyclization/Coupling Diarylheterocycle Core Diarylheterocycle Core Cyclization/Coupling->Diarylheterocycle Core Functional Group Manipulation Functional Group Manipulation Diarylheterocycle Core->Functional Group Manipulation Final COX-2 Inhibitor Final COX-2 Inhibitor Functional Group Manipulation->Final COX-2 Inhibitor

A generalized synthetic workflow for diarylheterocycle COX-2 inhibitors.

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols for the synthesis of several key COX-2 inhibitors. The quantitative data, including yields and purity, are summarized in the accompanying tables for easy comparison.

Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor characterized by a 1,5-diarylpyrazole structure. A common synthetic route involves the condensation of a β-diketone with a substituted hydrazine.[6]

Protocol 1: Synthesis of Celecoxib [6][7]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

  • Addition of Reagents: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Catalysis and Reflux: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

StepProductStarting MaterialReagentsSolventConditionsYieldPurity
1Celecoxib4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione4-sulfamoylphenylhydrazine HCl, HClEthanolReflux, several hours->95% after recrystallization
Synthesis of Valdecoxib

Valdecoxib features a 3,4-diarylisoxazole core. One synthetic approach involves the sulfonation and subsequent amination of a 5-methyl-3,4-diphenylisoxazole precursor.[8]

Protocol 2: Synthesis of Valdecoxib [8]

  • Sulfonation: To a reactor, add chlorosulfonic acid and maintain the temperature at 25°C. Slowly add 5-methyl-3,4-diphenylisoxazole while maintaining the temperature at 28°C. After the addition is complete, stir the mixture at 30°C for 30 minutes, then heat to 60°C for 1 hour. Monitor the reaction by TLC.

  • Extraction: Cool the reaction mixture to 25°C and add dichloromethane. In a separate reactor, cool a mixture of purified water and dichloromethane to below 20°C and slowly add the reaction mixture. Separate the organic and aqueous phases. Wash the organic phase twice with purified water.

  • Amination: Control the temperature of the dichloromethane phase at 25°C and add aqueous ammonia dropwise. Stir for 30 minutes and then heat to 35°C for 1.5-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Add ethyl acetate, stir, and separate the layers. Extract the aqueous phase with dichloromethane. Combine the organic phases and wash twice with purified water. Concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization.

StepProductStarting MaterialReagentsSolventConditionsYieldPurity
1Valdecoxib5-methyl-3,4-diphenylisoxazoleChlorosulfonic acid, Aqueous ammoniaDichloromethane, Ethyl acetate25-60°C (sulfonation), 25-35°C (amination)94%>99% (HPLC)[9]
Synthesis of Parecoxib

Parecoxib is a prodrug of valdecoxib, designed for parenteral administration. It is synthesized by the acylation of valdecoxib.[10][11]

Protocol 3: Synthesis of Parecoxib from Valdecoxib [10]

  • Reaction Setup: In a suitable reaction vessel, dissolve valdecoxib in a solvent such as tetrahydrofuran (THF).

  • Acylation: Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). Then, add propionic anhydride to the reaction mixture.

  • Work-up and Purification: After the reaction is complete, the parecoxib can be isolated and purified. For the sodium salt, the product is treated with a sodium base. Recrystallization from a suitable solvent, such as toluene, can be performed to obtain pure parecoxib.

StepProductStarting MaterialReagentsSolventConditionsYieldPurity
1ParecoxibValdecoxibPropionic anhydride, Triethylamine, DMAPTetrahydrofuran---
Synthesis of Rofecoxib

Rofecoxib is a COX-2 inhibitor with a furanone core. A reported synthesis starts from 4-(methylsulfonyl)acetophenone and phenylacetic acid.[12][13]

Protocol 4: Synthesis of Rofecoxib [12][13]

  • Formation of 4-(Methylsulfonyl)acetophenone: React 4-fluoro-acetophenone with sodium methanesulfinate in dimethyl sulfoxide at 120°C for 15 hours. The product is isolated by pouring the reaction mixture over ice.

  • Subsequent steps to Rofecoxib: The synthesis then proceeds through a series of reactions to form the furanone ring and couple the two aryl moieties. A detailed multi-step synthesis is beyond the scope of this brief protocol but has been reported in the literature with an overall yield of 64%.[13]

StepProductStarting MaterialReagentsSolventConditionsYieldPurity
14-(Methylsulfonyl)acetophenone4-Fluoro-acetophenoneSodium methanesulfinateDimethyl sulfoxide120°C, 15 hours70%-
OverallRofecoxib4-(Methylsulfonyl)acetophenone and Phenylacetic acid---64%-
Synthesis of Etoricoxib

Etoricoxib is a bipyridine-based selective COX-2 inhibitor. Its synthesis can be complex, involving the construction of the substituted bipyridine core.[14][15]

Protocol 5: Synthesis of Etoricoxib [15][16]

  • Vilsmeier-Haack type reaction: Chloroacetyl chloride is reacted with phosphorous oxychloride, followed by the addition of N-formyl piperidine. The reaction mixture is heated and then diluted with DMF.

  • Formation of a trimethinium salt: The reaction mass from the previous step is added to a solution of sodium hexafluorophosphate (NaPF6).

  • Cyclocondensation: The intermediate trimethinium salt is reacted with a substituted ketone in the presence of an acid mixture (e.g., trifluoroacetic acid and acetic acid in THF) followed by the addition of ammonia solution and heating.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give crude etoricoxib, which is then purified.

StepProductStarting MaterialReagentsSolventConditionsYieldPurity
OverallEtoricoxibSubstituted ketone and trimethinium salt precursorTrifluoroacetic acid, Acetic acid, AmmoniaTHF, Ethyl acetate55-65°C75.9%96.31% (HPLC)

Conclusion

The synthesis of selective COX-2 inhibitors is a significant area of medicinal chemistry. The protocols and data presented here provide a valuable resource for researchers working on the discovery and development of novel anti-inflammatory agents. The methodologies for synthesizing key coxibs like celecoxib, valdecoxib, and others highlight the common strategies employed in constructing these diarylheterocyclic structures. Understanding these synthetic routes and the underlying COX-2 signaling pathway is crucial for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols: 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-6,7-dimethoxyquinazoline serves as a pivotal intermediate in the synthesis of numerous targeted cancer therapies. Its core structure is a fundamental building block for potent tyrosine kinase inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Prominent drugs synthesized from this intermediate include Gefitinib and Erlotinib, first-generation EGFR-TKIs that have significantly impacted the treatment of non-small cell lung cancer and other solid tumors. The purity and quality of this intermediate are critical, as they directly influence the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1] This document provides detailed protocols for the synthesis, purification, and analysis of 4-anilino-6,7-dimethoxyquinazoline, along with data on reaction yields and an overview of the signaling pathways it helps to inhibit.

Data Presentation: Synthesis and Purity

The efficient synthesis of 4-anilino-6,7-dimethoxyquinazoline and its derivatives is paramount for pharmaceutical production. The following tables summarize quantitative data from various synthetic and purification methods described in the literature.

Table 1: Comparative Yields of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

Starting MaterialsAniline DerivativeSolventReaction ConditionsYield (%)Reference
4-Chloro-6,7-dimethoxyquinazoline3-chloro-4-fluoroanilineIsopropanolReflux, 1 h98%(Maskrey et al., 2019)
4-Chloro-6,7-dimethoxyquinazolineSubstituted anilinesIsopropanolReflux, 5 h38-64%[2]
4-Chloro-6-methoxy-7-(2-chloroethoxy)quinazoline2-methylanilineIsopropanolReflux92%[3]
4-Chloro-7-fluoroquinazoline3-chloroanilineIsopropanolReflux, 45 min96.25%[4]
6,7-Dimethoxy-3,4-dihydroquinazolin-4-one (via chlorination)3-chloro-4-fluoroanilineThionyl ChlorideReflux, 6 h98%[3]

Table 2: Purity Analysis of Gefitinib Intermediates via HPLC

Analytical MethodColumnMobile PhaseDetection WavelengthPurity/LOD/LOQReference
RP-HPLCInertsil ODS-3V (5 µm)130 mM Ammonium Acetate : Acetonitrile (65:35, v/v), pH 5260 nmLOD: 0.012–0.033 µg/mL; LOQ: 0.04–0.10 µg/mL[5]
RP-HPLCInertsil C8 (5 µm)50 mM Ammonium Acetate : Acetonitrile (Gradient)300 nmLOQ: 0.015-0.05%

Experimental Protocols

The following section details the methodologies for the synthesis and analysis of 4-anilino-6,7-dimethoxyquinazoline.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate A)

This protocol describes the chlorination of 6,7-dimethoxyquinazolin-4-one.

Materials:

  • 6,7-Dimethoxyquinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium hydrogen carbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.

  • Heat the reaction mixture at reflux for 6 hours.

  • After cooling, remove the excess thionyl chloride in vacuo.

  • Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.

  • Dissolve the residue in dichloromethane (550 ml).

  • Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid (Expected yield: ~98%).

Protocol 2: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

This protocol details the nucleophilic aromatic substitution reaction to form the final intermediate.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (Intermediate A)

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • Petroleum ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a suitable reaction vessel, mix 4-chloro-6,7-dimethoxyquinazoline (0.22 mmol) and 3-chloro-4-fluoroaniline (0.31 mmol) in isopropanol (6 mL).

  • Add pyridine hydrochloride as a catalyst.

  • Heat the mixture at reflux for 45 minutes to 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add petroleum ether (4 mL) and saturated sodium bicarbonate solution (10 mL) to the reaction mixture.

  • Filter the resulting precipitate.

  • Recrystallize the product from ethanol to obtain the purified 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude 4-anilino-6,7-dimethoxyquinazoline derivative

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve the crude product in a minimal amount of a hot 1:1 mixture of ethanol and ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 4: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of the synthesized intermediate, adapted from methods for Gefitinib and its impurities.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (65:35, v/v), with the pH adjusted to 5.0 with glacial acetic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a standard solution of the purified 4-anilino-6,7-dimethoxyquinazoline derivative of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized batch at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main compound and any impurities.

  • Calculate the purity of the sample based on the peak area percentage.

Mandatory Visualizations

Signaling Pathway Inhibition

4-Anilino-6,7-dimethoxyquinazoline derivatives are potent inhibitors of EGFR and VEGFR tyrosine kinases. By binding to the ATP-binding site of these receptors, they block the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[6]

EGFR_VEGFR_Inhibition cluster_receptor Cell Membrane cluster_inhibitor cluster_downstream Intracellular Signaling Cascades EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Inhibitor 4-Anilino-6,7-dimethoxyquinazoline Inhibitor->EGFR Inhibitor->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of EGFR and VEGFR signaling pathways.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 4-anilino-6,7-dimethoxyquinazoline derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-Chloro-6,7-dimethoxyquinazoline + Substituted Aniline Reaction Nucleophilic Aromatic Substitution (Reflux in Isopropanol) Start->Reaction Quench Quenching & Precipitation Reaction->Quench Crude Crude Product Quench->Crude Recrystallization Recrystallization (e.g., Ethanol/Ethyl Acetate) Crude->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure Purified Intermediate Filtration->Pure Analysis Quality Control (HPLC, NMR, MS) Pure->Analysis

Caption: General workflow for synthesis and purification.

Logical Relationship: Quality Control and API Synthesis

This diagram shows the critical dependence of the final API quality on the purity of the 4-anilino-6,7-dimethoxyquinazoline intermediate.

QC_Logic Intermediate 4-Anilino-6,7-dimethoxyquinazoline (Intermediate) QC Stringent Quality Control (Purity ≥ 98%) Intermediate->QC API_Synth Final API Synthesis Steps (e.g., Gefitinib, Erlotinib) QC->API_Synth Pass Failed_API Substandard API (Impure, Ineffective, Unsafe) QC->Failed_API Fail Final_API High-Quality API (Safe & Efficacious) API_Synth->Final_API

Caption: Impact of intermediate quality on final API.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of (3-Isopropylisoxazol-5-yl)methanol, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary synthetic route for this compound?

The most common and versatile method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This involves the in situ generation of an isopropyl-substituted nitrile oxide from isobutyraldoxime, which then reacts with propargyl alcohol to form the isoxazole ring.

Q2: My reaction yield is consistently low or non-existent. What are the likely causes and solutions?

Low or no product yield is a common issue that can stem from several factors. Systematically investigate the following possibilities.[1]

  • Inefficient Nitrile Oxide Generation: The conversion of the isobutyraldoxime to the corresponding hydroximoyl chloride and then to the nitrile oxide is a critical step.

    • Solution: Ensure the quality of your halogenating agent (e.g., N-Chlorosuccinimide - NCS) or oxidant (e.g., sodium hypochlorite). Verify that the base used for the elimination step (e.g., triethylamine) is appropriate, fresh, and used in the correct stoichiometric amount.[1]

  • Poor Reactant Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely hindered.

    • Solution: Select a solvent where all starting materials are soluble at the reaction temperature. Common choices include DMF, acetonitrile, and DMSO.[1]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can cause decomposition, while low temperatures may lead to an incomplete reaction.[1]

    • Solution: Screen a range of temperatures to find the optimum for your specific setup. For many isoxazole syntheses, temperatures between 60-80°C are effective.[1][2]

Q3: I'm observing significant formation of byproducts. How can I improve the selectivity?

Byproduct formation is a major cause of reduced yield and purification difficulties.

  • Nitrile Oxide Dimerization: The most common side reaction is the self-condensation of the nitrile oxide to form a furoxan.[1][3] This is favored when the concentration of the nitrile oxide is high relative to the dipolarophile (propargyl alcohol).

    • Solution: Add the nitrile oxide precursor (or the base that generates it) slowly and portion-wise to the reaction mixture containing the propargyl alcohol. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1]

  • Side Reactions of Starting Materials: The starting materials themselves might be unstable or contain impurities that lead to side reactions.

    • Solution: Ensure the purity of your isobutyraldoxime and propargyl alcohol. If necessary, purify them before use.[1]

Q4: The purification of the final product is proving difficult. What can I do?

Purification challenges often arise from closely eluting impurities or product instability.

  • Multiple Spots on TLC: If you observe multiple product spots or streaking on TLC, it could indicate remaining starting materials, byproducts, or product decomposition.[3]

    • Solution: First, ensure the reaction has gone to completion by monitoring via TLC. If byproducts are the issue, refer to Q3 for minimizing their formation. For purification, column chromatography on silica gel is typically effective.[3][4] Experiment with different eluent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.[3][4]

  • Product Instability: The product might be sensitive to the workup conditions.

    • Solution: Employ a mild workup procedure. Avoid strongly acidic or basic conditions during extraction if you suspect product sensitivity.[3]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effects of key parameters on the yield of isoxazole synthesis, based on literature for analogous reactions.

ParameterConditionEffect on YieldRationale & Remarks
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Generally HigherImproves solubility of reactants and can enhance regioselectivity.[1][2]
Aqueous or Green Solvents (e.g., Water, Ethanol)Can be HighEnvironmentally friendly and may accelerate the reaction. Yields can be excellent under optimized conditions, sometimes with ultrasound irradiation.[2][5]
Temperature Too Low (< RT)Low / IncompleteReaction kinetics are too slow.
Moderate (e.g., 70-80 °C)Often OptimalBalances reaction rate against thermal decomposition of reactants or intermediates.[1][6]
Too High (> 90 °C)DecreasedCan lead to increased byproduct formation and decomposition of the desired product.[1]
Base Organic (e.g., Triethylamine, DIPEA)EffectiveCommonly used for the in situ generation of nitrile oxide from a hydroximoyl chloride precursor.[1]
Inorganic (e.g., K₂CO₃)EffectiveCan be used effectively, particularly in one-pot procedures.[4]
Catalyst Copper(I) salts (e.g., CuSO₄/Ascorbic Acid)Can Improve YieldCatalyzes the cycloaddition, potentially allowing for milder conditions and improved regioselectivity.[4]
Lewis Acids (e.g., ZrCl₄)Can Improve YieldCan act as a dehydrating agent promoter for nitrile oxide formation from nitroalkanes.[7]

Experimental Protocols

Detailed Protocol: Synthesis of this compound via [3+2] Cycloaddition

This protocol is a representative procedure adapted from the synthesis of structurally similar compounds.[4][6]

Step 1: In Situ Generation of Isopropyl-Substituted Nitrile Oxide

  • In a round-bottom flask, dissolve isobutyraldoxime (1.0 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

Step 2: Cycloaddition Reaction

  • To the reaction mixture containing the hydroximoyl chloride, add propargyl alcohol (1.2 eq.).

  • Slowly add a solution of a base, such as triethylamine (1.5 eq.) or potassium carbonate (1.1 eq.), to the mixture over 1 hour using a syringe pump.[4] This step generates the nitrile oxide in situ, which is immediately trapped by the propargyl alcohol.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to 50-60 °C for 3-5 hours, monitoring its progress by TLC until the starting materials are consumed.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3][4]

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.[4]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Workup & Purification A Isobutyraldoxime E 1. Nitrile Oxide Generation A->E B NCS B->E C Propargyl Alcohol F 2. [3+2] Cycloaddition C->F D Base (e.g., Et3N) D->F E->F G 3. Aqueous Workup & Extraction F->G Crude Product H 4. Column Chromatography G->H I This compound H->I Pure Product

Caption: General workflow for the synthesis of this compound.

G Problem Problem: Low or No Yield Cause1 Cause: Inefficient Nitrile Oxide Generation Problem->Cause1 Cause2 Cause: Nitrile Oxide Dimerization Problem->Cause2 Cause3 Cause: Suboptimal Conditions Problem->Cause3 Sol1a Solution: - Verify quality of NCS/Base - Use correct stoichiometry Cause1->Sol1a Sol2a Solution: - Slow addition of base - Use slight excess of alkyne Cause2->Sol2a Sol3a Solution: - Screen temperature range (e.g., 60-80°C) - Ensure reactant solubility Cause3->Sol3a

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of (3-Isopropylisoxazol-5-yl)methanol by column chromatography.

Troubleshooting Guide

Researchers may encounter several challenges during the column chromatography purification of this compound. This guide addresses common problems with their potential causes and solutions.

Problem Potential Cause(s) Solution(s)
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).
Compound Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough. The compound may be interacting strongly with the acidic silica gel due to the basic nitrogen in the isoxazole ring.Increase the polarity of the mobile phase by adding more polar solvent (e.g., ethyl acetate or a small amount of methanol).[1] To counteract strong interaction with silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1]
Poor Separation of Compound from Impurities The chosen solvent system has poor selectivity for the compound and impurities. The column was overloaded with the crude sample. The column was not packed properly, leading to channeling.Screen different solvent systems (e.g., trying dichloromethane/methanol or toluene/ethyl acetate systems) to find one that provides better separation on TLC.[2] Reduce the amount of crude material loaded onto the column. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[3]
Streaking or Tailing of the Compound Spot on TLC/Fractions The compound is interacting too strongly with the stationary phase. The sample is too concentrated when loaded. The compound may be degrading on the silica gel.Add a modifier to the eluent (e.g., a small amount of triethylamine or acetic acid depending on the compound's nature).[1] Dissolve the sample in a larger volume of solvent before loading. Test the stability of your compound on silica gel using a 2D TLC test.[4] If it's unstable, consider using a different stationary phase like neutral alumina.[4]
Compound Comes Off the Column with All Fractions Contaminated The sample was not loaded in a concentrated band. The column was overloaded. The compound might be degrading during chromatography.Dissolve the crude product in a minimal amount of solvent for loading to ensure a narrow starting band.[5] Decrease the amount of sample loaded onto the column. Check for compound stability on silica gel.[4]
No Compound Detected in Eluted Fractions The compound may have decomposed on the column. The compound is too polar and has not eluted yet. The fractions collected are too dilute to detect the compound.Check for compound stability on silica.[4] Try a more polar solvent system to elute the compound.[4] Concentrate the collected fractions before TLC analysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is a recommended stationary phase for the purification of this compound?

A1: Silica gel (230-400 mesh) is the most common and recommended stationary phase for the purification of moderately polar compounds like this compound.[6] Its hydroxyl groups interact with the polar functional groups of the molecule, allowing for separation.

Q2: What is a good starting mobile phase for this purification?

A2: A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[2][6] Based on the polarity of the molecule, a starting ratio of 7:3 or 8:2 hexane:ethyl acetate is a reasonable starting point. The polarity can then be adjusted based on the results of thin-layer chromatography (TLC).

Q3: How can I determine the optimal solvent system before running the column?

A3: The optimal solvent system can be determined by running TLC plates with your crude mixture in various solvent systems. The ideal system will show good separation between your desired compound and any impurities, with the Rf value of this compound being around 0.2-0.4.

Q4: My compound is quite polar and doesn't move much from the baseline on TLC even with pure ethyl acetate. What should I do?

A4: If your compound is very polar, you can try a more polar mobile phase. A common strategy is to add a small percentage of methanol to the ethyl acetate or dichloromethane.[4] For example, a mobile phase of 95:5 dichloromethane:methanol could be effective.

Q5: Should I use a gradient or isocratic elution?

A5: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is often more efficient.[7] You can start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your desired compound and then any more polar impurities.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of ~0.3 for the target compound.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis. Pour the slurry into a glass column and allow it to pack, ensuring a flat and even bed. Add a thin layer of sand on top to prevent disturbance.[3]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed using a pipette.[5]

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]

3. Elution and Fraction Collection:

  • Begin eluting the column with the starting mobile phase.

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in test tubes.[8]

4. Analysis and Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Representative TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity 1 (Less Polar)Rf of Impurity 2 (More Polar)Separation Quality
9:10.100.450.00Poor (Compound has low Rf)
7:30.350.700.05Good (Target Rf is optimal)
1:10.600.850.20Fair (Poor separation from Impurity 2)
100% Ethyl Acetate0.850.950.50Poor (All spots have high Rf)

Table 2: Example Fraction Analysis from Column Chromatography

Fraction NumberVolume (mL)TLC Analysis (Spot Presence)Purity
1-550Impurity 1-
6-830Impurity 1 + Product (mixed)Low
9-1570ProductHigh
16-1830Product + Impurity 2 (mixed)Low
19-2240Impurity 2-

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep1 Crude Product prep2 TLC Analysis (Solvent Screen) prep1->prep2 prep3 Pack Column (Silica Gel) prep2->prep3 exec1 Load Sample prep3->exec1 exec2 Elute with Mobile Phase exec1->exec2 exec3 Collect Fractions exec2->exec3 ana1 TLC Analysis of Fractions exec3->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Solvent Removal ana2->ana3 ana4 Pure Product ana3->ana4

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Observed (e.g., Poor Separation) cause1 Incorrect Solvent Polarity problem->cause1 cause2 Column Overloading problem->cause2 cause3 Compound Degradation problem->cause3 sol1 Optimize Mobile Phase via TLC cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Use Different Stationary Phase cause3->sol3

Caption: Logical relationships in troubleshooting column chromatography.

References

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during isoxazole synthesis in a question-and-answer format.

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to steric and electronic factors.[1] However, suboptimal conditions can lead to poor regioselectivity. To enhance the formation of the 3,5-isomer, consider the following troubleshooting steps:

  • Catalyst: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome.[2] Experiment with a range of solvents, as less polar solvents may favor the desired 3,5-isomer.[1]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from a precursor like an aldoxime can help maintain a low concentration of the dipole, which can improve selectivity.[1][3]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer as the major product. What strategies can I employ to favor the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles.[1] Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4]

Issue 2: Low Yield of the Desired Isoxazole Product

Q3: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, which is a common side reaction.[1][3] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]

  • Inefficient Nitrile Oxide Generation: The method of nitrile oxide generation is critical.[2] Ensure your chosen method (e.g., oxidation of aldoximes, dehydration of nitroalkanes) is efficient and compatible with your substrates.[3]

  • Decomposition of Starting Materials or Intermediates: High temperatures or prolonged reaction times can lead to the decomposition of your starting materials or intermediates.[2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[2]

  • Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the dipolarophile can significantly reduce the reaction rate and, consequently, the yield.[1]

  • Suboptimal Reaction Conditions: The choice of base, its stoichiometry, and the reaction temperature are crucial and may require optimization.[1]

Issue 3: Formation of Furoxan Byproducts

Q4: I am observing a significant amount of furoxan (nitrile oxide dimer) in my reaction mixture. How can I minimize the formation of this byproduct?

A4: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[3][5] To suppress this side reaction:

  • Slow Addition/In Situ Generation: Generate the nitrile oxide in situ so that its concentration remains low throughout the reaction, favoring the desired cycloaddition over dimerization.[1][3] If you are not generating it in situ, add the nitrile oxide solution slowly to the reaction mixture containing the dipolarophile.[5]

  • Excess Dipolarophile: Using a large excess of the alkyne or alkene can help to outcompete the dimerization reaction.[5]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[5]

Issue 4: Side Reactions in Isoxazole Synthesis from β-Diketones

Q5: When synthesizing isoxazoles from β-diketones and hydroxylamine, I am getting a mixture of products. What are the possible side reactions and how can I control the outcome?

A5: The reaction of β-dicarbonyl compounds with hydroxylamine can lead to the formation of regioisomeric isoxazoles.[4] The reaction proceeds through a monoxime intermediate which then cyclizes.[6] Depending on the reaction conditions, other heterocyclic systems like oxazoles or 2H-azirines can also be formed.[7] The regiochemical outcome can be influenced by:

  • Solvent: For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[2]

  • pH and Temperature: The pH and temperature of the reaction are key factors that can determine the regioselectivity.[7]

  • Lewis Acids: The use of a Lewis acid like BF₃·OEt₂ can activate the carbonyl groups and direct the regiochemistry of the reaction.[2]

Data Presentation

Table 1: Factors Influencing Regioselectivity in the Synthesis of Isoxazole 4a from a β-Enamino Diketone [4]

EntrySolventBF₃·OEt₂ (equiv.)Time (h)Ratio of 4a (%)Yield of 4a (%)
1MeCN0.51850
2MeCN1.02070
3MeCN1.52481
4MeCN2.0249079
5EtOH2.02

Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL). The ratio was calculated from the ¹H-NMR spectrum of the crude product.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, work up the reaction mixture to isolate the 3,4-disubstituted isoxazole.

Visualizations

Isoxazole_Synthesis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions Nitrile Oxide Nitrile Oxide 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Nitrile Oxide->3,5-Disubstituted Isoxazole [3+2] Cycloaddition Furoxan Furoxan (Dimer) Nitrile Oxide->Furoxan Dimerization 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Nitrile Oxide->3,4-Disubstituted Isoxazole Poor Regioselectivity Alkyne Alkyne Alkyne->3,5-Disubstituted Isoxazole

Caption: Common side reactions in 1,3-dipolar cycloaddition for isoxazole synthesis.

Troubleshooting_Workflow Start Problem: Low Yield or Mixture of Products Check_Regioselectivity Mixture of Regioisomers? Start->Check_Regioselectivity Optimize_Regioselectivity Optimize Regioselectivity: - Add Cu(I) or Ru catalyst - Vary solvent polarity - Lower temperature Check_Regioselectivity->Optimize_Regioselectivity Yes Check_Furoxan Furoxan Byproduct? Check_Regioselectivity->Check_Furoxan No Optimize_Regioselectivity->Check_Furoxan Minimize_Dimerization Minimize Dimerization: - In situ generation of nitrile oxide - Slow addition of nitrile oxide - Use excess dipolarophile Check_Furoxan->Minimize_Dimerization Yes General_Optimization General Optimization: - Monitor reaction progress (TLC/LC-MS) - Optimize temperature and time - Check purity of starting materials Check_Furoxan->General_Optimization No Minimize_Dimerization->General_Optimization Desired_Product Improved Yield of Desired Isoxazole General_Optimization->Desired_Product

Caption: A troubleshooting workflow for common issues in isoxazole synthesis.

References

Stability of (3-Isopropylisoxazol-5-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Isopropylisoxazol-5-yl)methanol

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly when used in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the isoxazole ring under acidic conditions?

A1: The stability of the isoxazole ring is highly dependent on the specific substituents and the reaction conditions. Generally, the isoxazole ring can be susceptible to cleavage under acidic conditions, a reaction often referred to as acid-catalyzed hydrolysis.[1][2][3] The degradation process is influenced by factors such as pH, temperature, and the concentration of the acid used.[1][4] Studies on various isoxazole derivatives show that specific acid catalysis is a key factor in their degradation at pH values below 3.5.[1][2] While some isoxazole-containing compounds, like leflunomide, have shown resistance to ring opening in acidic pH (e.g., pH 4.0), they may degrade under more strenuous acidic conditions or at elevated temperatures.[5]

Q2: What is the likely degradation pathway for this compound in an acidic medium?

A2: Under acidic conditions, the most probable degradation pathway involves the protonation of the isoxazole ring nitrogen, followed by nucleophilic attack by water. This leads to the cleavage of the N-O bond, ultimately causing the ring to open.[6][7] This type of hydrolysis typically yields a β-dicarbonyl compound (or its tautomer) and hydroxylamine or its salt. For this compound, this would likely result in the formation of a β-keto aldehyde and hydroxylamine.

dot

start This compound protonated Protonated Isoxazole Intermediate start->protonated + H+ attack Water Nucleophilic Attack protonated->attack + H₂O ring_opened Ring-Opened Intermediate attack->ring_opened N-O Bond Cleavage products Degradation Products: - β-Keto Aldehyde - Hydroxylamine ring_opened->products Hydrolysis

Caption: Acid-Catalyzed Degradation Pathway of Isoxazole Ring.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of pharmaceutical compounds and their degradation products.[4][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants.[9] Other techniques such as Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be invaluable for identifying the structure of unknown degradation products.[5] Spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) can also be used to observe changes in the chemical structure over time.[2][8]

Q4: How does pH affect the degradation rate of isoxazole derivatives?

A4: For many isoxazole derivatives, the degradation rate is pH-dependent. In acidic conditions, the rate of hydrolysis is often directly proportional to the hydrogen ion concentration, a phenomenon known as specific acid catalysis.[1][2][4] A pH-rate profile, which plots the degradation rate constant against pH, can be generated to understand the stability of the compound across a wide pH range.[4] For some derivatives, maximum stability is observed in the neutral pH region.[2]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC chromatogram after treating this compound with acid.

Possible Cause Suggested Action
Degradation of the Parent Compound The new peaks are likely degradation products resulting from the acid-catalyzed hydrolysis of the isoxazole ring.[1][2] Use LC-MS to determine the mass of the impurities and elucidate their structures. Compare retention times with potential known degradants if standards are available.
Impurity in Starting Material An impurity present in the initial batch of the compound may be reacting or becoming more prominent under the test conditions. Analyze the starting material using the same HPLC method before subjecting it to stress conditions.
Interaction with Excipients or Solvents If the experiment is conducted in a formulated product, the compound might be reacting with excipients. Conduct the forced degradation study on the pure active pharmaceutical ingredient (API) to confirm.[9]

Problem: My compound seems to be degrading rapidly even in mildly acidic conditions (e.g., pH 4-6).

Possible Cause Suggested Action
Elevated Temperature Temperature significantly accelerates degradation kinetics.[1] Ensure your experiments are conducted at a controlled, documented temperature. Consider running the experiment at a lower temperature to slow the reaction.
Presence of a Catalytic Species Although buffer effects are not always significant for isoxazole degradation, certain species in your medium could be acting as catalysts.[1][2] If possible, simplify the medium or use a different buffering system to see if the degradation rate changes.
Intrinsic Instability The specific substitution pattern of this compound may render it more susceptible to hydrolysis than other isoxazole derivatives. It is crucial to establish the intrinsic stability of the molecule through systematic forced degradation studies.[10]

dot

start Unexpected Degradation Observed check_temp Is Temperature Elevated? start->check_temp check_media Is the Medium Complex? check_temp->check_media No sol_temp Action: Control Temperature Run experiment at lower temp. check_temp->sol_temp Yes check_intrinsic Assess Intrinsic Stability check_media->check_intrinsic No sol_media Action: Simplify Medium Change buffer system. check_media->sol_media Yes sol_intrinsic Action: Perform Systematic Forced Degradation Study check_intrinsic->sol_intrinsic sol_temp->check_media sol_media->check_intrinsic conclusion Conclusion: Compound has High Intrinsic Instability sol_intrinsic->conclusion

Caption: Troubleshooting Logic for Unexpected Degradation.

Experimental Protocols

Protocol: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to evaluate the stability of this compound in an acidic environment. The goal is to achieve 5-20% degradation of the active substance.[10]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., methanol, acetonitrile) if it has poor aqueous solubility. Then, dilute with water to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For the stress sample, mix an aliquot of the stock solution with an equal volume of an acidic solution. Common acids used are Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[9]

    • For the control sample, mix an aliquot of the stock solution with an equal volume of purified water.

    • Heat the solutions at a controlled temperature (e.g., 60-80°C) and monitor over several time points (e.g., 0, 2, 4, 8, 24 hours).[9]

  • Sample Analysis:

    • At each time point, withdraw an aliquot from both the stress and control samples.

    • Neutralize the stress sample aliquot with an equivalent amount of base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample and the control sample to a suitable concentration for analysis with a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Analyze the samples by HPLC.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • If necessary, collect fractions of the degradation products for structural elucidation by techniques like LC-MS or NMR.

dot

prep 1. Prepare Stock Solution (1 mg/mL) stress 2. Apply Stress Conditions (e.g., 0.1M HCl, 60°C) prep->stress sample 3. Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize 4. Neutralize & Dilute sample->neutralize analyze 5. HPLC Analysis neutralize->analyze evaluate 6. Evaluate Data (% Degradation) analyze->evaluate

Caption: Experimental Workflow for Forced Degradation Study.

References

Technical Support Center: Regioselective Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the regioselective synthesis of isoxazoles. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been successfully employed for this purpose.[1]

  • Solvent Choice: Opting for less polar solvents can sometimes favor the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetic product.[1]

  • In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1]

Q2: I am struggling to synthesize a 3,4-disubstituted isoxazole, as the reaction predominantly yields the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is notably more challenging than their 3,5-disubstituted counterparts.[1] Here are some effective strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome towards the desired 3,4-substitution pattern.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: This metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][2]

Q3: My isoxazole synthesis is suffering from low yields. What are the common causes, and how can I optimize the reaction?

A3: Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide to help improve your yield:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and are prone to dimerization, forming furoxans.[1] To minimize this side reaction, it is recommended to generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[1]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1] If possible, consider using reactants with less steric bulk.

  • Base Selection: When generating nitrile oxides from hydroximoyl halides, the choice of base (e.g., triethylamine) and its stoichiometry are crucial.[1] An inappropriate base or amount can lead to side reactions and lower yields.

  • Temperature Optimization: While higher temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or products.[1] It is important to find the optimal temperature that balances reaction rate and stability.

  • Purification Challenges: Isoxazoles can sometimes be difficult to purify. Ensure that you are using appropriate chromatographic conditions to minimize product loss during purification.[1]

Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: Electronic and steric effects are the primary factors governing the regioselectivity of the 1,3-dipolar cycloaddition for isoxazole synthesis.

  • Electronic Effects: The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne. In the reaction with a terminal alkyne, the dominant interaction is typically between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state to minimize steric repulsion. This also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1]

Troubleshooting Guides

Guide 1: Improving Regioselectivity for 3,5-Disubstituted Isoxazoles

This guide provides a systematic approach to troubleshoot and optimize the synthesis of 3,5-disubstituted isoxazoles.

G start Start: Poor Regioselectivity (Mixture of 3,5- and 3,4-isomers) catalysis Introduce a Catalyst start->catalysis solvent Modify Solvent start->solvent temperature Adjust Temperature start->temperature in_situ Use In Situ Generation of Nitrile Oxide start->in_situ cu_catalyst Use Cu(I) catalyst (e.g., CuI) catalysis->cu_catalyst ru_catalyst Use Ru catalyst catalysis->ru_catalyst less_polar Switch to a less polar solvent solvent->less_polar lower_temp Lower the reaction temperature temperature->lower_temp ncs_oxidant Use NCS or hypervalent iodine reagent in_situ->ncs_oxidant end End: Improved Regioselectivity for 3,5-isomer cu_catalyst->end ru_catalyst->end less_polar->end lower_temp->end ncs_oxidant->end

A flowchart for optimizing the synthesis of 3,5-disubstituted isoxazoles.
Guide 2: Strategies for Synthesizing 3,4-Disubstituted Isoxazoles

This guide outlines the decision-making process when targeting the more challenging 3,4-disubstituted isoxazoles.

G start Start: Synthesis of 3,4-Disubstituted Isoxazole cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition alternative Alternative Synthetic Routes start->alternative internal_alkyne Use an internal alkyne cycloaddition->internal_alkyne enamine Enamine-based [3+2] Cycloaddition alternative->enamine enamino_diketone Cyclocondensation of β-Enamino Diketone alternative->enamino_diketone end End: Successful Synthesis of 3,4-Disubstituted Isoxazole internal_alkyne->end enamine->end enamino_diketone->end

Decision tree for the synthesis of 3,4-disubstituted isoxazoles.

Data Presentation

Table 1: Comparison of Methodologies for Regioselective Isoxazole Synthesis

MethodTarget RegioisomerKey ReagentsCatalyst/ConditionsRegioselectivityYield Range
Cu(I)-Catalyzed Cycloaddition3,5-disubstitutedTerminal alkyne, AldoximeCuI (5 mol%), Base (e.g., Et₃N)HighGood
Hypervalent Iodine-Induced Cycloaddition3,5-disubstitutedOxime, Terminal AlkynePIFAComplete43-80%
Enamine [3+2] Cycloaddition3,4-disubstitutedAldehyde, Pyrrolidine, N-hydroximidoyl chlorideMetal-free, Et₃N, Room temperatureHighGood
Cyclocondensation of β-Enamino Diketones3,4-disubstitutedβ-enamino diketone, Hydroxylamine hydrochlorideBF₃·OEt₂, Pyridine, MeCN, Room temperatureHigh (90%)79%
Ruthenium-Catalyzed Cycloaddition3,5- or 3,4,5-Terminal or Internal Alkyne, Nitrile OxideRu(II) catalyst, Room temperatureHighHigh

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is adapted for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[1]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • For in situ generation of the nitrile oxide from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol provides a metal-free route to 3,4-disubstituted isoxazoles.[1]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.[1]

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of β-Enamino Diketones

This protocol is effective for the synthesis of 3,4-disubstituted isoxazoles using a Lewis acid catalyst.[2][3]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress (e.g., by TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.[1]

References

Technical Support Center: Purification of (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude (3-Isopropylisoxazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via 1,3-dipolar cycloaddition?

A1: The most common impurities include unreacted starting materials, such as isobutyraldoxime and propargyl alcohol, and side-products from the reaction. A significant side-product is the furoxan dimer, formed by the dimerization of the nitrile oxide intermediate, which is a common issue in 1,3-dipolar cycloaddition reactions.

Q2: My crude product is a viscous oil instead of a solid. What could be the reason?

A2: this compound can exist as a liquid or a low-melting solid. The presence of residual solvents or impurities can lower the melting point and result in an oily product. It is recommended to ensure the complete removal of reaction solvents and to proceed with a suitable purification method to isolate the pure compound.

Q3: I am having difficulty separating the product from the furoxan dimer by column chromatography. What can I do?

A3: Furoxan dimers can sometimes have similar polarities to the desired isoxazole product, making chromatographic separation challenging. Optimizing the solvent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, may improve separation. Refer to the experimental protocols section for a recommended starting point.

Q4: Can I use recrystallization to purify my crude this compound?

A4: Recrystallization can be an effective purification method if the crude product is a solid and contains impurities with different solubility profiles. However, if the product is an oil or if the impurities co-crystallize, column chromatography is a more reliable method.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of techniques. Thin-layer chromatography (TLC) can provide a quick indication of purity. For a more definitive analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of isolated product after purification. - Incomplete reaction. - Suboptimal purification conditions leading to product loss. - Dimerization of the nitrile oxide intermediate.- Monitor the reaction progress using TLC to ensure completion. - Optimize column chromatography conditions (e.g., solvent system, silica gel loading). - Slowly add the reagent for in-situ nitrile oxide formation to minimize dimerization.
Multiple spots on TLC of the purified product. - Inadequate separation during column chromatography. - Decomposition of the product on silica gel.- Use a less polar or a gradient elution solvent system for better separation. - Consider using deactivated silica gel or an alternative stationary phase like alumina.
Presence of starting materials in the final product. - Incorrect stoichiometry of reactants. - Insufficient reaction time or temperature.- Ensure the correct molar ratios of starting materials are used. - Monitor the reaction to completion by TLC before work-up.
Product appears as a colored oil, not a white/pale yellow solid. - Presence of colored impurities. - Residual solvents.- Purify by column chromatography. - Ensure the product is dried under high vacuum to remove all solvent traces.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general method for the purification of this compound from a crude reaction mixture.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Equilibrate the column by running the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3 v/v).

  • Collect fractions and monitor the elution of the product using TLC analysis.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

1. Plate Preparation:

  • Use commercially available silica gel coated TLC plates.

  • With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

2. Spotting:

  • Dissolve a small amount of the crude and purified samples in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the samples onto the origin line.

3. Development:

  • Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3 v/v).

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm).

  • Staining with a potassium permanganate solution can also be used for visualization.

5. Rf Value Calculation:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation

Table 1: TLC Analysis of Purification Steps

Sample Mobile Phase (Petroleum Ether:Ethyl Acetate) Rf Value Observations
Crude Mixture7:30.25 (Product), 0.45 (Impurity 1), 0.60 (Impurity 2)Multiple spots indicating the presence of impurities.
Column Fractions 5-107:30.25A single spot corresponding to the desired product.
Purified Product7:30.25A single, well-defined spot.

Visualizations

experimental_workflow crude Crude Product (this compound + Impurities) dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Petroleum Ether: Ethyl Acetate Gradient load->elute fractions Collect Fractions elute->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound.

logical_relationship cluster_synthesis Synthesis cluster_reaction 1,3-Dipolar Cycloaddition cluster_products Crude Product Mixture Isobutyraldoxime Isobutyraldoxime Nitrile Oxide Intermediate Nitrile Oxide Intermediate Isobutyraldoxime->Nitrile Oxide Intermediate Oxidation impurity2 Unreacted Starting Materials Isobutyraldoxime->impurity2 Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->impurity2 product This compound Nitrile Oxide Intermediate->product + Propargyl Alcohol impurity1 Furoxan Dimer Nitrile Oxide Intermediate->impurity1 Dimerization

Caption: Formation of product and common impurities during synthesis.

Technical Support Center: Optimizing Nitrile Oxide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for nitrile oxide cycloaddition.

Troubleshooting Guide

This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides, providing specific solutions in a question-and-answer format.

Question 1: My reaction yield is low, and I am isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?

Answer:

A common issue in nitrile oxide cycloadditions is the dimerization of the highly reactive and often unstable nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This side reaction is prevalent when the concentration of the nitrile oxide is high in the absence of a dipolarophile.[1]

To minimize dimerization and improve the yield of the desired cycloadduct, the instantaneous concentration of the nitrile oxide should be kept low throughout the reaction. This is most effectively achieved by generating the nitrile oxide in situ.[1]

Recommended Solutions:

  • In Situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile. This allows the nitrile oxide to be trapped by the dipolarophile as it is formed, preventing it from dimerizing.[1] Common precursors for in situ generation include aldoximes and hydroxamic acids.[1][2]

  • Slow Addition/Diffusion Mixing: If using a pre-formed nitrile oxide or a rapid generation method, slowly adding the nitrile oxide or its generating agent to the reaction mixture containing the dipolarophile can significantly reduce dimerization.[1] A "diffusion reagent mixing" technique, where vapors of a volatile base like triethylamine are slowly introduced to generate the nitrile oxide from its precursor at a controlled rate, has proven effective.[3]

Question 2: I am attempting an in situ generation of my nitrile oxide from an aldoxime, but the reaction is sluggish and still producing byproducts. How can I optimize this?

Answer:

The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is critical for a successful reaction. Several factors can be optimized to improve reaction efficiency and minimize byproduct formation.

Optimization Parameters for in situ Generation from Aldoximes:

ParameterRecommendationRationale
Oxidant Screen different oxidants. Common choices include Oxone®, iodobenzene diacetate, and N-chlorosuccinimide (NCS).[1][4]The effectiveness of an oxidant can be substrate-dependent. Oxone® is a stable and environmentally friendly option.[4][5]
Base If required by the generation method, select an appropriate base. Inorganic bases like Na₂CO₃ are often effective.[4][5]The base neutralizes acid formed during the reaction and can influence the rate of nitrile oxide generation.
Solvent Solvent polarity can influence reaction rates.[6] Screen solvents with varying polarities. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[7][8] In some cases, solvent-free mechanochemical methods can be highly effective.[4][5]The solvent can affect the solubility of reactants and the stability of intermediates.[7][9]
Temperature Most in situ generation methods proceed at room temperature.[1] For unstable nitrile oxides or slow cycloadditions, cooling the reaction may suppress dimerization.[1]Lower temperatures can help control the rate of nitrile oxide formation and prevent decomposition.

A troubleshooting workflow for low yield is presented below:

LowYieldTroubleshooting start Low Yield of Cycloadduct check_dimer Significant Furoxan Dimer Formation? start->check_dimer in_situ Implement In Situ Generation of Nitrile Oxide check_dimer->in_situ Yes optimize_insitu Optimize In Situ Generation Conditions check_dimer->optimize_insitu No / Already In Situ in_situ->optimize_insitu slow_addition Employ Slow Addition / Diffusion Mixing slow_addition->optimize_insitu oxidant Screen Oxidants (e.g., Oxone, IBD) optimize_insitu->oxidant Check solvent Screen Solvents (Polarity) optimize_insitu->solvent Check temperature Adjust Temperature optimize_insitu->temperature Check base Optimize Base optimize_insitu->base Check end Improved Yield oxidant->end solvent->end temperature->end base->end

Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

Question 3: My reaction is not regioselective. How can I control the regioselectivity of the cycloaddition?

Answer:

The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by Frontier Molecular Orbital (FMO) theory.[7][10] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Normal Electron Demand: Reactions between an electron-rich dipolarophile and an electron-poor dipole are accelerated.

  • Inverse Electron Demand: Reactions between an electron-poor dipolarophile and an electron-rich dipole are favored.[6]

Strategies to Influence Regioselectivity:

  • Modify Electronic Properties: Alter the electronic nature of the dipolarophile or the nitrile oxide precursor. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles.[6]

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the frontier orbitals and thus affect regioselectivity.[7][9][11]

  • Catalysis: Metal catalysts can be employed to control regioselectivity in some cases.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in nitrile oxide cycloadditions?

A1: The most frequent side product is a furoxan, which results from the dimerization of two nitrile oxide molecules.[1] This is particularly an issue for nitrile oxides that are generated too rapidly or are present in high concentrations.[1]

Q2: How stable are nitrile oxides?

A2: The stability of nitrile oxides varies significantly based on their structure. Most are highly reactive and unstable, necessitating their in situ generation.[1] Aromatic nitrile oxides are generally more stable than aliphatic ones. Sterically hindered nitrile oxides, such as 2,4,6-trimethylbenzonitrile oxide, exhibit greater stability and are less prone to dimerization.[1]

Q3: Can I pre-form my nitrile oxide and then add it to my reaction?

A3: While this is possible for some exceptionally stable nitrile oxides, it is generally not recommended. Most nitrile oxides will readily dimerize upon standing.[1] The in situ generation of the nitrile oxide in the presence of the dipolarophile is the preferred method to maximize the yield of the desired cycloadduct.[1]

Q4: What are the main methods for generating nitrile oxides?

A4: The two most widely used methods for the in situ formation of nitrile oxides are:

  • Dehydrohalogenation of hydroximinoyl chlorides: This involves the base-induced elimination of HCl.[2]

  • Oxidative dehydrogenation of aldoximes: This method uses an oxidant to convert the aldoxime to the nitrile oxide.[13]

Another effective method is the dehydration of O-silylated hydroxamic acids.[2]

The relationship between nitrile oxide concentration and the reaction outcome can be visualized as follows:

NitrileOxideConcentration cluster_0 Reaction Conditions cluster_1 Primary Reaction Pathway High [Nitrile Oxide] High [Nitrile Oxide] Dimerization Dimerization (Furoxan Formation) High [Nitrile Oxide]->Dimerization Favors Low [Nitrile Oxide] Low [Nitrile Oxide] Cycloaddition Desired [3+2] Cycloaddition Low [Nitrile Oxide]->Cycloaddition Favors

References

Technical Support Center: Troubleshooting Low Conversion Rates in Isoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, synthesizing isoxazoles is a critical process in the creation of numerous biologically active compounds.[1][2][3][4] However, achieving high conversion rates can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during isoxazole formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in isoxazole synthesis?

Low yields in isoxazole synthesis can often be attributed to several key factors:

  • Inefficient Nitrile Oxide Generation: In 1,3-dipolar cycloaddition reactions, the in situ generation of nitrile oxide is a critical step. The choice of base and precursor quality is crucial for efficient conversion.[5]

  • Dimerization of Nitrile Oxide: A frequent side reaction is the dimerization of the nitrile oxide intermediate to form furoxans, which reduces the amount available to react with the dipolarophile.[5][6][7]

  • Poor Reactant Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly hindered.[5]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. Excessively high temperatures can lead to decomposition of reactants or products, while low temperatures may result in an incomplete or sluggish reaction.[5]

  • Reactant Decomposition: The stability of starting materials is important. Sensitive reactants may degrade under harsh reaction conditions.[5]

  • Catalyst Inactivity: For catalyzed reactions, ensuring the catalyst is active and used at the correct loading is essential.[5]

Q2: How can I minimize the formation of furoxan byproducts?

Furoxan formation from the dimerization of nitrile oxides is a common cause of low yields.[5][7] To mitigate this:

  • Slow Addition of Precursor: Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) slowly to the reaction mixture. This maintains a low concentration of the nitrile oxide at any given time, favoring the cycloaddition over dimerization.[5][7]

  • Use an Excess of the Dipolarophile: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization reaction.[5][7]

  • Optimize Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[6][7]

Q3: My reaction is not going to completion. What should I check?

If your reaction is stalling, consider the following:

  • Reagent Purity: Impurities in starting materials can interfere with the reaction. Ensure all reactants are of high purity.

  • Base Stoichiometry and Strength: For reactions involving the generation of nitrile oxides from hydroximoyl halides, the choice and amount of base are critical. Common bases include triethylamine and N,N-diisopropylethylamine.[5][6]

  • Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[5] A change in solvent may be necessary to achieve complete conversion.

  • Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q4: I am observing the formation of multiple isomers. How can I improve regioselectivity?

The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloadditions.[5] To improve regioselectivity:

  • Catalyst Selection: The use of catalysts, such as copper(I) or ruthenium(II), can direct the reaction to favor a specific regioisomer.[6][7]

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experimenting with different solvents may favor the formation of the desired isomer.[5]

  • Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role in directing the regiochemical outcome.[5][6][7]

Troubleshooting Guides

Low or No Product Yield

This guide addresses potential causes and solutions when you observe low or no formation of the desired isoxazole.

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation - Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).- Ensure the base used (e.g., triethylamine) is appropriate and used in the correct stoichiometric amount.[5][6]
Nitrile Oxide Dimerization - Add the nitrile oxide precursor slowly to the reaction.- Use a slight excess of the alkyne dipolarophile.[5]
Poor Reactant Solubility - Choose a solvent where all reactants are fully soluble at the reaction temperature (e.g., Acetonitrile, DMF, DMSO).[5]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures to find the optimal condition.[5] For some reactions, an increase from 60°C to 80°C can improve yields, but further increases may be detrimental.[5]
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base.[5]
Catalyst Inactivity - For catalyzed reactions, confirm the catalyst's activity and ensure the correct loading is used. Consider a pre-activation step if necessary.[5]
Formation of Impurities or Side Products

This guide provides steps to take when significant impurities or unexpected side products are observed.

Problem Possible Cause Solution
Furoxan Formation Dimerization of nitrile oxide.Slow addition of precursor, use of excess alkyne, lower reaction temperature.[5][6][7]
Isomer Formation Lack of regioselectivity.Use a regioselective catalyst (e.g., Cu(I)), optimize the solvent, or modify substituents to favor the desired isomer.[5][6][7]
Decomposition Products Reaction temperature is too high or reactants are unstable.Lower the reaction temperature and/or use milder reagents.[5]
Unidentified Byproducts Impure starting materials or unexpected side reactions.Purify starting materials and analyze byproducts to understand the side reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition.

  • To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a suitable solvent (e.g., THF, toluene), add a base such as triethylamine (1.5 mmol).

  • For in situ generation of the nitrile oxide, add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Arylisoxazoles from α,β-Unsaturated Ketones

This method outlines the synthesis of 5-arylisoxazoles via the condensation of an α,β-unsaturated ketone with hydroxylamine.[5]

  • In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to obtain the pure 5-arylisoxazole.[5]

Visualizing Troubleshooting and Reaction Pathways

Diagram 1: Troubleshooting Logic for Low Isoxazole Yield

Low_Yield_Troubleshooting start Low Conversion Rate check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions purify_sm Purify Starting Materials check_reagents->purify_sm adjust_stoich Adjust Stoichiometry check_reagents->adjust_stoich optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Change Solvent check_conditions->optimize_solvent optimize_base Optimize Base check_conditions->optimize_base furoxan Furoxan Dimerization? check_side_reactions->furoxan isomer Isomer Formation? check_side_reactions->isomer success Improved Yield purify_sm->success adjust_stoich->success optimize_temp->success optimize_solvent->success optimize_base->success slow_addition Slow Precursor Addition furoxan->slow_addition Yes excess_alkyne Use Excess Alkyne furoxan->excess_alkyne Yes change_catalyst Use Regioselective Catalyst isomer->change_catalyst Yes slow_addition->success excess_alkyne->success change_catalyst->success

A troubleshooting flowchart for low isoxazole yields.

Diagram 2: General Workflow for 1,3-Dipolar Cycloaddition

Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aldoxime Aldoxime in_situ In situ Nitrile Oxide Generation Aldoxime->in_situ Alkyne Alkyne cycloaddition [3+2] Cycloaddition Alkyne->cycloaddition Base Base Base->in_situ Oxidant Oxidant (e.g., NCS) Oxidant->in_situ in_situ->cycloaddition Quench Quench cycloaddition->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isoxazole Product Purification->Product

A general experimental workflow for isoxazole synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methanol synthesis. The information is designed to address specific experimental challenges and facilitate efficient catalyst selection and utilization.

Troubleshooting Guides & FAQs

Catalyst Deactivation and Performance Decline

Question: My catalyst activity is rapidly declining. What are the potential causes and how can I troubleshoot this?

Answer: Rapid catalyst deactivation is a common issue in methanol synthesis. The primary causes can be categorized as poisoning, thermal degradation (sintering), and carbon deposition (coking).[1][2][3]

  • Poisoning: Impurities in the synthesis gas can irreversibly bind to the active sites of the catalyst, leading to a loss of activity.[2][4]

    • Sulfur Compounds (e.g., H₂S, COS): Even at parts-per-million (ppm) levels, sulfur is a severe poison for copper-based catalysts.[5][6] The ZnO component in Cu/ZnO/Al₂O₃ catalysts can act as a scavenger for sulfur, extending the catalyst's life.[5]

    • Chlorine Compounds (e.g., HCl): Chlorine promotes the sintering of copper crystallites, reducing the active surface area.[7]

    • Heavy Metals (e.g., Iron, Nickel): Metal carbonyls (Fe(CO)₅, Ni(CO)₄) can deposit on the catalyst surface, blocking active sites.[4][5]

    • Troubleshooting:

      • Analyze Feedstock Purity: Ensure rigorous purification of the syngas to remove sulfur, chlorine, and other contaminants to below 0.5 ppm.[5][6]

      • Guard Beds: Employ guard catalysts, such as MG-921, to protect the main methanol synthesis catalyst from poisons like iron, sulfur, and chlorine.[8][9]

  • Thermal Sintering: High reaction temperatures (typically above 300°C) can cause the small copper crystallites on the catalyst surface to agglomerate.[3][5] This leads to a decrease in the active copper surface area and, consequently, lower catalytic activity.[5]

    • Troubleshooting:

      • Optimize Reaction Temperature: Maintain the reaction temperature within the recommended range for your specific catalyst (e.g., 240–270°C for low-pressure ICI-type processes).[10] Precise temperature control is crucial to prevent hotspots.[6]

      • Improve Heat Management: Ensure efficient heat removal from the exothermic methanol synthesis reactions.[6]

  • Carbon Deposition (Coking): Carbonaceous layers can form on the catalyst surface, physically blocking the active sites.[2]

    • Troubleshooting:

      • Adjust H₂/CO Ratio: Operating in environments with a proper vapor-to-gas ratio can enhance resistance to carbonization.[11]

Question: My methanol selectivity is low, and I'm observing a high formation of byproducts. What could be the issue?

Answer: Low methanol selectivity is often linked to suboptimal operating conditions or catalyst properties. Common byproducts include methane, higher alcohols, and dimethyl ether (DME).[6]

  • High Temperature: Increased reaction temperatures can promote the formation of byproducts.[7]

  • CO₂ Concentration: High concentrations of CO₂ in the feed can significantly reduce the formation of byproducts.[7]

  • Catalyst Formulation: The composition of the catalyst itself influences byproduct formation.[7]

  • Troubleshooting:

    • Temperature Control: Lowering the reaction temperature can improve selectivity towards methanol.[7]

    • Feed Gas Composition: Adjusting the CO₂ concentration at the reactor inlet can suppress byproduct formation.[7]

    • Catalyst Selection: Choose a catalyst with high selectivity for your specific process conditions. For example, the MegaMax® 800 catalyst is designed for high selectivity.[7]

Catalyst Selection and Handling

Question: What are the key factors to consider when selecting a catalyst for methanol synthesis?

Answer: The choice of catalyst is critical for the efficiency and economics of methanol production. Key factors to consider include:

  • Activity: The catalyst should exhibit high activity under your specific operating conditions (temperature and pressure).[12]

  • Selectivity: A high selectivity towards methanol is crucial to minimize the formation of undesirable byproducts.[12]

  • Stability: The catalyst should have a long operational lifespan and be resistant to deactivation.[12]

  • Operating Conditions: Different catalysts are optimized for different temperature and pressure ranges. For instance, traditional catalysts were designed for high-pressure processes, while modern copper-based catalysts are effective at lower pressures (5-10 MPa).[10][13]

  • Feedstock: The purity and composition of your synthesis gas will influence the choice of catalyst and the need for protective measures.[6]

Question: I am working with a CO₂-rich feedstock. Are there specific catalysts recommended for this?

Answer: While the conventional Cu/ZnO/Al₂O₃ catalyst is used for CO₂ hydrogenation, it can suffer from deactivation due to the water produced in the reverse water-gas shift reaction.[14][15] Research is ongoing into alternative catalysts with improved performance for CO₂ to methanol conversion. Catalysts like Pd/ZnO and In₂O₃ have shown promise in this area.[14][16] The Cu/ZnO/Al₂O₃ catalyst modified with zirconium has also demonstrated high potential for methanol synthesis from CO₂-containing syngas.[17]

Data Presentation: Catalyst Performance

Table 1: Performance of Different Catalysts in Methanol Synthesis

Catalyst SystemSupportTemperature (°C)Pressure (bar)CO₂ Conversion (%)Methanol Selectivity (%)Methanol Yield (%)Reference
Promoted Cu/ZnO/Al₂O₃Al₂O₃3003128.659.216.4[18]
Promoted Cu/ZnO/Al₂O₃Al₂O₃3008068.359363.57[18]
Ca-Pd/SiO₂SiO₂2502.5-95.2-[10]
Pd/SiO₂SiO₂2502.5-95.2-[10]
PdIn-based------[14]
Cu/ZnO/Al₂O₃Al₂O₃-----[14]

Note: Direct comparison between studies should be made with caution due to variations in experimental setups and conditions.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol outlines a general procedure for testing the activity of a methanol synthesis catalyst.

  • Catalyst Preparation and Loading:

    • The catalyst tablets are crushed and sieved to a specific particle size fraction (e.g., 1-2 mm).[19]

    • The sieved catalyst is diluted with an inert material like SiC (e.g., in a 1:7 ratio) to improve heat distribution.[19]

    • The mixture is carefully loaded into a fixed-bed reactor.[19][20]

  • Catalyst Activation (Reduction):

    • The unreduced catalyst (e.g., CuO/ZnO/Al₂O₃) must be activated in-situ.[1]

    • A diluted hydrogen gas stream (e.g., 5 vol% H₂ in N₂) is introduced into the cold reactor at ambient pressure.[19][21]

    • The reactor is heated at a controlled rate (e.g., 1 K/min or 20 °C/h) to a specific temperature (e.g., 200-240 °C).[19][21]

    • The temperature is held constant for a defined period (e.g., 24 hours).[19]

    • The H₂ concentration can be gradually increased during the final stages of activation.[21]

  • Methanol Synthesis Reaction:

    • After activation, the system pressure is raised to the desired synthesis pressure (e.g., 50-80 bar).[19][22]

    • The synthesis gas (a mixture of H₂, CO, and CO₂) is introduced into the reactor.[19]

    • The reactor temperature is adjusted to the target synthesis temperature (e.g., 210-260 °C).[19][21]

    • The gas hourly space velocity (GHSV) is set according to the experimental plan.[22]

  • Product Analysis:

    • The gaseous products are analyzed using online gas chromatography (GC) equipped with appropriate detectors (e.g., FID and TCD) to quantify methanol, unreacted gases, and byproducts.[23][24]

Visualizations

experimental_workflow prep Catalyst Preparation (Crushing, Sieving, Dilution) loading Reactor Loading prep->loading activation Catalyst Activation (H2/N2 Flow, Temp. Ramp) loading->activation synthesis Methanol Synthesis (Syngas Feed, P & T Control) activation->synthesis analysis Product Analysis (Online GC) synthesis->analysis data Data Evaluation (Conversion, Selectivity, Yield) analysis->data troubleshooting_deactivation start Rapid Catalyst Activity Decline check_temp Check Reaction Temperature start->check_temp high_temp High Temperature (>300°C)? check_temp->high_temp Yes check_feed Analyze Feedstock Purity check_temp->check_feed No sintering Likely Cause: Thermal Sintering high_temp->sintering optimize_temp Action: Optimize Temperature Control sintering->optimize_temp impurities Impurities Detected? (S, Cl, Fe, Ni) check_feed->impurities Yes check_coking Investigate Carbon Deposition check_feed->check_coking No poisoning Likely Cause: Catalyst Poisoning impurities->poisoning purify_feed Action: Improve Syngas Purification / Use Guard Bed poisoning->purify_feed coking_evidence Evidence of Coking? check_coking->coking_evidence Yes coking Likely Cause: Coking coking_evidence->coking adjust_ratio Action: Adjust H2/CO Ratio coking->adjust_ratio signaling_pathway syngas Syngas Feed (CO, CO2, H2) catalyst Cu/ZnO/Al2O3 Catalyst Active Sites (Cu) syngas->catalyst co_path CO Hydrogenation catalyst->co_path CO + 2H2 co2_path CO2 Hydrogenation catalyst->co2_path CO2 + 3H2 wgs Water-Gas Shift Reaction (WGS) catalyst->wgs CO + H2O ↔ CO2 + H2 methanol Methanol (CH3OH) co_path->methanol co2_path->methanol water Water (H2O) co2_path->water

References

Technical Support Center: Forced Periodic Operation in Methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists experimenting with forced periodic operation in methanol synthesis to achieve improved yields.

Frequently Asked Questions (FAQs)

Q1: What is forced periodic operation in the context of methanol synthesis?

A1: Forced periodic operation is a dynamic operation strategy where process inputs, such as the feed concentration of reactants (e.g., CO, CO2, H2) and the total volumetric inlet flow rate, are intentionally and periodically varied around their steady-state values.[1][2] This modulation can lead to improved time-averaged product amounts and yields compared to conventional steady-state operation.[3]

Q2: What kind of improvements in methanol yield can be expected with forced periodic operation?

A2: Several studies have reported significant improvements in methanol production. For instance, experimental results have shown up to a 35% increase in methanol production compared to steady-state operation by periodically modulating H2 and CO2 in the feed stream.[1] Theoretical studies suggest that for simultaneous modulation of the inlet partial pressure of CO and the inlet volumetric flow rate, it is possible to achieve up to a 33.51% increase in methanol production.[4]

Q3: Which parameters are most critical to modulate for optimizing methanol yield?

A3: The most influential parameters for modulation are the inlet concentrations of reactants (CO, CO2, H2) and the total volumetric flow rate.[3][5] The forcing parameters, including the amplitude, frequency, and phase differences between modulated inputs, are crucial for optimization.[3] Square wave modulations have been shown to outperform sinusoidal modulations in some experimental setups.[3]

Q4: What type of reactor is suitable for these experiments?

A4: Isothermal, gradientless reactors like the Berty reactor or other continuous stirred-tank reactors (CSTRs) are commonly used for experimental validation of forced periodic operation in methanol synthesis.[1][6] These reactors provide good mixing and uniform conditions, which simplifies the analysis of the system's dynamic response.[1]

Troubleshooting Guide

Issue 1: No significant improvement in methanol yield is observed under forced periodic operation compared to steady-state.

Possible Cause Troubleshooting Step
Suboptimal Forcing Parameters The amplitude, frequency, or phase shift of the input modulations may not be optimal. Theoretical analysis using methods like Nonlinear Frequency Response (NFR) can help identify promising operating conditions.[3] Systematically vary the forcing parameters to find the optimal set for your specific system.
Incorrect Input Modulation Ensure that the modulation of the inputs (e.g., gas concentrations, flow rates) is being executed accurately by your experimental setup. Verify the response of your mass flow controllers and gas mixing system.
Single vs. Simultaneous Modulation Modulations of single inputs may not provide significant improvements.[1] Consider simultaneous modulation of two inputs, such as the CO concentration and the total feed flow rate, which has been shown to be more effective.[2][5]
Inadequate Analytical Resolution The time-averaged outlet concentrations need to be measured accurately. Storing the reactor effluent over an integer number of periods in a collection vessel before analysis can improve accuracy.[6]

Issue 2: Rapid catalyst deactivation is observed.

Possible Cause Troubleshooting Step
Sintering of Copper Particles Sintering, or the agglomeration of copper particles, is a primary cause of deactivation for Cu/ZnO/Al2O3 catalysts and can be accelerated by the presence of CO.[7][8][9] Operate within the recommended temperature range for the catalyst (typically 220-270°C) to minimize thermal sintering.[10]
Coke Formation Carbon deposition can block active sites on the catalyst.[7] Periodically regenerating the catalyst under controlled conditions can help remove coke.
Catalyst Poisoning Impurities in the feed gas, such as sulfur compounds, can irreversibly poison the catalyst.[7] Ensure high purity of the synthesis gas.
Structural Changes in the Catalyst The dynamic operating conditions might induce structural changes in the catalyst. Characterize the catalyst before and after the experiment using techniques like XRD, SEM, and BET to understand any morphological changes.[7][9]

Experimental Protocols

Key Experiment: Forced Periodic Operation in a Berty Reactor

This protocol outlines the general methodology for conducting a forced periodic operation experiment for methanol synthesis in a laboratory-scale Berty reactor.

1. Catalyst Activation:

  • A fresh charge of the commercial Cu/ZnO/Al2O3 catalyst is loaded into the reactor.
  • The catalyst is activated in-situ by reduction in a dilute hydrogen stream at an elevated temperature, following the manufacturer's recommendations.

2. Steady-State Operation:

  • Establish a baseline steady-state operation by feeding a synthesis gas mixture (CO, CO2, H2, and an inert gas like N2) at a constant flow rate and composition.
  • Maintain isothermal and isobaric conditions (e.g., 250°C and 50 bar).[6]
  • Continuously monitor the outlet gas composition using a mass spectrometer and a micro-GC until a steady state is reached.[6]

3. Forced Periodic Operation:

  • Introduce periodic modulation of one or more inlet parameters. For example, simultaneously modulate the inlet molar fraction of CO and the total volumetric inlet flow rate.
  • The modulation can be sinusoidal or, more effectively, in the form of square waves.[3]
  • Control the amplitude, frequency, and phase shift of the modulations using programmable mass flow controllers.

4. Data Acquisition and Analysis:

  • Continuously record the transient outlet concentrations of all components.
  • To determine the time-averaged outlet concentrations, collect the reactor effluent in a vessel over an integer number of periods.[6]
  • Calculate the time-averaged methanol production rate and yield and compare them to the steady-state values.

Quantitative Data

Table 1: Comparison of Methanol Production under Steady-State and Forced Periodic Operation

Operating Mode Modulated Inputs Catalyst Temperature (°C) Pressure (bar) Improvement in Methanol Production
Forced PeriodicH2 and CO2 in feedCu/ZnO / Cu/ZnO/Al2O32252.86 MPa (28.6 bar)~35%[1]
Forced PeriodicInlet CO partial pressure and inlet volumetric flow rateCu/ZnO/Al2O3Isothermal-Up to 33.51%[4]

Table 2: Typical Operating Conditions for Forced Periodic Methanol Synthesis

Parameter Value Reference
Reactor TypeIsothermal Gradientless Berty Reactor[6]
CatalystCommercial Cu/ZnO/Al2O3[6]
Catalyst Mass4.3 g[6]
Reactor Gas Phase Volume280 mL[6]
Temperature RangeUp to 260°C[6]
Pressure RangeUp to 60 bar[6]
Average Inlet Flowrate3.2 NL/min[6]

Visualizations

Experimental_Workflow Experimental Workflow for Forced Periodic Methanol Synthesis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Load_Catalyst Load Cu/ZnO/Al2O3 Catalyst Activate_Catalyst Activate Catalyst (in-situ reduction) Load_Catalyst->Activate_Catalyst Steady_State Establish Steady-State Operation Activate_Catalyst->Steady_State Periodic_Operation Implement Forced Periodic Operation Steady_State->Periodic_Operation Data_Acquisition Acquire Transient Outlet Data (MS, GC) Periodic_Operation->Data_Acquisition Calculate_Yield Calculate Time-Averaged Yield Data_Acquisition->Calculate_Yield Compare_Results Compare with Steady-State Calculate_Yield->Compare_Results

Caption: Experimental workflow for forced periodic methanol synthesis.

Methanol_Synthesis_Pathway Methanol Synthesis Reaction Pathway cluster_reactants Reactants cluster_products Products CO CO Water H2O CO->Water Reverse Water-Gas Shift CO2 + H2 <-> CO + H2O Catalyst Cu/ZnO/Al2O3 Catalyst CO->Catalyst CO2 CO2 CO2->Water Reverse Water-Gas Shift CO2 + H2 <-> CO + H2O CO2->Catalyst H2 H2 H2->Catalyst Methanol CH3OH Catalyst->Methanol CO + 2H2 -> CH3OH Catalyst->Methanol CO2 + 3H2 -> CH3OH + H2O Catalyst->Water

Caption: Key reactions in methanol synthesis over a Cu/ZnO/Al2O3 catalyst.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Methanol Yield Observed Check_Parameters Are Forcing Parameters Optimized? Start->Check_Parameters Optimize_Parameters Systematically Vary Amplitude, Frequency, Phase Shift Check_Parameters->Optimize_Parameters No Check_Catalyst Is Catalyst Deactivated? Check_Parameters->Check_Catalyst Yes Optimize_Parameters->Check_Catalyst Analyze_Catalyst Characterize Catalyst (XRD, SEM, BET) Check_Catalyst->Analyze_Catalyst Yes Check_Feed Are Feed Gases Pure? Check_Catalyst->Check_Feed No Regenerate_Replace Regenerate or Replace Catalyst Analyze_Catalyst->Regenerate_Replace End Improved Yield Regenerate_Replace->End Purify_Feed Implement Gas Purification Check_Feed->Purify_Feed No Check_Feed->End Yes Purify_Feed->End

Caption: Troubleshooting flowchart for low methanol yield.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative NMR Analysis of (3-Isopropylisoxazol-5-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for (3-Isopropylisoxazol-5-yl)methanol and its structurally related alternatives, providing valuable insights for the identification and characterization of isoxazole-based compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and two comparable isoxazole derivatives: (3-tert-butylisoxazol-5-yl)methanol and (3-methylisoxazol-5-yl)methanol. The data for the alternative compounds has been sourced from peer-reviewed literature and spectral databases.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted)-CH(CH₃)₂~3.1septet~7.01H
-CH(CH ₃)₂~1.3doublet~7.06H
-CH ₂OH~4.8singlet-2H
Isoxazole H-4~6.2singlet-1H
-OHvariablebroad singlet-1H
(3-tert-butylisoxazol-5-yl)methanol-C(CH₃)₃1.34singlet-9H
-CH ₂OH4.75singlet-2H
Isoxazole H-46.25singlet-1H
-OH2.05broad singlet-1H
(3-methylisoxazol-5-yl)methanol-CH₃2.30singlet-3H
-CH ₂OH4.70singlet-2H
Isoxazole H-46.20singlet-1H
-OH2.50broad singlet-1H

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted)C -3~165
C -4~101
C -5~170
-C H(CH₃)₂~28
-CH(C H₃)₂~22
-C H₂OH~56
(3-tert-butylisoxazol-5-yl)methanolC -3168.2
C -4100.5
C -5171.1
-C (CH₃)₃32.7
-C(C H₃)₃29.8
-C H₂OH56.5
(3-methylisoxazol-5-yl)methanolC -3161.2
C -4101.8
C -5169.5
-C H₃11.5
-C H₂OH56.0

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, consistent with standard laboratory practices.

Sample Preparation:

  • Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-10 seconds) are typically required.

  • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals by identifying spin-spin couplings and one-bond proton-carbon correlations, respectively.

Visualizing Structural and Analytical Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of this compound and the general workflow for its NMR analysis.

Chemical Structure and Key NMR Correlations of this compound cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals C3 C3 C4 C4 C3->C4 CH_isopropyl CH C3->CH_isopropyl C_C3 C3 (~165 ppm) C3->C_C3 C5 C5 C4->C5 H_isoxazole H-4 (singlet, ~6.2 ppm) C4->H_isoxazole C_C4 C4 (~101 ppm) C4->C_C4 O O C5->O CH2 CH2 C5->CH2 C_C5 C5 (~170 ppm) C5->C_C5 N N N->C3 O->N CH3_a CH3 CH_isopropyl->CH3_a CH3_b CH3 CH_isopropyl->CH3_b H_isopropyl CH (septet, ~3.1 ppm) CH_isopropyl->H_isopropyl C_isopropyl_CH CH (~28 ppm) CH_isopropyl->C_isopropyl_CH H_CH3 CH3 (doublet, ~1.3 ppm) CH3_a->H_CH3 C_isopropyl_CH3 CH3 (~22 ppm) CH3_a->C_isopropyl_CH3 CH3_b->H_CH3 CH3_b->C_isopropyl_CH3 OH OH CH2->OH H_CH2 CH2 (singlet, ~4.8 ppm) CH2->H_CH2 C_CH2 CH2 (~56 ppm) CH2->C_CH2

Caption: Structure-Spectra Correlations for this compound.

General Workflow for NMR Analysis of Small Molecules Start Sample Preparation Data_Acquisition NMR Data Acquisition (1D ¹H, ¹³C & 2D) Start->Data_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Assignment Structure Elucidation & Signal Assignment Analysis->Assignment Comparison Comparison with Databases & Related Compounds Assignment->Comparison Report Final Structure Confirmation & Reporting Comparison->Report

Caption: A streamlined workflow for NMR-based structural analysis.

Comparative Analysis of Mass Spectrometry Fragmentation for the Characterization of (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a critical step in the discovery and development pipeline. Mass spectrometry (MS) is an indispensable tool for determining molecular weight and deducing structural information through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of (3-Isopropylisoxazol-5-yl)methanol and contrasts it with alternative analytical techniques, offering a comprehensive overview for the characterization of this and related isoxazole derivatives.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the loss of an electron to form the molecular ion (M•+). The subsequent fragmentation will be dictated by the relative stability of the resulting fragment ions and neutral losses. Key predicted fragmentation pathways include:

  • α-Cleavage of the Isopropyl Group: A common fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, leading to the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.

  • Loss of the Hydroxymethyl Group: The hydroxymethyl group can be lost as a neutral radical (•CH₂OH).

  • Isoxazole Ring Cleavage: The isoxazole ring itself is susceptible to cleavage, which can lead to a variety of characteristic fragment ions.

  • Loss of Water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O).

A summary of the predicted key fragment ions for this compound is presented in Table 1.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure/Description
141-Molecular Ion (M•+)
126•CH₃Loss of a methyl radical from the isopropyl group
110•CH₂OHLoss of the hydroxymethyl radical
98C₃H₇•Loss of the isopropyl radical
83C₃H₄OCleavage of the isoxazole ring
70C₄H₅NCleavage of the isoxazole ring
43C₇H₈NO•Isopropyl cation

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques.

Analytical Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms.Unambiguous structure determination, stereochemistry.Requires larger sample amounts, less sensitive than MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups (e.g., O-H, C=N, C-O).Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) Separates the compound from a mixture and can be coupled with MS for identification.High separation efficiency, quantitative analysis.Compound must be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separates the compound from a mixture for purification and analysis.Applicable to a wide range of compounds, quantitative analysis.Does not provide direct structural information without a coupled detector like MS.

Experimental Protocols

Mass Spectrometry (Electron Ionization)

A detailed experimental protocol for acquiring the mass spectrum of this compound would typically involve the following steps:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Subject the sample to electron ionization (typically at 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing Fragmentation and Workflows

To better illustrate the predicted fragmentation and a general analytical workflow, the following diagrams are provided.

Fragmentation_Pathway M [this compound]•+ m/z = 141 F1 [M - CH₃]⁺ m/z = 126 M->F1 - •CH₃ F2 [M - CH₂OH]⁺ m/z = 110 M->F2 - •CH₂OH F3 [M - C₃H₇]⁺ m/z = 98 M->F3 - •C₃H₇ F4 [C₃H₇]⁺ m/z = 43 M->F4 - C₄H₄NO₂•

Caption: Predicted EI-MS fragmentation of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry Purification->MS Purified Compound NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Analysis Structure Elucidation MS->Analysis NMR->Analysis FTIR->Analysis

Caption: General analytical workflow for compound characterization.

A Comparative Guide to FT-IR Spectroscopy for the Analysis of Isoxazole Ring Vibrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques for the characterization of isoxazole ring vibrations. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methods for their specific needs in drug discovery and development.

Introduction to Isoxazole and its Spectroscopic Characterization

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This moiety is a critical pharmacophore found in numerous pharmaceutical compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Accurate and efficient characterization of the isoxazole ring is paramount in the development of new therapeutics. Vibrational spectroscopy, particularly FT-IR, offers a powerful, non-destructive method for elucidating the structural features of isoxazole-containing molecules.

FT-IR Spectroscopy of the Isoxazole Ring

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group, including the isoxazole ring system, has a unique set of vibrational modes that absorb at characteristic frequencies, providing a molecular "fingerprint."

The primary vibrational modes of the isoxazole ring that are readily identifiable in an FT-IR spectrum include C=N stretching, N-O stretching, C-O stretching, and ring breathing vibrations. The precise wavenumbers of these vibrations can be influenced by the nature and position of substituents on the isoxazole ring.

Key FT-IR Vibrational Frequencies of the Isoxazole Ring

The following table summarizes the characteristic FT-IR absorption bands for the isoxazole ring, compiled from various studies. These values can serve as a reference for the identification and characterization of isoxazole derivatives.

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
C=N Stretching 1643 - 1573MediumThis is a characteristic band for the imine functionality within the isoxazole ring.[1][2]
Ring C=C Stretching 1594 - 1491MediumOften observed in substituted isoxazoles, corresponding to the carbon-carbon double bond within the ring.[3]
N-O Stretching 1405 - 1110Medium-StrongA key indicator of the isoxazole ring. The position can vary significantly with substitution.[1][2][4]
C-N Stretching 1276 - 1250MediumRepresents the stretching of the carbon-nitrogen single bond within the ring.[1][4]
C-O Stretching 1068 - 1020MediumCorresponds to the carbon-oxygen single bond stretching vibration in the isoxazole ring.[4]
Ring Breathing/Deformation 950 - 850Weak-MediumThese vibrations involve the concerted expansion and contraction of the entire ring.
C-H Stretching (Aromatic-like) ~3100MediumIf C-H bonds are present on the isoxazole ring, their stretching vibrations appear in this region.

Comparison with Alternative Spectroscopic Techniques

While FT-IR is a valuable tool, a comprehensive characterization of isoxazole derivatives often benefits from the complementary information provided by other spectroscopic methods.

TechniquePrincipleAdvantages for Isoxazole AnalysisLimitations
FT-IR Spectroscopy Measures the absorption of infrared radiation, causing molecular vibrations.- Rapid and non-destructive.- Highly sensitive to polar functional groups.- Provides a characteristic fingerprint for the isoxazole ring system.- Well-established and widely available.- Water and CO₂ interference can be significant.- Sample preparation may be required (e.g., KBr pellets).- Can be less sensitive to non-polar bonds.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.- Excellent for symmetric and non-polar bonds.- Minimal sample preparation required.- Can be used for aqueous solutions with minimal interference from water.- Provides complementary information to FT-IR.- Can be affected by fluorescence from the sample or impurities.- Generally weaker signal than FT-IR.- May be less sensitive to polar functional groups.
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed information about the molecular structure, including connectivity and stereochemistry.- Crucial for distinguishing between isomers (e.g., isoxazole vs. oxazole).- 1H, 13C, and 15N NMR can all be used to characterize the isoxazole ring.- Lower sensitivity compared to FT-IR.- Requires larger sample quantities.- More complex and time-consuming than FT-IR.- Requires deuterated solvents.

Experimental Protocols

FT-IR Analysis using the KBr Pellet Method

This method is suitable for solid samples.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopic grade, dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Grind 1-2 mg of the solid isoxazole derivative into a fine powder using the agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry spectroscopic grade KBr to the mortar. Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to the pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place a blank KBr pellet (prepared using only KBr) in the sample holder of the FT-IR spectrometer and record the background spectrum.

  • Sample Spectrum: Replace the blank pellet with the sample pellet and record the FT-IR spectrum of the isoxazole derivative.

  • Data Analysis: Process the spectrum to identify the characteristic vibrational frequencies of the isoxazole ring and any other functional groups present in the molecule.

FT-IR Analysis using Attenuated Total Reflectance (ATR)

This method is suitable for both solid and liquid samples and requires minimal sample preparation.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula (for solids)

  • Pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Solids: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Liquids: Place a drop of the liquid sample onto the center of the ATR crystal.

  • Sample Spectrum: Record the FT-IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a suitable solvent and a lint-free wipe.

  • Data Analysis: Process the obtained spectrum to identify the vibrational frequencies of interest.

Workflow for FT-IR Analysis of Isoxazole Ring Vibrations

The following diagram illustrates a logical workflow for the characterization of isoxazole ring vibrations using FT-IR spectroscopy.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Isoxazole Derivative Prep Choose Method: - KBr Pellet - ATR Sample->Prep FTIR FT-IR Spectrometer Prep->FTIR Background Record Background FTIR->Background Spectrum Record Sample Spectrum Background->Spectrum Process Process Spectrum (e.g., Baseline Correction) Spectrum->Process Identify Identify Characteristic Peaks: - C=N, N-O, C-O, C-N - Ring Vibrations Process->Identify Compare Compare with Literature Data & Reference Spectra Identify->Compare Report Generate Report: - Spectrum Plot - Peak Table - Structural Assignment Compare->Report

Caption: Workflow for FT-IR analysis of isoxazole ring vibrations.

References

A Comparative Guide to the Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of substituted isoxazoles is therefore of great interest to researchers in drug discovery and development. This guide provides an objective comparison of the two primary synthetic routes to this important heterocycle: the Huisgen 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine. This comparison is supported by experimental data, detailed protocols, and visual representations of the reaction pathways to aid in the selection of the most appropriate method for a given synthetic target.

At a Glance: Comparison of Key Synthesis Routes

FeatureHuisgen 1,3-Dipolar CycloadditionCondensation with Hydroxylamine
General Applicability High versatility, tolerating a wide range of functional groups on both the alkyne and nitrile oxide precursor.[1]Effective for a variety of substituted isoxazoles, with modern variations allowing for high regioselectivity.
Regioselectivity Generally high for 3,5-disubstituted products, influenced by electronic and steric factors.[1] Synthesis of 3,4-disubstituted isomers can be challenging but is achievable with specific strategies.Can be poor with simple β-diketones, often yielding mixtures of regioisomers. However, the use of β-enamino diketones allows for excellent regiochemical control.[2]
Reaction Conditions Often mild, with many one-pot procedures available.[1]Can range from mild to harsh depending on the specific protocol. Modern methods often utilize mild conditions.[2]
Starting Materials Alkynes and nitrile oxide precursors (e.g., aldoximes, nitroalkanes).β-Dicarbonyl compounds, α,β-unsaturated ketones, or β-enamino diketones, and hydroxylamine.[1][2]
Key Advantages High functional group tolerance, often high yields, and well-established procedures.Readily available starting materials, and modern variations offer excellent control over regioselectivity.[2]
Key Disadvantages Regiocontrol can be an issue for certain substitution patterns. Nitrile oxides can be unstable, though often generated in situ.[1]Classical methods with unsymmetrical β-diketones suffer from poor regioselectivity.[1]

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes or nitroalkanes.[1]

Experimental Workflow & Signaling Pathway

Huisgen_Cycloaddition cluster_precursor Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation Isoxazole Substituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Oxidant Oxidant (e.g., NCS) Alkyne Alkyne (R'C≡CR'') Alkyne->Isoxazole Hydroxylamine_Condensation cluster_reactants Reactants cluster_reaction Reaction BetaDicarbonyl β-Enamino Diketone Intermediate Oxime Intermediate BetaDicarbonyl->Intermediate Condensation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate Isoxazole Substituted Isoxazole Intermediate->Isoxazole Cyclization & Dehydration

References

A Comparative Guide to the Biological Potential of Isoxazole Methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for conferring a wide array of pharmacological activities to its derivatives. This guide provides a comparative overview of the biological activities associated with isoxazole-containing compounds, with a particular focus on the structural nuances of isomers. While specific experimental data for (3-Isopropylisoxazol-5-yl)methanol and its direct isomers remains limited in publicly accessible literature, this document serves as a valuable resource by summarizing the broader biological context of isoxazole derivatives, detailing relevant experimental protocols, and discussing general structure-activity relationships.

General Biological Activities of Isoxazole Derivatives

The isoxazole ring is a versatile pharmacophore found in numerous compounds with significant therapeutic potential.[1] Research has consistently shown that isoxazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity: Isoxazole-containing molecules have been investigated for their efficacy against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis (programmed cell death), and disruption of cell division.[2][3][4][5] For instance, some derivatives have shown potent inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone crucial for the stability of many oncoproteins.[3]

  • Antimicrobial Activity: The isoxazole nucleus is a core component of several antimicrobial agents.[6][7][8][9] These compounds can act as either bactericidal agents, which kill bacteria, or bacteriostatic agents, which inhibit bacterial growth.[6] Their activity extends to both Gram-positive and Gram-negative bacteria.[7]

  • Anti-inflammatory and Analgesic Activity: Certain isoxazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.[7]

  • Antiviral Activity: The isoxazole scaffold has been incorporated into molecules with antiviral properties, including activity against the Zika virus.[7][10]

  • Anthelmintic Activity: Some 3-substituted 5-methylthio-isoxazoles have been synthesized and have shown activity against parasitic worms in both in vitro and in vivo studies.

Isomeric Differentiation and Biological Activity

The precise arrangement of substituents on the isoxazole ring is critical in determining the biological activity of a compound. Structure-activity relationship (SAR) studies on various isoxazole derivatives have revealed that even minor changes, such as the position of a substituent, can significantly impact efficacy and selectivity.[10][11]

For example, a study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) highlighted the importance of the substitution pattern at the C-3, C-4, and C-5 positions for binding affinity and potency.[11] Another study on isoxazole-based antiviral agents found that a 1,2,4-oxadiazole isomer demonstrated lower potency against the Zika virus compared to the parent compound, while a 1,3,4-oxadiazole-containing compound was inactive.[10] This underscores the principle that different isomers of the same core structure can possess markedly different biological profiles.

While a direct comparative analysis of this compound versus its other isomers is not possible due to the absence of specific experimental data in the reviewed literature, the general principles of SAR in isoxazole chemistry suggest that their biological activities would likely differ. The spatial arrangement of the isopropyl and methanol groups on the isoxazole ring would influence how each molecule interacts with biological targets.

Experimental Protocols

For researchers interested in evaluating the biological activity of novel isoxazole derivatives, the following are detailed experimental protocols for key assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[2]

Methodology [2]

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.[2]

Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental assays in antimicrobial screening.[6]

Methodology for MIC Determination [6][12]

  • Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a serial two-fold dilution of the isoxazole compound across the wells of the plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well.

  • Controls: Include a positive control (broth with a standard antibiotic) and a negative control (broth with the microbial suspension only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Methodology for MBC Determination [6]

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under suitable conditions.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for anticancer and antimicrobial testing.

anticancer_workflow cluster_workflow Anticancer Activity Workflow: MTT Assay start Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with Isoxazole Derivatives (Varying Concentrations) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (3-4h) mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end Results analyze->end

Caption: Workflow for determining the anticancer activity of isoxazole derivatives using the MTT assay.

antimicrobial_workflow cluster_mic Antimicrobial Screening: MIC & MBC Determination start Prepare Isoxazole Stock Solutions plate_prep Prepare 96-Well Plates with Broth start->plate_prep dilute Perform Serial Dilutions of Compounds plate_prep->dilute inoculate Inoculate with Microbial Suspension dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar read_mic->subculture results MIC and MBC Values read_mic->results incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC (Kill ≥99.9% of Bacteria) incubate_agar->read_mbc read_mbc->results

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of isoxazole compounds.

References

A Comparative Guide to the X-ray Crystallography of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of several isoxazole derivatives and related heterocyclic compounds. By presenting experimental data in a clear, comparative format, this document aims to serve as a valuable resource for the structural elucidation of novel isoxazole-based compounds, which are of significant interest in medicinal chemistry and drug development.

Comparative Crystallographic Data

The determination of the three-dimensional structure of a molecule is paramount for understanding its structure-activity relationship (SAR). Single-crystal X-ray crystallography is the gold standard for obtaining precise atomic coordinates, bond lengths, and bond angles. This section compares the crystallographic data of four distinct heterocyclic compounds, including isoxazole and oxazole derivatives, to highlight the structural nuances within this class of molecules.

ParameterIsoxazole Derivative 1Oxazole Derivative 2Furoxan Derivative 3Oxazolidinone Derivative 4
Compound Name Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylateEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate3,4-dinitrofurazanofuroxan(S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone
Chemical Formula C₂₅H₂₀N₄O₅C₁₃H₁₂BrNO₄C₆N₈O₈C₁₃H₁₃ClFNO₄
Molecular Weight ( g/mol ) 468.46326.15312.14317.70
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁/c[1]P2₁/n[2][3]P2₁2₁2₁P2₁
a (Å) 11.9936(3)[1]14.828(2)[2][3]10.746(7)10.5815(3)
b (Å) 13.9638(3)[1]7.1335(9)[2][3]15.099(10)12.1079(3)
c (Å) 11.5126(4)[1]25.119(2)[2][3]6.596(4)15.1050(3)
α (°) 90[1]909090
β (°) 108.939(3)[1]100.066(11)[2][3]9093.678(2)
γ (°) 90[1]909090
Volume (ų) 1823.70(9)[1]2616.1(6)[2][3]1070.2(1)1931.26(8)
Z 4[1]8[3]44
Calculated Density (g/cm³) Not ReportedNot Reported1.937[4]Not Reported
Radiation Not ReportedMo KαMo KαMo Kα
Temperature (K) Not ReportedNot ReportedNot Reported100
Final R-factor R1 = 0.050[1]Not ReportedR = 0.038[4]Not Reported

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow. The following sections detail the typical methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of isoxazole derivatives.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the desired compound and the subsequent growth of high-quality single crystals.

  • Synthesis: The synthesis of the isoxazole and oxazole derivatives presented in this guide follows established organic chemistry protocols. For instance, the synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate involves the reaction of the corresponding starting materials in a suitable solvent.[2]

  • Crystallization: The growth of diffraction-quality single crystals is a critical step. Common techniques include:

    • Slow Evaporation: This is a widely used method where the purified compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly, leading to the formation of crystals. For example, crystals of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone were obtained by dissolving the compound in a methanol and dichloromethane mixture and allowing the solvent to evaporate slowly at room temperature.[5] Similarly, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was crystallized from a hot solution of petroleum ether and ethyl acetate, followed by slow cooling.[2]

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

X-ray Data Collection and Processing

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and the diffraction pattern is recorded on a detector. For low-temperature data collection, a cryostream is used to maintain the crystal at a constant temperature, often around 100 K, to minimize thermal vibrations and potential radiation damage.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software such as CrysAlisPro or SAINT is commonly used for data reduction and cell refinement.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms within the crystal lattice from the processed diffraction data.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The software SHELXS is frequently employed for this purpose.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods to achieve the best agreement between the observed and calculated structure factors. This process minimizes the difference between the experimental diffraction pattern and the one calculated from the atomic model. Software such as SHELXL is widely used for structure refinement. The quality of the final structure is assessed by the R-factor (or agreement factor), with a lower value indicating a better fit.

Visualization of the Crystallography Workflow

The following diagram illustrates the logical workflow for the X-ray crystallography of isoxazole derivatives, from the initial synthesis to the final structural analysis and deposition of the data.

Xray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Deposition Synthesis Synthesis of Isoxazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray_Diffraction X-ray Diffraction Data Collection Mounting->Xray_Diffraction Data_Processing Data Processing & Reduction Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Workflow for X-ray Crystallography of Isoxazole Derivatives.

This comprehensive workflow underscores the multi-step process required for the successful elucidation of the crystal structure of isoxazole derivatives, providing a roadmap for researchers in the field.

References

Purity Assessment of (3-Isopropylisoxazol-5-yl)methanol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (3-Isopropylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and analytical method development.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a powerful tool for quantitative purity analysis, other methods offer complementary information. The following table summarizes the performance of various techniques in the context of analyzing this compound.

Analytical Technique Principle Information Provided Resolution Sensitivity Throughput Primary Application
Reverse-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.Quantitative purity, detection and quantification of impurities.HighHigh (ng to pg level)Moderate to HighPurity determination and impurity profiling.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Qualitative purity, reaction monitoring.Low to ModerateModerate (µg level)HighRapid purity checks and reaction monitoring. [1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, confirmation of identity, and estimation of purity against a certified standard.N/A (structural information)Low to ModerateLowStructural confirmation and qualitative purity. [3][4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, structural information of impurities when coupled with a separation technique (e.g., LC-MS).N/A (mass information)Very HighHigh (when coupled with LC)Impurity identification and molecular weight verification. [1]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.N/A (functional group information)ModerateHighFunctional group analysis and identity confirmation. [3][4]

Recommended HPLC Method for Purity Assessment

A robust reverse-phase HPLC method is proposed for the accurate and precise determination of the purity of this compound and for the separation of potential process-related impurities.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution as required for the analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Rationale for Method Parameters:

  • The C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like this compound.[5][6]

  • A gradient elution with acetonitrile and water allows for the effective separation of the main component from both more polar and less polar impurities.[7][8]

  • The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility for ionizable compounds.[9]

  • UV detection at 220 nm is chosen as many organic molecules, including isoxazole derivatives, exhibit significant absorbance in the lower UV region.

Potential Impurities

Based on common synthetic routes for 3,5-disubstituted isoxazoles, potential impurities that this HPLC method can separate include:

  • Starting Materials: Unreacted isobutyraldehyde and propargyl alcohol (or their synthetic equivalents).

  • Intermediates: The corresponding aldoxime of isobutyraldehyde.

  • By-products: Isomers and products from side reactions occurring during the cycloaddition step.[10][11][12]

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation Sample Weigh this compound Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Reference Standard Standard->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report Specificity Specificity Report->Specificity Linearity Linearity Report->Linearity Accuracy Accuracy Report->Accuracy Precision Precision Report->Precision

Caption: HPLC Purity Assessment Workflow.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity should be used. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results, assessing parameters such as specificity, linearity, accuracy, and precision.

References

Comparative study of catalysts in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Isoxazole Synthesis for Researchers and Drug Development Professionals

The isoxazole ring is a crucial five-membered heterocycle present in numerous pharmaceuticals and biologically active compounds.[1] Its synthesis is a cornerstone of medicinal chemistry, and the choice of catalyst profoundly impacts the efficiency, regioselectivity, and environmental footprint of the synthetic route. This guide provides an objective comparison of various catalytic systems for isoxazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

The most common and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][3] Various catalysts, including transition metals and organocatalysts, have been developed to improve the efficiency and control of this and other synthetic strategies, such as the cycloisomerization of α,β-acetylenic oximes.[4][5]

Performance Comparison of Catalytic Systems

The selection of a catalyst is a critical decision in the synthesis of isoxazole derivatives, influencing reaction yield, time, and conditions. The following table summarizes the performance of different catalysts, providing a clear basis for comparison.

Catalyst SystemCatalyst Loading (mol%)Starting MaterialsReaction TypeSolventTemperature (°C)Time (h)Yield (%)Reference Example
Gold (Au)
AuCl₃5α,β-Acetylenic oximesCycloisomerizationDichloromethane300.594[4]
JohnPhosAuCl / AgOTf5Alkynyl triazenes, Dioxazoles[3+2] CycloadditionDichloromethaneRoom Temp.2495[6]
Au(PPh₃)NTf₂5Terminal alkyne, Nitrile[2+2+1] AnnulationNitrile (as solvent)603-24up to 95[7]
Copper (Cu)
CuClNot specifiedPropargylaminesOxidation/CyclizationEthyl Acetate80Not specifiedup to 93[8]
CuI10Propargyl-substituted isoindolinone, Arylnitrile oxides1,3-Dipolar CycloadditionDichloromethaneRoom Temp.6-880-89[9][10]
Cu(OAc)₂·H₂ONot specifiedPhenylacetylene, tert-butyl nitrite, Ethyl diazoacetate[3+2] CycloadditionToluene130Not specifiedNot specified[11]
Organocatalyst
HexamineNot specifiedAryl aldehydes, Ethyl acetoacetate, Hydroxylamine HClMulticomponentEthanol:WaterNot specifiedShortExcellent[1]
DABCO20Ethyl nitroacetate, Aromatic aldehydeCascadeWater8024Not specified[2]
Hypervalent Iodine
2-Iodobenzoic acid / m-CPBACatalyticAlkyne-tethered aldoximesIntramolecular Oxidative CycloadditionDichloromethaneRoom Temp.Not specifiedup to 94[12]
Palladium (Pd)
Pd₂(dba)₃ / Tri(2-furyl)phosphine2.5N-propargylamides, Aryl iodidesCoupling/CyclizationDioxaneNot specifiedNot specifiedNot specified[13]
Rhodium (Rh)
Rh₂(esp)₂1.5N-sulfonyl-1,2,3-triazoles, Isoxazoles[3+2] Cycloaddition1,2-Dichloroethane140Not specifiedup to 92[14]

Key Catalyst Systems: A Deeper Look

Gold Catalysts: Gold-based catalysts, particularly Au(I) and Au(III) species, have emerged as highly effective for the synthesis of substituted isoxazoles.[4] They are particularly proficient in catalyzing the cycloisomerization of α,β-acetylenic oximes under mild conditions, often leading to excellent yields.[4][5][15] Gold catalysis also enables novel reaction pathways, such as the [2+2+1] annulation of alkynes, nitriles, and an oxygen source, offering a safe and scalable alternative to traditional methods.[7]

Copper Catalysts: Copper-catalyzed reactions, especially the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are among the most widely used methods for isoxazole synthesis.[11][16] This "click chemistry" approach is highly reliable and exhibits a broad substrate scope.[15] Copper catalysts are valued for their high regioselectivity, cost-effectiveness, and the ability to be used in one-pot, multi-component reactions, which enhances synthetic efficiency.[8][9][11]

Organocatalysts: For researchers prioritizing green chemistry and avoiding metal contamination, organocatalysts present a valuable alternative.[2] Catalysts like hexamine have been shown to efficiently promote multicomponent reactions for isoxazole synthesis in environmentally friendly solvents like ethanol/water mixtures.[1] These methods are characterized by operational simplicity, short reaction times, and high yields.[1]

Experimental Workflows & Catalyst Comparison

The following diagrams illustrate a typical experimental workflow for isoxazole synthesis and a comparative overview of the primary catalytic approaches.

G General Experimental Workflow for Catalyzed Isoxazole Synthesis cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Reactants & Solvent (e.g., Alkyne, Nitrile Oxide Precursor) B 2. Add Catalyst (e.g., CuI, AuCl₃) A->B C 3. Set Reaction Conditions (Temperature, Atmosphere) B->C D 4. Stirring & Heating C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction & Drying F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for catalyzed isoxazole synthesis.

G Comparative Overview of Isoxazole Synthesis Catalysts cluster_metals cluster_organo cluster_other A Catalytic Approaches to Isoxazole Synthesis B Transition Metal Catalysis A->B C Organocatalysis A->C D Other Methods A->D B1 High Efficiency & Selectivity Broad Scope Well-established B->B1 B_Cu Copper (Cu) (Click Chemistry) B->B_Cu B_Au Gold (Au) (Cycloisomerization) B->B_Au B_PdRh Palladium (Pd) & Rhodium (Rh) (Coupling/Cycloaddition) B->B_PdRh C1 Metal-Free Green Solvents Simple Procedures C->C1 C_Base Amine-based (e.g., Hexamine, DABCO) C->C_Base D1 Novel Reactivity Specific Substrates D->D1 D_Iodine Hypervalent Iodine (Oxidative Cycloaddition) D->D_Iodine

Caption: Comparative overview of catalysts for isoxazole synthesis.

Detailed Experimental Protocols

The following are representative methodologies for key catalytic systems. Researchers should adapt these protocols based on their specific substrates and laboratory conditions.

Protocol 1: Gold(III)-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime

This protocol is adapted from a procedure demonstrating the efficient synthesis of substituted isoxazoles using AuCl₃.[4]

  • Materials:

    • α,β-Acetylenic oxime (1.0 mmol)

    • Gold(III) chloride (AuCl₃, 0.05 mmol, 5 mol%)

    • Anhydrous Dichloromethane (DCM, 10 mL)

  • Procedure:

    • To a solution of the α,β-acetylenic oxime in anhydrous DCM, add AuCl₃ at room temperature.

    • Stir the reaction mixture at 30°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the desired isoxazole product.

Protocol 2: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is a general representation of the widely used Cu-catalyzed cycloaddition to form 3,5-disubstituted isoxazoles.[9][10]

  • Materials:

    • Terminal alkyne (1.0 mmol)

    • Hydroximinoyl chloride (nitrile oxide precursor, 1.1 mmol)

    • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

    • Triethylamine (Et₃N, 1.2 mmol)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • Dissolve the terminal alkyne and CuI in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the mixture.

    • Add a solution of the hydroximinoyl chloride in the same solvent dropwise to the reaction mixture at room temperature. The in-situ generation of the nitrile oxide will commence.

    • Stir the reaction for 6-8 hours at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove any solids and wash with water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography to yield the pure 3,5-disubstituted isoxazole.

Conclusion

The synthesis of isoxazoles is a mature field with a diverse array of catalytic methods available to the modern chemist. Transition metal catalysts, particularly those based on copper and gold, offer high efficiency, broad substrate scope, and excellent control over regioselectivity.[4][6][8] For applications where metal contamination is a concern, organocatalytic and other metal-free approaches provide robust and green alternatives.[1][2] The choice of the optimal catalyst will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions such as temperature and solvent.[13] The data and protocols presented in this guide serve as a valuable starting point for researchers to navigate the landscape of catalytic isoxazole synthesis and develop efficient routes for their drug discovery and development programs.

References

Navigating the Maze: A Comparative Guide to the ADMET Properties of Novel Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. A critical hurdle is the assessment of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The isoxazole scaffold, a privileged structure in medicinal chemistry, continues to yield promising therapeutic candidates due to its metabolic stability and versatile bioactivity. This guide provides a comparative analysis of the experimental ADMET properties of several novel isoxazole-based compounds, offering a data-driven look into their potential as viable drug candidates.

This analysis synthesizes experimental data from recent studies to offer a comparative look at key ADMET parameters. We will explore cytotoxicity, a crucial indicator of a compound's therapeutic window, and metabolic stability, which dictates its half-life and dosing regimen. Detailed experimental protocols and illustrative workflows are provided to support the reproducibility and understanding of these findings.

In Vitro Cytotoxicity: Gauging the Therapeutic Window

A primary concern in drug development is ensuring a compound selectively affects its target without harming healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric, quantifying the amount of a substance needed to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxic activity of different series of novel isoxazole derivatives against various human cancer cell lines.

One study explored a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, designated TTI, against breast (MCF-7, 4T1) and prostate (PC-3) cancer cell lines, as well as a non-cancerous cell line (HEK-293) to assess selectivity.[1]

Table 1: Comparative Cytotoxicity (IC50 in µM) of 4-(Trifluoromethyl)isoxazole Derivatives [1]

Compound IDSubstitution PatternMCF-7 (Breast)4T1 (Breast)PC-3 (Prostate)HEK-293 (Normal)
TTI-1 3-(4-methoxyphenyl)10.4511.3412.33>200
TTI-2 3-(4-chlorophenyl)8.769.1210.51>200
TTI-4 3-(3,4-dimethoxyphenyl)2.634.555.89>200
TTI-7 3-(4-(trifluoromethoxy)phenyl)5.116.988.24>200
BG-45 (Reference Compound)3.215.016.42>200

Data sourced from a study on trifluoromethyl-isoxazoles, presented as mean ± SD (n=2).[1]

Another investigation focused on isoxazolo-indole derivatives, highlighting their potent activity against liver cancer cell lines.[2]

Table 2: Comparative Cytotoxicity (IC50 in µM) of Isoxazolo-Indole Derivatives [2]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
5a Indole-3-isoxazole-5-carboxamideHuh7 (Liver)0.7
5a Indole-3-isoxazole-5-carboxamideMahlavu (Liver)1.5
5r Indole-3-isoxazole-5-carboxamideHepG2 (Liver)1.5
DHI1 (4a) 3-(4,5-dihydroisoxazol-5-yl)indoleJurkat (Leukemia)21.83 ± 2.35
DHI1 (4a) 3-(4,5-dihydroisoxazol-5-yl)indoleHL-60 (Leukemia)19.14 ± 0.18

Data extracted from a comparative analysis of isoxazolo-indole derivatives.[2]

The data reveals that specific substitutions on the isoxazole ring significantly impact cytotoxic potency. For instance, compound TTI-4 , with a 3,4-dimethoxyphenyl group, demonstrated the highest potency against the MCF-7 breast cancer cell line in its series.[1] Similarly, the indole-fused isoxazoles showed sub-micromolar to low micromolar activity against liver cancer cells.[2] The high IC50 values against the non-cancerous HEK-293 cell line for the TTI series suggest a favorable therapeutic window.[1]

General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer & Normal Cells in 96-well plates culture Incubate for 24h to allow attachment start->culture treat Add serial dilutions of Isoxazole Compounds culture->treat Compound Treatment incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent (forms formazan) incubate->mtt Assay Start solubilize Add Solubilization Solution (e.g., DMSO) mtt->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read Quantification calculate Calculate % Cell Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 ADMET Assessment Funnel for Drug Discovery cluster_in_silico In Silico / Computational Screening cluster_in_vitro In Vitro Experimental Assays cluster_in_vivo In Vivo Studies node_compounds Novel Isoxazole Compound Library insilico_adme ADME Prediction (SwissADME, pkCSM) node_compounds->insilico_adme insilico_tox Toxicity Prediction (DEREK, TOPKAT) insilico_adme->insilico_tox absorption Absorption (Caco-2, PAMPA) insilico_tox->absorption Prioritization metabolism Metabolism (Liver Microsomes, Hepatocytes) absorption->metabolism toxicity Toxicity (MTT Assay, hERG) metabolism->toxicity invivo_pk Pharmacokinetics (PK) in Animal Models toxicity->invivo_pk Selection invivo_tox Toxicology Studies invivo_pk->invivo_tox candidate Lead Candidate invivo_tox->candidate

References

Efficacy of Isoxazole Drugs Compared to Commercially Available Alternatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of commercially available isoxazole drugs with other therapeutic alternatives. The information is supported by experimental data from clinical and preclinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Anti-inflammatory Isoxazole Drugs: Leflunomide

Leflunomide is an isoxazole derivative that acts as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis (RA). Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine synthesis in proliferating lymphocytes.

Comparative Efficacy of Leflunomide and Methotrexate in Rheumatoid Arthritis

Clinical trials have compared the efficacy of leflunomide with methotrexate, a commonly used DMARD for RA. The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in RA symptoms.

Efficacy EndpointLeflunomideMethotrexatePlacebo
ACR20 Response Rate 46.2% - 52%46% - 64.8%19.5% - 26%
ACR50 Response Rate 26.2%-6.0%
ACR70 Response Rate 10%-2.3%
Radiographic Progression Less progression than placeboLess progression than placebo-

Leflunomide has demonstrated comparable efficacy to methotrexate in improving the signs and symptoms of rheumatoid arthritis and slowing disease progression as measured by radiographic imaging. Combination therapy of leflunomide with methotrexate has also been shown to be effective.

Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay determines the inhibitory activity of a compound against the DHODH enzyme.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO) - substrate

  • 2,6-dichloroindophenol (DCIP) - electron acceptor

  • Coenzyme Q10 (CoQ10)

  • Test compound (e.g., Leflunomide's active metabolite, A77 1726) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10 in the appropriate solvents.

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the test compound or vehicle (DMSO) control. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the enzymatic reaction by adding the reaction mix to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode using a microplate spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[1][2]

Signaling Pathway: Leflunomide Mechanism of Action

Leflunomide_Pathway cluster_cell Proliferating Lymphocyte cluster_effect Therapeutic Effect Leflunomide Leflunomide A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibition DeNovo De Novo Pyrimidine Synthesis UMP Uridine Monophosphate (UMP) DeNovo->UMP Blocked Proliferation Lymphocyte Proliferation DeNovo->Proliferation Reduced DNA_RNA DNA and RNA Synthesis Inflammation Reduced Inflammation Proliferation->Inflammation

Caption: Mechanism of action of Leflunomide in inhibiting lymphocyte proliferation.

Antibacterial Isoxazole Drugs: Penicillinase-Resistant Penicillins

Isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, are a class of β-lactam antibiotics resistant to degradation by penicillinase enzymes produced by some bacteria, particularly Staphylococcus aureus.

Comparative Efficacy of Isoxazolyl Penicillins

The efficacy of these antibiotics is often compared by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticStaphylococcus aureus (Methicillin-Susceptible) MIC Range (µg/mL)
Oxacillin ≤ 2
Cloxacillin ≤ 0.5
Dicloxacillin ≤ 0.25

Dicloxacillin generally exhibits the lowest MIC values, indicating higher potency against susceptible Staphylococcus aureus strains. However, all three are considered effective for treating infections caused by penicillinase-producing, methicillin-susceptible S. aureus (MSSA).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the antimicrobial agent

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antimicrobial Dilution: Prepare serial twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing only broth and the bacterial inoculum.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[3][4][5][6][7]

Signaling Pathway: Oxacillin Mechanism of Action

Oxacillin_Pathway cluster_bacterium Bacterial Cell Oxacillin Oxacillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin->PBP Inhibition Transpeptidation Transpeptidation (Peptidoglycan cross-linking) CellWall Cell Wall Synthesis Transpeptidation->CellWall Blocked Lysis Cell Lysis CellWall->Lysis Disrupted

Caption: Mechanism of action of Oxacillin in disrupting bacterial cell wall synthesis.

References

Safety Operating Guide

Proper Disposal of (3-Isopropylisoxazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (3-Isopropylisoxazol-5-yl)methanol (CAS Number: 14633-17-1), a combustible liquid used in laboratory and manufacturing settings.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) and handle the chemical in accordance with good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses and a face shield.[1]

  • Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves before use and use proper glove removal techniques to avoid skin contact.[1]

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH (US) or EN 166 (EU) approved respirator.

  • Body Protection: Wear a lab coat or other protective clothing.

II. Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
CAS Number 14633-17-1
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Physical Form Liquid
Storage Class 10 - Combustible liquids

Source: Sigma-Aldrich

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Identify the waste as hazardous chemical waste.

  • Do not mix this compound with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization

  • Collect the waste in a suitable, closed container.[1] The original container is often the best choice.

  • Ensure the container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

Step 3: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[1]

  • Containers must be kept upright to prevent leakage.[1]

Step 4: Professional Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This may involve dissolving or mixing the material with a combustible solvent.[1]

IV. Spill and Contaminated Material Disposal

In the event of a spill, avoid breathing vapors and ensure the area is well-ventilated.[1]

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Cleanup Debris: Collect the absorbent material and any contaminated items (e.g., gloves, paper towels) and place them in a suitable, sealed container for hazardous waste.

  • Labeling: Label the container as "Hazardous Waste" and include the name of the spilled chemical.

  • Disposal: Dispose of the container following the same procedure as for the chemical waste.

V. Empty Container Disposal

Empty containers that held this compound must also be treated as hazardous waste and disposed of as an unused product.[1] Do not rinse the container unless the rinsate can be collected and disposed of as hazardous waste.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Identify as Hazardous Waste B->C Waste Generation D Use a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS or Licensed Waste Disposal Service G Arrange for Professional Pickup F->G H Incineration at a Licensed Facility G->H S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect Contaminated Debris S2->S3 S3->D

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling (3-Isopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (3-Isopropylisoxazol-5-yl)methanol in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe operational conduct and environmental responsibility.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValue
CAS Number 14633-17-1
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Physical Form Liquid
Storage Class 10 - Combustible liquids

Hazard Identification and Personal Protective Equipment (PPE)

PPE ItemSpecification
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile gloves are a suitable choice for many alcohols and organic compounds).[1][2][3][4]
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes.[1][3][5]
Protective Clothing A chemical-resistant lab coat or apron should be worn at all times to protect skin and clothing.[2][3][4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5] If significant aerosolization or handling in a poorly ventilated area is unavoidable, a NIOSH-approved respirator may be necessary.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Before handling, ensure that a chemical fume hood is operational and available.[5]

    • Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[1][2]

    • Clear the work area of any unnecessary equipment or ignition sources.[2][5]

  • Donning PPE :

    • Put on a lab coat or apron.[4][5]

    • Wear chemical safety goggles or a face shield.[1][5]

    • Don the appropriate chemical-resistant gloves (e.g., nitrile).[1][2][4]

  • Chemical Handling :

    • Conduct all manipulations of this compound within the fume hood to minimize vapor inhalation.[5]

    • Use appropriate laboratory equipment (e.g., glass or compatible plastic) for transferring and handling the liquid.

    • Keep containers of the chemical tightly closed when not in use.[2]

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.[3]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation :

    • Do not dispose of this compound down the drain.[3]

    • Segregate waste containing this chemical from other waste streams to prevent accidental reactions.[3]

  • Waste Collection :

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[3]

    • Label the waste container clearly as "Hazardous Waste: this compound" and include any other components of the waste.

    • Solid waste contaminated with the chemical (e.g., gloves, absorbent materials) should be collected in a separate, clearly labeled hazardous waste bag or container.[6]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[3]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[3]

    • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water, and dispose of all cleaning materials as hazardous waste.[3]

  • Final Disposal :

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[3]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_chemical Handle Chemical in Fume Hood prep_ppe->handle_chemical Proceed to Handling handle_close_container Keep Container Closed handle_chemical->handle_close_container post_decontaminate Decontaminate Work Area handle_close_container->post_decontaminate Finished Handling post_remove_ppe Remove PPE post_decontaminate->post_remove_ppe post_wash_hands Wash Hands Thoroughly post_remove_ppe->post_wash_hands disp_collect Collect in Labeled Hazardous Waste Container post_wash_hands->disp_collect Proceed to Disposal disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_contact_ehs Contact EHS for Disposal disp_store->disp_contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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